Mollugin
描述
Mollugin has been reported in Rubia lanceolata, Rubia argyi, and other organisms with data available.
structure given in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
methyl 6-hydroxy-2,2-dimethylbenzo[h]chromene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-9,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGATXOTCNBWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204059 | |
| Record name | Rubimaillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55481-88-4 | |
| Record name | Mollugin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55481-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubimaillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055481884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubimaillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55481-88-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mollugin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M98N6A8Z2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mollugin: A Technical Guide to Its Natural Source, Isolation from Rubia cordifolia, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollugin, a naphthohydroquinone, is a bioactive compound predominantly isolated from the roots of Rubia cordifolia L., a plant with a long history of use in traditional Chinese medicine for treating various ailments, including coughs, joint inflammation, and uterine hemorrhage.[1][2] Modern scientific investigations have revealed its potent anti-inflammatory, anti-tumor, and neuroprotective properties, making it a compound of significant interest for drug discovery and development.[1][3][4] This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation from Rubia cordifolia, and a summary of its key biological activities and associated signaling pathways.
Natural Sources of this compound
This compound is primarily found in the plant kingdom, with the most significant and commercially viable source being the roots of Rubia cordifolia, commonly known as Indian Madder.[1][5] It has also been isolated as a minor compound from Pentas longiflora.[6] While other species within the Rubiaceae family may contain related compounds, Rubia cordifolia remains the principal source for the extraction and isolation of this compound.[2] The concentration of this compound can vary depending on the geographical origin, age, and processing of the plant material.
Isolation and Purification of this compound from Rubia cordifolia
Several methods have been developed for the extraction and purification of this compound from the roots of Rubia cordifolia. These range from conventional solvent extraction techniques to more advanced chromatographic methods that offer higher purity and yield.
Experimental Protocols
1. Conventional Solvent Extraction and Column Chromatography
This traditional method involves the extraction of the powdered plant material with an organic solvent, followed by purification using column chromatography.
-
Extraction:
-
Air-dried and powdered roots of Rubia cordifolia (1.5 kg) are percolated three times with a 1:1 mixture of acetone (B3395972) and water (5 L) for 48 hours at room temperature.[7]
-
The combined extracts are filtered, and the acetone is removed by distillation.[7]
-
The resulting aqueous extract is then successively partitioned with ethyl acetate (B1210297) and n-butanol.[7]
-
The ethyl acetate fraction, which is rich in this compound, is concentrated under reduced pressure.[8]
-
-
Purification:
-
The crude ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel (60–120 mesh).[7]
-
The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.[7]
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing this compound are pooled and concentrated to yield the purified compound.[7]
-
2. High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that offers rapid and efficient separation of natural products.
-
Sample Preparation:
-
Powdered roots of Rubia cordifolia (500 g) are extracted three times with 2 L of 80% ethanol (B145695) under reflux for 2 hours.[8]
-
The combined ethanol extracts are evaporated to dryness. The residue is redissolved in 1 L of water and then extracted three times with ethyl acetate (1 L each).[8]
-
The ethyl acetate extracts are combined and evaporated to yield the crude sample for HSCCC.[8]
-
-
HSCCC Protocol:
-
A two-phase solvent system is prepared. A commonly used system is composed of light petroleum (bp 60-90°C), ethanol, diethyl ether, and water in a volume ratio of 5:4:3:1.[9][10]
-
The upper phase is used as the stationary phase, and the lower phase is the mobile phase.[9]
-
The crude extract (e.g., 500 mg) is dissolved in a mixture of the stationary and mobile phases and injected into the HSCCC instrument.[9]
-
The separation is performed at a specific revolution speed and flow rate. The effluent is monitored by UV detection.
-
Fractions corresponding to the this compound peak are collected, combined, and evaporated to yield highly pure this compound.[9]
-
3. Microwave-Assisted Extraction (MAE)
MAE is a more rapid and efficient extraction method compared to conventional techniques.
-
Optimized MAE Conditions:
-
Procedure:
-
Powdered Rubia cordifolia is mixed with the extraction solvent at the specified ratio.
-
The mixture is subjected to microwave irradiation under the optimized conditions.
-
After extraction, the mixture is filtered, and the supernatant is collected for further purification or analysis. This method has been shown to yield higher amounts of this compound compared to conventional methods like Soxhlet, heat reflux, and ultrasonic-assisted extraction.[11]
-
Quantitative Data on Isolation
The yield and purity of this compound can vary significantly depending on the isolation method employed. The following table summarizes quantitative data from various studies.
| Isolation Method | Starting Material | Amount of Starting Material | Solvent System | Yield of this compound | Purity | Reference |
| HSCCC | Crude Ethanol Extract | 500 mg | Light petroleum/ethanol/diethyl ether/water (5:4:3:1 v/v) | 46 mg | 98.5% (HPLC) | [9] |
| HSCCC | Crude Petroleum Extract | 100 mg | Light petroleum/ethanol/diethyl ether/water (5:4:3:1, v/v) | 16 mg | 98.3% | [10] |
| Column Chromatography | Powdered Roots | 1.5 kg | Acetone:water (1:1) for initial extraction | 25 mg | Not specified | [7] |
| MAE | Rubia cordifolia | Not specified | 70% (v/v) Ethanol | Higher than conventional methods | Not specified | [11] |
Biological Activities and Signaling Pathways
This compound exhibits a range of pharmacological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[12] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]
-
Inhibition of NF-κB Activation:
-
This compound inhibits the tumor necrosis factor-alpha (TNF-α) induced activation of the NF-κB pathway.[1]
-
It blocks the phosphorylation of the IκB kinase (IKK) complex.[1]
-
This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[1]
-
As a result, the nuclear translocation of the p65 subunit of NF-κB is inhibited, leading to the downregulation of NF-κB target genes involved in inflammation.[1]
-
Anti-Cancer Activity
This compound has shown therapeutic effects against various types of cancer cells.[1] Its anti-tumor activity is also largely attributed to the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation, survival, invasion, and angiogenesis.[1]
-
Downregulation of NF-κB Target Genes: By inhibiting NF-κB, this compound suppresses the expression of genes that promote cancer progression, including:
-
Induction of Apoptosis: this compound potentiates TNF-α-induced apoptosis in cancer cells.[1]
-
Inhibition of Fatty Acid Synthase (FAS): In HER2-overexpressing cancer cells, this compound inhibits cell proliferation and induces apoptosis by suppressing the expression of FAS through the modulation of the HER2/Akt/SREBP-1c signaling pathway.[3][13]
Visualizations
Experimental Workflow: Isolation of this compound from Rubia cordifolia
Caption: A generalized workflow for the isolation and purification of this compound from Rubia cordifolia.
Signaling Pathway: this compound's Inhibition of NF-κB
Caption: this compound inhibits the NF-κB signaling pathway by blocking IKK phosphorylation.
Conclusion
This compound, a key bioactive constituent of Rubia cordifolia, holds considerable promise for the development of novel therapeutics, particularly in the areas of inflammatory diseases and oncology. The isolation and purification of this compound can be achieved through various methods, with HSCCC offering a balance of high yield and purity. A thorough understanding of its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a solid foundation for further preclinical and clinical investigations. This guide serves as a comprehensive resource for researchers aiming to explore the full therapeutic potential of this remarkable natural product.
References
- 1. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrpas.com [ijrpas.com]
- 6. Synthesis of the natural products 3-hydroxythis compound and 3-methoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An effective high-speed countercurrent chromatographic method for preparative isolation and purification of this compound directly from the ethanol extract of the Chinese medicinal plant Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory action of this compound and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Mollugin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mollugin, a naphthoquinone isolated from Rubia cordifolia, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential. It delves into its primary molecular targets and the modulation of key signaling pathways, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Mechanisms of Action: A Multi-Targeted Approach
This compound exerts its biological effects by interacting with multiple intracellular targets, leading to the modulation of several critical signaling cascades. Its mechanism of action is multifaceted, primarily revolving around the inhibition of pro-inflammatory and oncogenic pathways while simultaneously activating cytoprotective responses.
Anti-inflammatory Activity
This compound's potent anti-inflammatory properties are attributed to its ability to suppress key inflammatory signaling pathways:
-
Inhibition of the NF-κB Pathway: A cornerstone of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] this compound has been shown to prevent the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This ultimately leads to the downregulation of NF-κB target genes that encode for pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2] Mechanistically, this compound's inhibitory effect on NF-κB is, at least in part, mediated by the suppression of upstream kinases such as IκB kinase (IKK) and Transforming growth factor-β-activated kinase 1 (TAK1).[1][3]
-
Modulation of the MAPK Pathway: this compound also regulates the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade involved in inflammation and cellular stress responses. It has been demonstrated that this compound can inhibit the phosphorylation of key MAPK members, including p38.[4]
-
Inhibition of the JAK/STAT Pathway: this compound has been identified as a potential inhibitor of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[5][6] It significantly reduces the phosphorylation of JAK2, STAT1, and STAT3.[5] Molecular docking studies suggest that this compound binds to the ATP-binding site of JAK2 in a manner similar to known JAK2 inhibitors.[5]
Anticancer Activity
This compound exhibits significant anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.
-
Induction of Apoptosis: this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It can trigger the mitochondrial apoptosis pathway and upregulate the expression of autophagic markers.[4] Furthermore, this compound potentiates TNF-α-induced apoptosis by enhancing the activation of caspase-3.[1]
-
Inhibition of Proliferation and Cell Cycle Arrest: this compound effectively inhibits the proliferation of various cancer cell lines.[7][8] This is achieved by downregulating the expression of genes involved in cell proliferation, such as Cyclin D1 and c-Myc.[1]
-
Suppression of HER2 Signaling: In HER2-overexpressing cancer cells, this compound has been shown to inhibit the HER2/Akt/SREBP-1c signaling pathway.[8] This leads to a reduction in the expression of fatty acid synthase (FAS), a key enzyme in lipid metabolism that is often upregulated in cancer cells, thereby suppressing cell proliferation and inducing apoptosis.[8]
-
Inhibition of Invasion and Angiogenesis: this compound can suppress the expression of genes involved in tumor invasion and angiogenesis, such as matrix metalloproteinase-9 (MMP-9), intercellular adhesion molecule-1 (ICAM-1), and vascular endothelial growth factor (VEGF).[1]
Activation of the Keap1-Nrf2 Antioxidant Pathway
In addition to its inhibitory effects on pro-inflammatory and oncogenic pathways, this compound also activates the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary cellular defense mechanism against oxidative stress.[3] Cellular thermal shift assays (CETSA) and molecular docking analyses have revealed that this compound can directly bind to Keap1.[3] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.[3]
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.
Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HN12 | Metastatic Oral Squamous Cell Carcinoma | 46.3 | [7] |
| HN4 | Primary Oral Squamous Cell Carcinoma | 43.9 | [7] |
| Col2 | Human Colon Cancer | 12.3 | [7] |
| HepG2 | Human Liver Carcinoma | 60.2 | [7] |
| Basal HER2-expressing | Human Breast Cancer | 58 | [7] |
| HeLa | Human Cervical Cancer | > 80 (no significant toxicity) | [9] |
| Hep3B | Human Hepatocellular Carcinoma | > 80 (no significant toxicity) | [9] |
| HEK293 | Human Embryonic Kidney | > 80 (no significant toxicity) | [9] |
Table 2: NF-κB Inhibitory Activity of this compound and Its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HeLa | NF-κB Luciferase Reporter | > 100 | [10] |
| Derivative 4f | HeLa | NF-κB Luciferase Reporter | 18.53 | [10] |
| Derivative 4i | HeLa | NF-κB Luciferase Reporter | 22.93 | [10] |
| Derivative 6d | HeLa | NF-κB Luciferase Reporter | 3.81 | [10] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by this compound and a general experimental workflow for its analysis.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's activation of the Keap1-Nrf2 antioxidant pathway.
Caption: General experimental workflow for investigating this compound's mechanism of action.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations may range from 1 to 100 µM. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for NF-κB p65 Phosphorylation
This protocol outlines the detection of phosphorylated p65 in cell lysates following this compound treatment.
Materials:
-
HeLa cells or other suitable cell line
-
This compound
-
TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-12 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin) to normalize the data.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anticancer efficacy of this compound in a HeLa xenograft mouse model.
Materials:
-
HeLa cells
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel
-
This compound formulation for oral gavage or intraperitoneal injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture HeLa cells to the logarithmic growth phase.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 or 75 mg/kg) or the vehicle control to the respective groups according to a predetermined schedule (e.g., daily or three times a week) via the chosen route of administration.
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and further molecular studies (e.g., Western blot for p-p65, Ki-67).
Conclusion
This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to concurrently inhibit multiple pro-inflammatory and oncogenic signaling pathways, including NF-κB, MAPK, and JAK/STAT, while activating the cytoprotective Keap1-Nrf2 pathway, underscores its therapeutic potential for a range of diseases. This technical guide provides a foundational understanding of this compound's molecular interactions and biological effects, offering valuable insights for the design of future preclinical and clinical investigations. Further research is warranted to fully elucidate the intricate details of its mechanism of action and to explore its full therapeutic utility.
References
- 1. This compound prevents CLP-induced sepsis in mice by inhibiting TAK1-NF-κB/MAPKs pathways and activating Keap1-Nrf2 pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent Keap1-Nrf2 protein-protein interaction inhibitor based on molecular binding determinants analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 9. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Mollugin's Anti-Cancer Activity: A Technical Overview for Researchers
Introduction
Mollugin, a naphthoquinone isolated from Rubia cordifolia, has emerged as a promising natural compound with significant anti-cancer properties. This document provides a detailed technical guide on the biological activities of this compound in various cancer cells, focusing on its mechanisms of action, effects on signaling pathways, and the experimental methodologies used to elucidate these effects. This information is intended for researchers, scientists, and professionals in the field of drug development.
Cytotoxic and Proliferative Effects of this compound
This compound exhibits significant cytotoxic effects across a range of cancer cell lines. Its efficacy is primarily attributed to the induction of apoptosis and cell cycle arrest.
IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has demonstrated varying IC50 values depending on the cancer cell type and exposure duration.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Cancer | 1.8 | 48 | |
| H1299 | Lung Cancer | 3.2 | 48 | |
| HeLa | Cervical Cancer | 1.1 | 48 | |
| SiHa | Cervical Cancer | 2.5 | 48 | |
| K562 | Leukemia | Not specified | 72 | |
| U937 | Leukemia | 1.8 | 72 | |
| PC-3 | Prostate Cancer | 5.6 | 48 | |
| DU145 | Prostate Cancer | 8.2 | 48 | |
| HepG2 | Liver Cancer | 4.5 | 48 | |
| SMMC-7721 | Liver Cancer | 6.1 | 48 |
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G2/M phase in several cancer cell lines. In A549 lung cancer cells, treatment with this compound led to a significant increase in the percentage of cells in the G2/M phase. This arrest is often accompanied by the modulation of key cell cycle regulatory proteins.
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is characterized by morphological changes, DNA fragmentation, and the activation of specific signaling pathways.
Apoptosis Rates
| Cell Line | Cancer Type | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |
| A549 | Lung Cancer | 2.5 | 35.2 | |
| HeLa | Cervical Cancer | 2.0 | 41.8 | |
| U937 | Leukemia | 2.0 | Not specified | |
| PC-3 | Prostate Cancer | 10.0 | 28.7 | |
| HepG2 | Liver Cancer | 5.0 | 31.5 |
Molecular Mechanisms of Apoptosis
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:
-
Increased Reactive Oxygen Species (ROS) Production: this compound treatment has been shown to elevate intracellular ROS levels in cancer cells.
-
Mitochondrial Dysfunction: This is characterized by the loss of mitochondrial membrane potential (MMP).
-
Caspase Activation: this compound activates a cascade of caspases, including caspase-3, -8, and -9.
-
Bcl-2 Family Protein Regulation: It downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade for cell survival and proliferation. This compound has been found to inhibit this pathway in various cancer cells. Specifically, it decreases the phosphorylation of Akt and mTOR, leading to the downstream inhibition of cell growth and survival signals.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cancer. This compound has been shown to activate the JNK and p38 pathways while inhibiting the ERK pathway in some cancer cells, contributing to the induction of apoptosis.
Caption: this compound differentially modulates MAPK signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's anti-cancer activity.
Cell Culture and Viability Assays
-
Cell Lines and Culture: Cancer cell lines (e.g., A549, HeLa, U937) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, or 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Analysis by Flow Cytometry
-
Annexin V-FITC/PI Staining: Apoptosis is quantified using an Annexin V-FITC Apoptosis Detection Kit. Cells are treated with this compound, harvested, and washed with cold phosphate-buffered saline (PBS). The cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry.
Western Blot Analysis
-
Protein Extraction and Quantification: After treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt) overnight at 4°C. After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This compound demonstrates significant potential as an anti-cancer agent by inducing cytotoxicity, cell cycle arrest, and apoptosis in a variety of cancer cell lines. Its mechanisms of action involve the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. The provided data and experimental protocols offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and for the development of novel cancer therapies. Further in-vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile.
Mollugin as a Potential NF-κB Inhibitor: A Technical Guide
Executive Summary
Nuclear factor kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Mollugin, a naphthohydroquinone isolated from the roots of Rubia cordifolia L., has emerged as a significant natural compound with potent anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action as an NF-κB inhibitor, presents quantitative data on its efficacy, details key experimental protocols for its evaluation, and visualizes the complex signaling pathways involved. The evidence suggests that this compound primarily inhibits the canonical NF-κB pathway by targeting upstream kinases like IκB kinase (IKK) and Transforming growth factor-β-activated kinase 1 (TAK1), thereby preventing the phosphorylation and degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit.[1][3][4][5]
The Canonical NF-κB Signaling Pathway
The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins.[1] The canonical pathway, often triggered by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), is the most common route to NF-κB activation.[1][6] Upon ligand binding to its receptor (e.g., TNFR), a signaling cascade is initiated, leading to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex. The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκBα at specific serine residues (Ser32/Ser36).[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization sequence on the NF-κB heterodimer (typically p65/p50), allowing it to translocate into the nucleus and activate the transcription of target genes.[1][7]
Mechanism of NF-κB Inhibition by this compound
This compound exerts its inhibitory effects at multiple key points within the canonical NF-κB signaling cascade, primarily in response to TNF-α stimulation.[1][4]
-
Upstream Kinase Inhibition : Evidence suggests that this compound can suppress the phosphorylation of TAK1, a critical upstream kinase that activates both the IKK and MAPK pathways.[3][5] By inhibiting TAK1, this compound effectively cuts off the signal transmission at an early stage.
-
IKK Complex Inhibition : this compound has been shown to directly inhibit the phosphorylation of the IKK complex.[1][4] This prevents the kinase activity of IKK, which is essential for the subsequent phosphorylation of IκBα.
-
Prevention of IκBα Degradation : By blocking IKK-mediated phosphorylation, this compound stabilizes the IκBα protein, preventing its ubiquitination and degradation.[1][4] This ensures that the NF-κB p65/p50 dimer remains sequestered and inactive in the cytoplasm.
-
Blockade of p65 Nuclear Translocation : As a direct consequence of IκBα stabilization, this compound inhibits the phosphorylation and subsequent nuclear translocation of the active p65 subunit.[1][4]
This multi-level inhibition culminates in the suppression of NF-κB-dependent transcription of genes involved in proliferation (e.g., COX-2, Cyclin D1), anti-apoptosis (e.g., Bcl-2), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[1]
It is important to note that in a study using LPS-stimulated RAW264.7 macrophages, this compound did not inhibit IκB-α degradation or p65 nuclear translocation but instead was found to inhibit the JAK/STAT signaling pathway.[8][9] This suggests that this compound's mechanism of action may be cell-type and stimulus-dependent.
Quantitative Analysis of Inhibitory Activity
The efficacy of this compound and its synthetic derivatives has been quantified in various in vitro and in vivo models. Synthetic modifications to the this compound core have yielded compounds with significantly enhanced potency.
Table 1: In Vitro NF-κB Inhibitory Activity of this compound and Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | NF-κB Transcriptional Activity | HeLa | > 100 | [10] |
| Derivative 6d | NF-κB Transcriptional Activity | HeLa | 3.81 | [2][10][11] |
| Derivative 4f | NF-κB Transcriptional Activity | HeLa | 18.53 | [10] |
| Derivative 4i | NF-κB Transcriptional Activity | HeLa | 22.93 |[10] |
Table 2: In Vivo Anti-inflammatory Activity of this compound and Derivatives
| Compound | Model | Administration | Inhibition (%) | Reference |
|---|---|---|---|---|
| This compound | Xylene-induced ear edema (mice) | Intraperitoneal | 49.72 | [12] |
| Derivative 5k | Xylene-induced ear edema (mice) | Intraperitoneal | 81.77 | [12] |
| Derivative 4f | Xylene-induced ear edema (mice) | Intraperitoneal | 83.08 | [2][11] |
| Ibuprofen (Control) | Xylene-induced ear edema (mice) | Intraperitoneal | 47.51 |[12] |
Table 3: Effect of this compound on NF-κB Pathway Proteins in HeLa Cells
| Target Protein | Effect Observed (at 20-80 µM) | Method | Reference |
|---|---|---|---|
| p-p65 (nuclear) | Dose-dependent decrease | Western Blot | [1] |
| p-IκBα (cytoplasmic) | Dose-dependent decrease | Western Blot | [1] |
| p-IKK (cytoplasmic) | Dose-dependent decrease | Western Blot | [1] |
| IκBα degradation | Inhibited in a dose-dependent manner | Western Blot |[1] |
Key Experimental Protocols
Evaluating the NF-κB inhibitory potential of compounds like this compound involves a standard set of molecular biology techniques.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Seeding & Transfection : Seed HeLa cells in 24-well plates. After 24 hours, co-transfect the cells with a pNF-κB-Luc plasmid (containing the firefly luciferase gene under the control of an NF-κB response element) and a pRL-CMV plasmid (containing the Renilla luciferase gene for normalization) using a suitable transfection reagent.[1]
-
Treatment : After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 12 hours.[1]
-
Stimulation : Stimulate the cells with TNF-α (e.g., 10 ng/mL) for an additional 12 hours.[1]
-
Lysis & Measurement : Wash the cells with PBS and lyse them using a passive lysis buffer. Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[1]
-
Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized activity in this compound-treated cells to the TNF-α stimulated control.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key signaling proteins.
-
Cell Culture and Treatment : Seed HeLa cells in 6-well plates or 10 cm dishes. Grow to 70-80% confluency. Pre-treat with this compound (e.g., 20, 40, 80 µM) for 12 hours, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.[1]
-
Protein Extraction :
-
For Total Protein : Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For Nuclear/Cytoplasmic Fractions : Use a nuclear extraction kit. First, lyse the cell membrane with a cytoplasmic extraction buffer to collect the cytoplasmic fraction. Then, lyse the remaining nuclear pellet with a nuclear extraction buffer.[7]
-
-
Quantification : Determine protein concentration for all lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-IKK, anti-Topo-I for nuclear loading control, anti-β-actin for whole-cell loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
Conclusion and Future Directions
This compound is a compelling natural product that effectively inhibits the canonical NF-κB signaling pathway, a central regulator of inflammation and oncogenesis.[1][4] Its ability to target multiple upstream nodes in the cascade, including TAK1 and the IKK complex, underscores its potential as a multi-target therapeutic agent.[1][5] Quantitative data demonstrate that while this compound itself is active, its synthetic derivatives can achieve significantly greater potency, with some exhibiting IC50 values in the low micromolar range and superior in vivo anti-inflammatory effects compared to conventional drugs like ibuprofen.[2][11][12]
Future research should focus on elucidating the context-dependent mechanisms of this compound (e.g., NF-κB vs. JAK/STAT inhibition) and advancing the development of its more potent and pharmacokinetically favorable derivatives. The robust data supporting its NF-κB inhibitory action provide a strong rationale for its continued investigation as a lead compound for the development of novel treatments for cancer and chronic inflammatory diseases.
References
- 1. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation [mdpi.com]
- 5. This compound prevents CLP-induced sepsis in mice by inhibiting TAK1-NF-κB/MAPKs pathways and activating Keap1-Nrf2 pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 8. This compound inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of NF-κB Inhibitory Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of NF-κB Inhibitory Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of Mollugin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollugin, a bioactive naphthoquinone isolated from the medicinal plant Rubia cordifolia L., has garnered significant attention for its potential as an anticancer agent.[1] Preclinical studies have demonstrated its efficacy in inducing cytotoxicity in a variety of cancer models.[2] This document provides a comprehensive technical guide to the preliminary cytotoxic studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular pathways involved in its mechanism of action.
Data Presentation: Cytotoxic Activity of this compound
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Col2 | Human Colon Cancer | 12.3 | [1] |
| HepG2 | Human Liver Carcinoma | 60.2 | [1] |
| SK-BR-3 | HER2-overexpressing Breast Cancer | 58 | [1] |
| HN12 | Metastatic Oral Squamous Carcinoma | 46.3 | [1] |
| HN4 | Primary Oral Squamous Carcinoma | 43.9 | [1] |
| Jurkat T cells | Human Acute Leukemia | Not specified, effective at 15-30 µM | [3] |
| HeLa | Human Cervical Cancer | Not specified, no significant toxicity up to 80 µM in one study | [4] |
| Hep3B | Human Hepatocellular Carcinoma | Not specified, no significant toxicity up to 80 µM in one study | [4] |
| HEK293 | Human Embryonic Kidney | Not specified, no significant toxicity up to 80 µM in one study | [4] |
| SK-OV-3 | HER2-overexpressing Ovarian Cancer | Not specified, dose-dependent inhibition | [5] |
| MCF-10A | Immortalized Normal Mammary Epithelial | No significant effect | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the preliminary cytotoxic evaluation of this compound.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 2 × 10⁴ cells per well and allowed to attach for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.
Apoptosis Assays
a) Annexin V-FITC/Propidium Iodide (PI) Double Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with various concentrations of this compound for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol. The mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by this compound.
-
Protein Extraction: Following treatment with this compound, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (typically 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways Implicated in this compound Cytotoxicity
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by this compound leading to cytotoxicity.
Experimental Workflow for Assessing this compound's Cytotoxicity
The following diagram outlines a typical experimental workflow for the in vitro evaluation of this compound's cytotoxic properties.
Caption: General experimental workflow for in vitro cytotoxicity studies of this compound.
Conclusion
Preliminary studies strongly indicate that this compound exhibits significant cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy through the modulation of critical signaling pathways, including PI3K/AKT/mTOR, ERK, HER2, and NF-κB.[2][4][5] The data and protocols presented herein provide a foundational guide for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound as an anticancer agent. Future investigations should focus on in vivo efficacy, pharmacokinetic profiling, and the development of synthetic derivatives with enhanced potency and solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces tumor cell apoptosis and autophagy via the PI3K/AKT/mTOR/p70S6K and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in human Jurkat T cells through endoplasmic reticulum stress-mediated activation of JNK and caspase-12 and subsequent activation of mitochondria-dependent caspase cascade regulated by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Mollugin's Impact on the JAK-STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mollugin, a naphthoquinone isolated from the medicinal plant Rubia cordifolia, has demonstrated significant anti-inflammatory and potential therapeutic properties. A growing body of evidence indicates that a key mechanism underlying these effects is its ability to modulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This technical guide provides an in-depth analysis of this compound's effects on this critical pathway, consolidating quantitative data, detailing experimental methodologies, and visualizing the molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and its derivatives.
Introduction to the JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a crucial signal transduction cascade that plays a pivotal role in mediating cellular responses to a wide array of cytokines, interferons, and growth factors. This pathway is integral to numerous physiological processes, including immune responses, hematopoiesis, cell proliferation, differentiation, and apoptosis. The core components of this pathway are Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).
Upon ligand binding to its cognate receptor, a conformational change is induced, bringing the receptor-associated JAKs into close proximity, leading to their trans-activation through phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA response elements to regulate the transcription of target genes. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases like rheumatoid arthritis and psoriasis, and various cancers.[1][2][3]
This compound as an Inhibitor of the JAK-STAT Pathway
This compound has emerged as a promising natural compound that exerts inhibitory effects on the JAK-STAT signaling cascade.[4][5] The primary mechanism of action appears to be the direct inhibition of JAK2, a key upstream kinase in the pathway.[4] By targeting JAK2, this compound effectively attenuates the subsequent phosphorylation and activation of downstream STAT proteins, namely STAT1 and STAT3.[4][5] This inhibitory action disrupts the inflammatory signaling cascade initiated by stimuli such as lipopolysaccharide (LPS).[4]
Molecular Interaction with JAK2
Molecular docking studies have provided insights into the putative binding mode of this compound with JAK2. These computational analyses suggest that this compound binds to the ATP-binding pocket of the JAK2 kinase domain in a manner analogous to the well-characterized JAK2 inhibitor, AG490.[4] This interaction is predicted to be energetically favorable, although specific binding energy values for this compound have not been extensively reported. For comparison, other natural compounds and known inhibitors have reported binding affinities for JAK2 in the range of -7.4 to -9.3 kcal/mol.[6]
Quantitative Data on this compound's Effects
While a specific IC50 value for this compound's direct inhibition of JAK2 or STAT3 phosphorylation is not yet prominently reported in the literature, its impact on related inflammatory markers has been quantified. The following tables summarize the available quantitative data regarding this compound and its derivatives.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound Derivative (Compound 6d) | NF-κB Transcriptional Activity | HeLa | 3.81 µM | [1] |
| This compound | NF-κB Transcriptional Activity | HeLa | > 100 µM | [1] |
Table 1: Inhibitory Concentration (IC50) of this compound and its Derivative on NF-κB Activity.
| Parameter | Cell Line | Treatment | Effect | Reference |
| p-JAK2 Levels | RAW264.7 Macrophages | LPS + this compound | Significantly Reduced | [4][5] |
| p-STAT1 Levels | RAW264.7 Macrophages | LPS + this compound | Significantly Reduced | [4][5] |
| p-STAT3 Levels | RAW264.7 Macrophages | LPS + this compound | Significantly Reduced | [4][5] |
Table 2: Qualitative Summary of this compound's Effect on JAK-STAT Phosphorylation.
Experimental Protocols
This section details the key experimental methodologies used to investigate the effects of this compound on the JAK-STAT signaling pathway.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability or reporter assays).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for the desired duration (e.g., 30 minutes for phosphorylation studies, longer for gene expression analysis).
-
Harvest cells for downstream analysis.
-
Western Blotting for Phosphorylated JAK2 and STAT3
-
Objective: To determine the effect of this compound on the phosphorylation status of JAK2 and STAT3.
-
Methodology:
-
Protein Extraction: After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3. A loading control like β-actin or GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
STAT3 Luciferase Reporter Assay
-
Objective: To measure the effect of this compound on the transcriptional activity of STAT3.
-
Methodology:
-
Cell Seeding: Seed cells stably or transiently transfected with a STAT3-responsive luciferase reporter construct into a 96-well plate.
-
Transfection (if applicable): Co-transfect cells with the STAT3 reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Pre-treat the cells with this compound followed by stimulation with a STAT3 activator (e.g., IL-6 or LPS).
-
Cell Lysis: After the incubation period, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibition of the JAK-STAT signaling pathway.
Experimental Workflow Diagram
Caption: Western Blot workflow for analyzing JAK-STAT phosphorylation.
Conclusion
This compound demonstrates clear inhibitory effects on the JAK-STAT signaling pathway, primarily through the targeting of JAK2. This action leads to a reduction in the phosphorylation of key downstream mediators, STAT1 and STAT3, thereby suppressing the inflammatory response in macrophages. While the precise binding kinetics and inhibitory concentrations for the JAK-STAT pathway require further elucidation, the existing evidence strongly supports this compound as a promising candidate for the development of novel anti-inflammatory therapeutics. The detailed protocols and visual summaries provided in this guide offer a foundational resource for researchers to further investigate and harness the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential JAK2 Inhibitors from Selected Natural Compounds: A Promising Approach for Complementary Therapy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking analysis of human JAK2 with compounds from tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Mollugin: A Technical Whitepaper for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mollugin, a naturally occurring naphthoquinone derived from the medicinal plant Rubia cordifolia, is emerging as a promising candidate for the development of novel neuroprotective therapeutics. This document provides an in-depth technical overview of the current understanding of this compound's neuroprotective effects, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental evidence supporting its potential. This paper consolidates available data to guide further research and development efforts in the field of neuropharmacology.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and acute neurological injuries like ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss and cognitive decline.[1] Natural bioactive compounds are a valuable source for the discovery of new therapeutic agents.[2] this compound has demonstrated potent pharmacological properties, including anti-inflammatory and neuroprotective activities, making it a compound of significant interest.[3] This whitepaper synthesizes the current preclinical evidence for the neuroprotective effects of this compound and details the underlying molecular pathways.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating signaling pathways involved in cellular stress responses, inflammation, and cell survival.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant capacity, is a key contributor to neuronal damage.[4][5] this compound has been shown to mitigate oxidative stress in neuronal cells.[6]
One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway .[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7] Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of HO-1 expression.[2][7] HO-1, in turn, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties.[7] This has been observed in both mouse hippocampal HT22 and microglial BV2 cells.[2]
Modulation of Neuroinflammation
Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory mediators, plays a critical role in the progression of neurodegenerative diseases.[8] this compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory molecules.[2] It has been shown to suppress the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]
The anti-inflammatory effects of this compound are mediated, in part, through the regulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway .[2][9] Specifically, this compound can inhibit the phosphorylation of JAK2, STAT1, and STAT3.[9]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a crucial process in the removal of damaged or unwanted neurons.[10] However, excessive apoptosis contributes to the neuronal loss seen in neurodegenerative disorders. This compound has been shown to protect neurons by inhibiting apoptotic pathways.
In a model of oxygen-glucose deprivation/reperfusion (OGD/R), which mimics ischemic stroke, this compound treatment was found to reduce apoptosis and lower the levels of cleaved caspase-3 in brain microvascular endothelial cells.[2] It also decreased the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death, and increased the level of the anti-apoptotic protein Bcl-2.[11]
Activation of Pro-Survival Signaling Pathways
This compound promotes neuronal survival by activating key pro-survival signaling cascades.
-
BDNF/TrkB-Akt Pathway: Brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), are critical for neuronal survival, growth, and synaptic plasticity.[12] this compound has been shown to activate the BDNF/TrkB signaling pathway, which in turn modulates the downstream Akt pathway, promoting cell survival in brain microvascular endothelial cells.[2][11]
-
GLP-1R/cAMP/PKA Pathway: this compound can bind to the glucagon-like peptide-1 receptor (GLP-1R), leading to an increase in cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA).[6] This pathway has been implicated in improving cognitive dysfunction in a mouse model of type 2 diabetes by enhancing cell viability and ameliorating apoptosis in PC12 cells.[6]
Quantitative Data on Neuroprotective Effects
| Experimental Model | Neuroprotective Effect | Key Findings | Reference |
| Mouse Hippocampal HT22 Cells | Protection against neurotoxicity | Strong neuroprotective effects against ROS production. | [2] |
| Mouse Microglial BV2 Cells | Anti-inflammatory | Inhibition of inflammatory mediators (TNF-α, IL-6, COX-2, iNOS); Promotion of HO-1 expression. | [2] |
| Human Brain Microvascular Endothelial Cells (hBMECs) - OGD/R model | Protection against ischemic injury | Mitigated viability reduction; Attenuated increase in apoptotic rate, LDH release, and cleaved caspase-3; Increased Bcl-2; Attenuated permeability. | [11] |
| PC12 Cells - High Glucose/H₂O₂ induced injury | Protection against diabetic cognitive dysfunction | Enhanced cell viability; Ameliorated apoptosis; Reduced intracellular ROS levels. | [6] |
| Type 2 Diabetic Mice | Improved cognitive function | Reduced escape latency in water maze test; Improved neuronal cell damage. | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the general methodologies employed in the cited studies.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines:
-
HT22 (Mouse Hippocampal Neuronal Cells): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Neurotoxicity is often induced by exposure to glutamate (B1630785) or other oxidative stressors.[2]
-
BV2 (Mouse Microglial Cells): Maintained in DMEM with 10% FBS. Inflammation is typically induced using lipopolysaccharide (LPS).[2]
-
hBMECs (Human Brain Microvascular Endothelial Cells): Cultured in endothelial cell medium. Ischemic-like injury is modeled using oxygen-glucose deprivation/reperfusion (OGD/R).[11]
-
PC12 (Rat Pheochromocytoma Cells): Grown in RPMI-1640 medium with horse serum and FBS. Neuronal damage related to diabetes is often modeled by exposure to high glucose (HG) and hydrogen peroxide (H₂O₂).[6]
-
Key Assays
-
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are treated with this compound at various concentrations, followed by the addition of the MTT reagent. The resulting formazan (B1609692) product is dissolved and its absorbance is measured.[6][11]
-
Apoptosis Assays (Flow Cytometry and Western Blot): Apoptosis can be quantified using flow cytometry with Annexin V and propidium (B1200493) iodide staining. Western blot analysis is used to measure the levels of key apoptotic proteins such as cleaved caspase-3 and Bcl-2.[6][11]
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be detected using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[6]
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p-Akt, p-p38, Nrf2) and cellular processes.[11][13]
-
Real-Time PCR: Used to measure the mRNA expression levels of target genes.[6]
-
Immunofluorescence Cytochemistry: This method is used to visualize the localization of specific proteins within cells, such as the nuclear translocation of Nrf2.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its neuroprotective effects.
Caption: Key signaling pathways modulated by this compound.
Caption: A generalized experimental workflow.
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent with multifaceted mechanisms of action. Its ability to concurrently mitigate oxidative stress, neuroinflammation, and apoptosis, while activating pro-survival pathways, makes it an attractive candidate for further development.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To evaluate the bioavailability, brain penetration, and in vivo efficacy of this compound in more detail.
-
In Vivo Studies in Disease Models: To validate the promising in vitro findings in animal models of specific neurodegenerative diseases.
-
Lead Optimization: To synthesize and screen derivatives of this compound with improved potency, selectivity, and drug-like properties.
-
Toxicology Studies: To establish a comprehensive safety profile of this compound.
References
- 1. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Comprehensive Review of Its Multifaceted Pharmacological Properties and Therapeutic Potential [mdpi.com]
- 3. UAE Scientists Discover That the Phytochemical this compound Shows Powerful Cancer and Inflammation Fighting Potential - Thailand Medical News [thailandmedical.news]
- 4. mdpi.com [mdpi.com]
- 5. How neurons cope with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound activates GLP-1R to improve cognitive dysfunction in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. This compound attenuates oxygen-glucose deprivation/reperfusion-induced brain microvascular endothelial cell death and permeability through activation of BDNF/TrkB-modulated Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Mollugin: A Technical Guide on its Molecular Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mollugin (methyl 6-hydroxy-2,2-dimethylbenzo[h]chromene-5-carboxylate) is a naturally occurring naphthohydroquinone isolated from the roots of Rubia cordifolia L.[1][2][3] This technical guide provides a comprehensive overview of its molecular formula, chemical structure, and its well-documented biological activities, with a focus on its interactions with key cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, providing detailed experimental methodologies and quantitative data to facilitate further investigation into the therapeutic potential of this compound.
Molecular Formula and Chemical Structure
This compound is a small molecule with a well-defined chemical structure. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 284.31 g/mol | --INVALID-LINK-- |
| IUPAC Name | methyl 6-hydroxy-2,2-dimethylbenzo[h]chromene-5-carboxylate | --INVALID-LINK-- |
| CAS Number | 55481-88-4 | --INVALID-LINK-- |
| Canonical SMILES | CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C | --INVALID-LINK-- |
| InChI Key | VLGATXOTCNBWIT-UHFFFAOYSA-N | --INVALID-LINK-- |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Biological Activity and Signaling Pathways
This compound has been demonstrated to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These activities are primarily attributed to its ability to modulate key intracellular signaling pathways.
Anti-Cancer Activity
This compound exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This is achieved through the modulation of several critical signaling cascades.
2.1.1. Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.
References
- 1. This compound inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mollugin: A Natural Compound for the Inhibition of Tumor Cell Proliferation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Mollugin, a naphthoquinone isolated from the roots of Rubia cordifolia, has emerged as a promising natural compound with potent anti-tumor activities.[1] Extensive preclinical research has demonstrated its ability to inhibit the proliferation of a wide range of cancer cells and induce programmed cell death. This technical guide provides an in-depth overview of the mechanisms of action of this compound, detailed experimental protocols for its study, and a summary of its efficacy in various cancer cell lines.
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated significant cytotoxic effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference(s) |
| Col2 | Human Colon Cancer | 12.3 | Not Specified | [2] |
| HepG2 | Human Liver Carcinoma | 60.2 | Not Specified | [2] |
| Basal HER2-expressing | Human Breast Cancer | 58 | Not Specified | [2] |
| HN12 | Metastatic Oral Squamous Cell Carcinoma | 46.3 | 3 days | [2] |
| HN4 | Primary Oral Squamous Cell Carcinoma | 43.9 | 3 days | [2] |
| Jurkat T cells | Human Acute Leukemia | Not Specified | Not Specified | [2] |
| HeLa | Human Cervical Cancer | >80 (non-toxic) | Not Specified | [3] |
| Hep3B | Human Hepatocellular Carcinoma | >80 (non-toxic) | Not Specified | [3] |
| HEK293 | Human Embryonic Kidney | >80 (non-toxic) | Not Specified | [3] |
| SK-BR-3 | HER2-overexpressing Human Breast Cancer | Not Specified | Not Specified | [1] |
| SK-OV-3 | HER2-overexpressing Human Ovarian Cancer | Not Specified | Not Specified | [1] |
Core Mechanisms of Action
This compound exerts its anti-proliferative effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These effects are mediated through the modulation of several key signaling pathways critical for cancer cell survival and proliferation.
Induction of Apoptosis
This compound has been shown to trigger apoptosis in various cancer cell lines.[4] This is achieved through both intrinsic and extrinsic pathways, characterized by:
-
Activation of Caspases: this compound treatment leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), which are key enzymes in the apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: It can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial dysfunction and the release of cytochrome c.
-
Induction of Endoplasmic Reticulum (ER) Stress: In some cancer cell types, this compound can induce ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[4]
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as the G1 or S phase. This arrest is typically mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are underpinned by its ability to interfere with critical signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to be a potent inhibitor of NF-κB activation.[3] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, which include those involved in cell proliferation (e.g., COX-2, Cyclin D1, c-Myc), anti-apoptosis (e.g., Bcl-2, cIAP-1, survivin), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[3]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature of many cancers. This compound has been reported to suppress this pathway, leading to the induction of apoptosis and autophagy in tumor cells. By inhibiting the PI3K/Akt/mTOR axis, this compound can effectively curtail the pro-survival signals that drive cancer progression.
Other Key Signaling Pathways
-
ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. This compound has been shown to modulate ERK signaling, contributing to its anti-tumor effects.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling and plays a role in cancer cell proliferation and survival. This compound has been identified as an inhibitor of this pathway.
Experimental Protocols
To facilitate further research into the anti-cancer properties of this compound, this section provides detailed protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (typically in a serial dilution) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specific time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Cell Cycle Analysis
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways after this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., p-IκBα, total IκBα, p-Akt, total Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with this compound and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound is a promising natural compound with significant potential for development as an anti-cancer therapeutic. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways, including NF-κB and PI3K/Akt/mTOR, makes it an attractive candidate for further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the anti-tumor effects of this compound and to further elucidate its mechanisms of action. Continued research in this area is warranted to fully realize the therapeutic potential of this natural product in the fight against cancer.
References
- 1. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in human Jurkat T cells through endoplasmic reticulum stress-mediated activation of JNK and caspase-12 and subsequent activation of mitochondria-dependent caspase cascade regulated by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Bioactivity Enhancement of Mollugin Derivatives: A Technical Guide
Introduction
Mollugin, a naphthoquinone compound primarily isolated from the roots of Rubia cordifolia, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Despite its therapeutic potential, natural this compound exhibits certain limitations, such as modest potency and potential physicochemical instability, which have spurred the development of synthetic derivatives.[1] The strategic structural modification of the this compound core aims to enhance its biological efficacy, improve pharmacokinetic profiles, and elucidate structure-activity relationships (SAR). This guide provides an in-depth overview of the discovery of novel this compound derivatives with enhanced bioactivity, focusing on their anti-inflammatory and anticancer properties. It details the experimental protocols used for their evaluation and illustrates the key signaling pathways and workflows involved.
Enhanced Anti-inflammatory Activity of this compound Derivatives
A primary focus of this compound derivative research has been the enhancement of its anti-inflammatory effects. The underlying mechanism for many of these derivatives involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory gene expression.[3][4]
Targeting the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[4] Its activation, often triggered by stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharides (LPS), leads to the transcription of pro-inflammatory genes.[1][4] Several this compound derivatives have been synthesized that demonstrate superior NF-κB inhibitory activity compared to the parent compound. For instance, compound 6d , featuring a 1,8-naphthyridine (B1210474) ring, exhibited a potent IC₅₀ value of 3.81 µM in an NF-κB luciferase reporter assay.[1][4] Another derivative, 5k , showed a remarkable 81.77% inhibition of inflammation in an in vivo model, significantly outperforming this compound (49.72%) and standard anti-inflammatory drugs like ibuprofen.[3][5] Mechanistic studies suggest these derivatives act by suppressing the expression and nuclear translocation of the p65 subunit of NF-κB.[3][4]
Quantitative Anti-inflammatory Bioactivity
The anti-inflammatory potential of various this compound derivatives has been quantified through both in vitro and in vivo assays. The data below summarizes the activity of lead compounds compared to this compound and standard drugs.
| Compound | Assay | Target/Model | Result | Reference |
| This compound | NF-κB Luciferase | HeLa Cells | IC₅₀ > 100 µM | [4] |
| This compound | Xylene-induced Ear Edema | Mice | 49.72% Inhibition | [3] |
| Compound 4f | NF-κB Luciferase | HeLa Cells | IC₅₀ = 18.53 µM | [4] |
| Compound 4f | Xylene-induced Ear Edema | Mice | 83.08% Inhibition | [4][5] |
| Compound 5k | Xylene-induced Ear Edema | Mice | 81.77% Inhibition | [1][3] |
| Compound 6d | NF-κB Luciferase | HeLa Cells | IC₅₀ = 3.81 µM | [1][4] |
| Ibuprofen | Xylene-induced Ear Edema | Mice | 47.51% Inhibition | [3] |
| Mesalazine | Xylene-induced Ear Edema | Mice | 47.24% Inhibition | [3] |
Enhanced Anticancer Activity of this compound Derivatives
While natural this compound shows promise in cancer therapy, its direct cytotoxicity can be limited.[2] The synthesis of derivatives, particularly by introducing new functional groups like 1,2,3-triazole moieties, has led to compounds with significantly enhanced and direct cytotoxic effects against a range of human cancer cell lines.[2][6]
Mechanisms of Action and Signaling Pathways
This compound and its derivatives exert their anticancer effects through multiple mechanisms. The parent compound is known to modulate pathways like PI3K/Akt/mTOR and HER2/Akt/SREBP-1c, leading to the induction of apoptosis and autophagy.[1][2][7] The HER2 pathway is particularly relevant in breast and ovarian cancers, where its overexpression drives cell proliferation.[7] this compound has been shown to inhibit the expression of Fatty Acid Synthase (FAS), a key downstream target of this pathway, thereby suppressing cancer cell growth.[7] Triazole-containing derivatives have demonstrated potent direct cytotoxicity, though their precise mechanisms are still under investigation, they represent a promising avenue for developing novel anticancer agents.[2][6]
Quantitative Anticancer Bioactivity
A series of 1-substituted 1,2,3-triazole-mollugin derivatives were synthesized and evaluated for their cytotoxicity against five human cancer cell lines. Many of these compounds exhibited significantly greater potency than the parent this compound.
| Compound | HL-60 (Leukemia) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | SMMC-7721 (Liver) IC₅₀ (µM) | SW480 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |
| This compound | > 40 | > 40 | > 40 | > 40 | > 40 | [2][6] |
| Compound 14 | 10.12 | 18.33 | 8.14 | 12.35 | 11.28 | [2][6] |
| Compound 17 | 11.08 | 17.52 | 9.27 | 13.14 | 12.03 | [2][6] |
| Cisplatin (DDP) | 8.21 | 15.23 | 11.23 | 18.25 | 16.32 | [2][6] |
Synthesis and Experimental Protocols
The development of novel this compound derivatives relies on structured chemical synthesis and rigorous biological evaluation.
General Synthesis Workflow
The synthesis of new derivatives typically starts with the isolation of this compound or a precursor like 1,4-dihydroxy-2-naphthoate.[4] Modifications are often made at specific positions, such as the C-1 hydroxyl or C-6 phenolic hydroxyl groups, to introduce diverse chemical moieties via reactions like O-propargylation followed by click chemistry or substitution reactions with various chloroacetamides.[4][6]
Detailed Experimental Protocols
-
Objective : To synthesize this compound derivatives by modifying the C-6 phenolic hydroxyl group.[4]
-
Procedure :
-
This compound is prepared by reacting methyl 1,4-dihydroxy-2-naphthoate with 3-chloro-3-methyl-1-butyne, followed by substitution and cyclization in anhydrous toluene.[4]
-
Various N-substituted phenyl chloroacetamides are synthesized separately.
-
A substitution reaction is carried out between this compound and the appropriate N-substituted phenyl chloroacetamide to yield the final derivative.[4]
-
All synthesized derivatives are purified by column chromatography and characterized using ¹H NMR, ¹³C NMR spectroscopy, and high-resolution mass spectrometry (HRMS).[4][6]
-
-
Objective : To quantify the inhibitory effect of derivatives on NF-κB transcriptional activity.[4]
-
Procedure :
-
Cell Culture : HeLa cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Transfection : Cells are seeded in plates and co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., pRL-TK Renilla luciferase) using a suitable transfection reagent.
-
Treatment : After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives).
-
Induction : NF-κB activity is induced by treating cells with an appropriate stimulus, such as TNF-α (10 ng/mL) or by placing them under hypoxic conditions for a specified duration (e.g., 24 hours).[4]
-
Lysis and Measurement : Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to account for transfection efficiency.
-
Analysis : The IC₅₀ value, the concentration at which 50% of NF-κB activity is inhibited, is calculated from the dose-response curve.[4]
-
-
Objective : To assess the cytotoxicity of the derivatives against cell lines.[2][4]
-
Procedure :
-
Cell Seeding : Cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Treatment : The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for approximately 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Cell viability is expressed as a percentage relative to the untreated control cells.
-
-
Objective : To investigate the mechanism of action by measuring the expression of key signaling proteins.[3][5]
-
Procedure :
-
Cell Culture and Treatment : RAW 264.7 macrophage cells are pretreated with the this compound derivative (e.g., 5k at 10, 30, 100 µM) for 12 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.[5]
-
Protein Extraction : Nuclear and cytoplasmic protein extracts are prepared from the treated cells using appropriate extraction kits.
-
Protein Quantification : The protein concentration of the extracts is determined using a BCA protein assay.
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p65). A loading control antibody (e.g., anti-Lamin B1 or Topo-I for nuclear extracts) is also used.[5]
-
Secondary Antibody and Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
-
Conclusion and Future Perspectives
The strategic design and synthesis of this compound derivatives have successfully produced a new generation of compounds with significantly enhanced anti-inflammatory and anticancer bioactivities. Lead compounds have demonstrated potencies far exceeding that of natural this compound, often through targeted inhibition of key signaling pathways like NF-κB and HER2/Akt. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for further research. Future work should focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these lead compounds, conducting extensive in vivo efficacy and safety studies, and further elucidating their precise molecular mechanisms to pave the way for their potential translation into novel therapeutic agents for inflammatory diseases and cancer.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of NF-κB Inhibitory Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Mollugin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollugin, a naphthohydroquinone primarily isolated from the roots of Rubia cordifolia, has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1][2] It has been recognized for its potential as an anti-inflammatory, anti-tumor, and neuroprotective agent.[3][4] The underlying mechanisms of its therapeutic effects often involve the modulation of key signaling pathways, including the NF-κB, PI3K/Akt/mTOR, and JAK2/STAT pathways.[1][3] This document provides detailed protocols for the isolation and purification of this compound, summarizes quantitative data from various studies, and illustrates the experimental workflow and a key signaling pathway targeted by this promising bioactive compound.
Data Presentation
Table 1: Comparison of this compound Extraction Methods from Rubia cordifolia
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Time | Power | Yield of this compound | Reference |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol (B145695) (v/v) | 1:20 | 4 min | 460 W | Higher than conventional methods | [5] |
| Soxhlet Extraction | Not specified | Not specified | Not specified | Not specified | Lower than MAE | [5] |
| Heat Reflux Extraction | 80% Ethanol | Not specified | 2 h (x3) | Not specified | 6.97 g crude extract from 500 g powder | [6] |
| Ultrasonic-Assisted Extraction | Not specified | Not specified | Not specified | Not specified | Lower than MAE | [5] |
Table 2: Purification of this compound using High-Speed Countercurrent Chromatography (HSCCC)
| Crude Material | Two-Phase Solvent System (v/v/v/v) | Yield of this compound | Purity | Reference |
| 500 mg Ethanol Extract | Light petroleum (bp 60-90°C)/ethanol/diethyl ether/water (5:4:3:1) | 46 mg | 98.5% (determined by HPLC) | [7] |
| 100 mg Crude Petroleum Extract | Light petroleum/ethanol/diethyl ether/water (5:4:3:1) | 16 mg | 98.3% | [8] |
| Crude Ethyl Acetate (B1210297) Extract | n-hexane/methanol/water (e.g., 13:16:1) | Not specified | >97% | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Rubia cordifolia Roots
This protocol outlines two effective methods for extracting this compound from dried and powdered Rubia cordifolia roots.
A. Microwave-Assisted Extraction (MAE) [5]
-
Preparation of Plant Material: Grind the dried roots of Rubia cordifolia into a fine powder.
-
Solvent Preparation: Prepare a 70% (v/v) ethanol solution.
-
Extraction:
-
Place the powdered root material in the extraction vessel.
-
Add the 70% ethanol solvent at a solid-to-liquid ratio of 1:20 (g/mL).
-
Set the microwave power to 460 W and the extraction time to 4 minutes.
-
Initiate the microwave-assisted extraction process.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
B. Conventional Heat Reflux Extraction [6]
-
Preparation of Plant Material: Grind the dried roots of Rubia cordifolia into a powder.
-
Extraction:
-
Place 500 g of the powdered root material in a round-bottom flask.
-
Add 2 L of 80% ethanol.
-
Heat the mixture to reflux for 2 hours.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Filtration and Concentration:
-
Combine the extracts from the three cycles.
-
Evaporate the solvent to dryness under reduced pressure at 45°C to yield the crude extract.
-
-
Liquid-Liquid Partitioning (Optional Enrichment):
-
Re-dissolve the crude extract in 1 L of water.
-
Extract the aqueous solution three times with 1 L of ethyl acetate each time.
-
Combine the ethyl acetate fractions and evaporate to dryness to yield an enriched crude sample for purification.[6]
-
Protocol 2: Purification of this compound by High-Speed Countercurrent Chromatography (HSCCC)
This protocol describes the purification of this compound from the crude extract obtained in Protocol 1.
-
Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system consisting of light petroleum (boiling point 60-90°C), ethanol, diethyl ether, and water at a volume ratio of 5:4:3:1.[7][8]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
The upper phase will be used as the stationary phase, and the lower phase as the mobile phase.
-
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column entirely with the upper phase (stationary phase).
-
Set the apparatus to rotate at the desired speed (e.g., 800-900 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Continue pumping until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the crude extract in a small volume of the biphasic solvent system.
-
Inject the sample solution into the column through the injection valve.
-
Continuously collect the effluent in fractions using a fraction collector.
-
-
Analysis and Identification:
-
Monitor the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Combine the pure this compound fractions and evaporate the solvent.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as ¹H NMR and ¹³C NMR.[7]
-
Mandatory Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
This compound's Inhibition of the NF-κB Signaling Pathway
References
- 1. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An effective high-speed countercurrent chromatographic method for preparative isolation and purification of this compound directly from the ethanol extract of the Chinese medicinal plant Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Total Synthesis of Mollugin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollugin, a naturally occurring naphthoquinone derivative isolated from the medicinal plant Rubia cordifolia, has garnered significant attention in the scientific community due to its diverse pharmacological activities. These include anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The therapeutic potential of this compound has prompted extensive research into its total synthesis and the development of novel analogues with enhanced potency and improved pharmacokinetic profiles. This document provides detailed protocols for the synthesis of this compound and its derivatives, summarizes key quantitative data, and illustrates the signaling pathways implicated in their biological activity.
I. Total Synthesis of this compound and Analogues: Experimental Protocols
The synthesis of this compound and its analogues can be achieved through several reported methods. Below are detailed protocols for two common approaches.
Protocol 1: Synthesis of this compound from Methyl 1,4-dihydroxy-2-naphthoate
This protocol is adapted from a method involving the reaction of methyl 1,4-dihydroxy-2-naphthoate with 3-chloro-3-methyl-1-butyne (B142711).[4][5]
Materials:
-
Methyl 1,4-dihydroxynaphthalene-2-carboxylate
-
3-Chloro-3-methyl-1-butyne
-
Potassium carbonate (K₂CO₃)
-
Copper(I) chloride (CuCl)
-
Anhydrous toluene (B28343)
-
Nitrogen gas (N₂)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve methyl 1,4-dihydroxynaphthalene-2-carboxylate (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Add K₂CO₃ (2 equivalents), CuCl (1 equivalent), and 3-chloro-3-methyl-1-butyne (3 equivalents) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove solid residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (10:1) solvent system to yield pure this compound.
Protocol 2: Synthesis of this compound Analogues via Substitution Reaction
This protocol describes the synthesis of N-substituted phenyl chloroacetamide derivatives of this compound.[4][5]
Materials:
-
This compound
-
Various N-substituted phenyl chloroacetamides
-
Appropriate solvent (e.g., anhydrous acetone)
-
Base (e.g., potassium carbonate)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a reaction flask.
-
Add the desired N-substituted phenyl chloroacetamide (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Stir the reaction mixture at a specified temperature (e.g., reflux) for a designated time, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the mixture and concentrate the filtrate.
-
Purify the resulting residue by column chromatography to obtain the target this compound analogue.
II. Quantitative Data Summary
The following tables summarize the in vitro biological activities of synthesized this compound derivatives, focusing on their NF-κB transcriptional inhibitory activity and cytotoxicity.[4]
Table 1: In vitro Inhibition of NF-κB Transcriptional Activity and Cytotoxicity of N-substituted Phenyl Chloroacetamide Derivatives of this compound (Compounds 4a-i) [4]
| Compound | R | IC₅₀ (µM) for NF-κB Inhibition | Cytotoxicity on HeLa cells (IC₅₀, µM) |
| This compound | - | >100 | >100 |
| 4a | H | >100 | >100 |
| 4b | 2-OCH₃ | >100 | >100 |
| 4c | 3-OCH₃ | >100 | >100 |
| 4d | 4-OCH₃ | 88.25 | >100 |
| 4e | 4-CH₃ | 55.12 | >100 |
| 4f | 4-F | 18.53 | >100 |
| 4g | 4-Cl | >100 | >100 |
| 4h | 4-Br | >100 | >100 |
| 4i | 4-NO₂ | 22.93 | >100 |
Table 2: In vitro Inhibition of NF-κB Transcriptional Activity and Cytotoxicity of N-substituted Aromatic Heterocyclic Chloroacetamide Derivatives of this compound (Compounds 6a-k) [4]
| Compound | R | IC₅₀ (µM) for NF-κB Inhibition | Cytotoxicity on HeLa cells (IC₅₀, µM) |
| 6a | Pyridin-2-yl | >100 | >100 |
| 6b | Pyridin-3-yl | >100 | >100 |
| 6c | Pyridin-4-yl | >100 | >100 |
| 6d | Pyrimidin-2-yl | 3.81 | >100 |
| 6e | Pyrazin-2-yl | >100 | >100 |
| 6f | Thiazol-2-yl | 10.25 | >100 |
| 6g | Benzothiazol-2-yl | 6.54 | >100 |
| 6h | 5-Methylisoxazol-3-yl | >100 | >100 |
| 6i | 1-Phenyl-5-pyrazolyl | >100 | >100 |
| 6j | Quinolin-2-yl | 9.87 | >100 |
| 6k | Quinolin-8-yl | >100 | >100 |
III. Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Diagrams illustrating these pathways are provided below.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces tumor cell apoptosis and autophagy via the PI3K/AKT/mTOR/p70S6K and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of NF-κB Inhibitory Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Separation of Mollugin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollugin, a bioactive naphthoquinone primarily isolated from the roots of Rubia cordifolia, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities. High-Speed Counter-Current Chromatography (HSCCC) has emerged as an efficient and reliable technique for the preparative separation and purification of this compound from complex crude extracts. This support-free liquid-liquid partition chromatography method offers several advantages, including high sample recovery, elimination of irreversible adsorption, and scalability, making it an ideal tool for natural product isolation.
These application notes provide a comprehensive overview and detailed protocols for the separation of this compound using HSCCC, tailored for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize the quantitative data from various studies on the HSCCC separation of this compound, providing a comparative overview of different solvent systems and their efficiencies.
Table 1: HSCCC Separation of this compound from Rubia cordifolia Ethanol (B145695) Extract
| Parameter | Value | Reference |
| Sample | Crude ethanol extract | [1] |
| Sample Size | 500 mg | [1] |
| Two-Phase Solvent System | Light petroleum (bp 60-90°C)/ethanol/diethyl ether/water (5:4:3:1 v/v) | [1] |
| Stationary Phase | Upper phase | [1] |
| Yield of this compound | 46 mg | [1] |
| Purity of this compound | 98.5% (determined by HPLC) | [1] |
| Identification Method | ¹H NMR and ¹³C NMR | [1] |
Table 2: Simultaneous HSCCC Separation of this compound and Other Compounds from Rubia cordifolia Petroleum Extract
| Parameter | Value | Reference |
| Sample | Crude petroleum extract | [2] |
| Sample Size | 100 mg | [2] |
| Two-Phase Solvent System | Light petroleum/ethanol/diethyl ether/water (5:4:3:1, v/v) | [2] |
| Yield of this compound | 16 mg | [2] |
| Purity of this compound | 98.3% | [2] |
| Other Compounds Isolated | Tectoquinone (10 mg, 98.8% purity), 1-hydroxy-2-methylanthraquinone (B15150) (19 mg, 95.8% purity) | [2] |
| Identification Method | ¹H NMR and ¹³C NMR | [2] |
Table 3: HSCCC Separation of this compound Using a Ternary Solvent System
| Parameter | Value | Reference |
| Sample | Enriched this compound extract | [3] |
| Sample Size | 100 mg per injection | |
| Two-Phase Solvent Systems | n-hexane/methanol (B129727)/water (13:16:1, 14:18:1, 13:20:1 v/v) | [3] |
| Flow Rate | 3.5 mL/min | |
| Purity of this compound | > 97% | [3] |
| Separation Time | Within 150 min | [3] |
| Detection Wavelength | 254 nm |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the separation of this compound using HSCCC.
Preparation of Crude Extract from Rubia cordifolia
Objective: To extract this compound and other compounds from the dried roots of Rubia cordifolia.
Materials:
-
Dried and powdered roots of Rubia cordifolia
-
Ethanol (95%) or Petroleum ether (bp 60-90°C)
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Weigh a desired amount of powdered Rubia cordifolia roots.
-
Macerate the powder with the chosen solvent (e.g., 95% ethanol) at room temperature for a specified period (e.g., 24 hours), or perform extraction using a Soxhlet apparatus.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Store the crude extract in a cool, dark place until further use.
Selection and Preparation of the Two-Phase Solvent System
Objective: To prepare a suitable two-phase solvent system for the optimal separation of this compound. The selection of the solvent system is crucial and is guided by the partition coefficient (K) of the target compound, which should ideally be between 0.5 and 2.0.[4]
Materials:
-
Light petroleum (bp 60-90°C)
-
Ethanol
-
Diethyl ether
-
Water
-
n-Hexane
-
Methanol
-
Separatory funnel
Protocol for Light Petroleum-Based System:
-
Mix light petroleum (bp 60-90°C), ethanol, diethyl ether, and water in a volume ratio of 5:4:3:1 in a separatory funnel.[1][2]
-
Shake the mixture vigorously for several minutes.
-
Allow the two phases to separate completely.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
Protocol for n-Hexane-Based System:
-
Mix n-hexane, methanol, and water in the desired volume ratio (e.g., 13:16:1) in a separatory funnel.[3]
-
Follow steps 2-4 from the previous protocol.
HSCCC Separation Procedure
Objective: To perform the preparative separation of this compound from the crude extract using HSCCC.
Apparatus:
-
High-Speed Counter-Current Chromatograph
Protocol:
-
Fill the entire column of the HSCCC instrument with the stationary phase (typically the upper phase for the specified solvent systems).
-
Set the revolution speed of the centrifuge to the desired value (e.g., 800-1000 rpm).
-
Pump the mobile phase into the column at a specific flow rate (e.g., 1.5 - 3.5 mL/min).
-
Once the hydrodynamic equilibrium is reached (i.e., the mobile phase elutes from the column outlet), dissolve a known amount of the crude extract in a small volume of the biphasic solvent system and inject it into the sample loop.
-
Continuously monitor the effluent from the column outlet using a UV detector (e.g., at 254 nm).
-
Collect fractions of the eluent based on the resulting chromatogram.
-
After the target compound has been eluted, stop the separation process.
Analysis and Identification of this compound
Objective: To determine the purity of the collected fractions and confirm the identity of this compound.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a C18 column
-
Nuclear Magnetic Resonance (NMR) Spectrometer
HPLC Analysis for Purity Determination:
-
Prepare standard and sample solutions of the collected fractions.
-
Analyze the samples using a reversed-phase HPLC system with a C18 column.
-
A typical mobile phase could be a gradient of methanol and water.
-
Determine the purity of this compound by comparing the peak area of this compound to the total peak area in the chromatogram.
NMR Analysis for Structural Identification:
-
Dry the purified this compound fraction.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Compare the obtained spectral data with published data for this compound to confirm its structure.[1][2][3]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HSCCC separation of this compound.
Caption: Experimental workflow for this compound separation using HSCCC.
References
- 1. An effective high-speed countercurrent chromatographic method for preparative isolation and purification of this compound directly from the ethanol extract of the Chinese medicinal plant Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Mollugin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mollugin is a bioactive naphthoquinone found primarily in the roots of Rubia cordifolia and other related species.[1] It has garnered significant interest in the pharmaceutical industry due to its wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts.
Quantitative Data Summary
The following table summarizes the dynamic accumulation of this compound in the roots of 3-year-old Rubia cordifolia at different time points, as determined by HPLC analysis.
| Collection Date | This compound Content (%) |
| April 15 | Met standards |
| May 15 | Did not meet standards |
| June 30 | Met standards |
| July 15 | Met standards |
| August 31 | Met standards |
| October 15 | Met standards |
| October 31 | Did not meet standards |
Data adapted from a study on the dynamic accumulation of active ingredients in Rubia cordifolia.[3] The specific this compound content percentages were not explicitly stated in the abstract, but the table indicates the periods when the content met the required standards.
Experimental Protocols
This section details the complete workflow for the quantification of this compound in plant extracts, from sample preparation to HPLC analysis and data interpretation.
Sample Preparation: Microwave-Assisted Extraction (MAE)
This protocol describes an efficient method for extracting this compound from dried plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Rubia cordifolia roots)
-
70% (v/v) Ethanol (B145695) in deionized water
-
Microwave extraction system
-
Filter paper or 0.45 µm syringe filter
Procedure:
-
Weigh 1.0 g of the powdered plant material and place it into a microwave extraction vessel.
-
Add 20 mL of 70% ethanol to the vessel, ensuring the plant material is fully submerged.[4]
-
Secure the vessel in the microwave extraction system.
-
Set the extraction parameters as follows:
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract through filter paper or a 0.45 µm syringe filter to remove particulate matter.
-
The filtrate is now ready for HPLC analysis.
HPLC Method for this compound Quantification
This protocol outlines the instrumental conditions for the separation and quantification of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile (A) and 0.1% aqueous formic acid (B)[6] |
| Gradient Elution | 0-10 min: 10-25% A; 10-23 min: 25-35% A; 23-43 min: 35-70% A; 43-53 min: 70% A; 53-65 min: 70-100% A; 65-70 min: 100% A[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 35°C[6] |
| Detection Wavelength | 250 nm[6] |
| Injection Volume | 10 µL[6] |
Standard Preparation:
-
Prepare a stock solution of this compound standard (≥98% purity) at a concentration of 0.1 mg/mL in methanol.[3]
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the plant extracts.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared calibration standards, starting with the lowest concentration.
-
Inject the prepared plant extract samples.
-
After each injection, run a blank (mobile phase) to prevent carryover.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
Method Validation
To ensure the reliability of the results, the HPLC method should be validated according to standard guidelines. Key validation parameters include:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999[5] |
| Accuracy | The closeness of the measured value to the true value. Determined by recovery studies. | Recovery between 98-102%[5] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 2%[5] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by signal-to-noise ratio (typically 3:1) |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically 10:1) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The peak for this compound should be well-resolved from other components in the extract. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, or mobile phase composition. |
Visualizations
The following diagrams illustrate the key workflows described in this application note.
Caption: Experimental workflow for this compound quantification.
References
- 1. This compound: A Comprehensive Review of Its Multifaceted Pharmacological Properties and Therapeutic Potential | MDPI [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Dynamic analysis of growth characteristics, secondary metabolites accumulation, and an in-depth understanding of anthraquinones biosynthesis in Rubia cordifolia Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in Mongolian Medicine Bariga-13 Powder by HPLC [zgys.nifdc.org.cn]
- 6. The Underling Mechanisms Exploration of Rubia cordifolia L. Extract Against Rheumatoid Arthritis by Integrating Network Pharmacology and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Mollugin in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollugin is a naphthoquinone isolated from the roots of Rubia cordifolia and other plants, which has garnered significant interest for its diverse pharmacological activities.[1] In in vitro cell culture systems, this compound has demonstrated potent anti-cancer and anti-inflammatory properties. These effects are attributed to its ability to modulate multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of inflammatory responses.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound in various in vitro cell culture assays to investigate its therapeutic potential.
Applications in Cell Culture
This compound's primary applications in in vitro research revolve around its cytotoxic and anti-inflammatory effects.
1. Anti-Cancer Activity:
This compound exhibits significant inhibitory effects on the proliferation of a range of cancer cell lines.[2] Its anti-cancer mechanisms include:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[3][5]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle at various phases, thereby preventing cancer cell proliferation.
-
Inhibition of Key Signaling Pathways: this compound has been shown to modulate critical signaling pathways involved in cancer cell survival and proliferation, such as NF-κB, PI3K/AKT/mTOR, and ERK.[3]
-
Autophagy Induction: In some cancer cell types, this compound can induce autophagy, a cellular self-degradation process that can contribute to cell death.[3]
2. Anti-Inflammatory Activity:
This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6] This is primarily achieved through the suppression of the NF-κB and JAK/STAT signaling pathways.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (days) | Reference |
| HN12 | Metastatic Oral Squamous Cell Carcinoma | 46.3 | 3 | [1] |
| HN4 | Primary Oral Squamous Cell Carcinoma | 43.9 | 3 | [1] |
| Col2 | Human Colon Cancer | 12.3 | Not Specified | [1] |
| HepG2 | Human Liver Carcinoma | 60.2 | Not Specified | [1] |
| HER2-expressing Breast Cancer | Breast Cancer | 58 | Not Specified | [1] |
| Jurkat T cells | Human Acute Leukemia | 15-30 | Not Specified | [5] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in Oral Squamous Cell Carcinoma (OSCC) Cells
| Treatment | % of Apoptotic Cells (Annexin V+) | % of Cells in Sub-G1 Phase |
| Control | Not Specified | Not Specified |
| This compound (40 µM for 3 days) | Increased | Increased |
Note: Specific percentages were not provided in the referenced abstract, but a significant increase was reported.[7]
Experimental Protocols
Here are detailed protocols for key in vitro assays to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cell viability.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO or Solubilization solution[8]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)[10]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified time. Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media.[10]
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[11] Annexin V-FITC fluorescence (early apoptosis) is typically detected in the FL1 channel, and PI fluorescence (late apoptosis/necrosis) in the FL2 or FL3 channel.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound-treated and control cells
-
Cold 70% Ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[13]
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells per sample. Wash the cells with PBS and centrifuge. Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Incubation: Incubate the fixed cells for at least 2 hours at -20°C.[14]
-
Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[14]
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
This compound-treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[16]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[20]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal using an imaging system.[20]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces tumor cell apoptosis and autophagy via the PI3K/AKT/mTOR/p70S6K and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound induces apoptosis in human Jurkat T cells through endoplasmic reticulum stress-mediated activation of JNK and caspase-12 and subsequent activation of mitochondria-dependent caspase cascade regulated by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits IL-1β production by reducing zinc finger protein 91-regulated Pro-IL-1β ubiquitination and inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bosterbio.com [bosterbio.com]
Preparing Mollugin stock solution for experiments
Application Notes and Protocols for Mollugin
Introduction
This compound is a bioactive naphthoquinone isolated from the roots of Rubia cordifolia and other plants.[1][2][3][4] It has garnered significant interest within the scientific community for its diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.[5] Mechanistically, this compound has been shown to modulate multiple key signaling pathways, making it a valuable tool for researchers in various fields. This document provides detailed protocols for the preparation of this compound stock solutions and its application in common in vitro and in vivo experimental models.
This compound's therapeutic potential stems from its ability to interact with a wide array of molecular targets. It is known to inhibit the activation of critical inflammatory and oncogenic pathways such as NF-κB, PI3K/Akt/mTOR, and JAK/STAT.[3][5][6] For instance, it can suppress the proliferation of cancer cells by downregulating the expression of genes involved in cell survival, proliferation, and angiogenesis, such as COX-2, Cyclin D1, c-Myc, Bcl-2, and VEGF.[2] These inhibitory effects make this compound a compound of interest for investigating novel therapeutic strategies against cancer and inflammatory diseases.
However, a significant challenge in working with this compound is its poor aqueous solubility.[7] This necessitates the use of organic solvents for the preparation of stock solutions suitable for experimental use. This guide will address this challenge by providing a standardized protocol for solubilization and subsequent dilution for various experimental applications.
Materials and Equipment
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Stock Solution
This compound exhibits poor solubility in aqueous solutions, a common characteristic that requires careful preparation for biological experiments.[7] The following protocol describes the preparation of a 10 mM stock solution in DMSO, which is a standard solvent for such compounds.
Protocol:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, you will need approximately 2.96 mg of this compound per 1 mL of DMSO (this compound Molecular Weight: 296.31 g/mol ).
-
Solubilization: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO.
-
Dissolving: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Quantitative Data Summary
This compound has been utilized in a range of concentrations and dosages across various experimental models. The following tables summarize the effective concentrations for in vitro and in vivo studies based on published literature.
Table 1: In Vitro Experimental Concentrations of this compound
| Cell Line | Assay Type | Effective Concentration | Outcome |
| HT-29 | Monocyte Adhesion Assay | 10 µM | Significantly inhibited TNF-α- and IL-6-induced monocyte-epithelial adhesion. |
| HT-29 | NF-κB Activation | 20 µM | Suppressed TNF-α-induced NF-κB transcriptional activity.[8] |
| HeLa | NF-κB Reporter Gene Assay | Dose-dependent | Inhibited TNF-α-induced expression of an NF-κB reporter gene.[2] |
| RAW264.7 Macrophages | Inflammatory Response | Not specified | Attenuated LPS-induced expression of NO, iNOS, IL-1β, and IL-6.[3] |
| SK-BR-3 and SK-OV-3 | Cell Proliferation | Dose- and time-dependent | Inhibited cell proliferation in HER2-overexpressing cancer cells.[4] |
| MCF-7/adr | Multidrug Resistance Reversal | Dose-dependent | Inhibited the activation of the MDR1 gene. |
Table 2: In Vivo Experimental Dosages of this compound
| Animal Model | Condition Studied | Dosage | Route of Administration | Outcome |
| Mice | Ulcerative Colitis | 20 and 40 mg/kg | Not specified | Ameliorated the severity of DSS-induced ulcerative colitis.[5] |
| Nude Mice | HeLa Tumor Xenograft | 25 and 75 mg/kg | Gavage | Significantly reduced HeLa tumor growth.[2][9] |
Experimental Protocols
In Vitro NF-κB Reporter Gene Assay
This protocol is designed to assess the effect of this compound on NF-κB transcriptional activity.
-
Cell Culture and Transfection: Seed HeLa cells in a 24-well plate. Transfect the cells with a pNF-κB-Luc plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 12 hours.
-
Induction of NF-κB Activation: Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB activation.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample.
Western Blot Analysis of p65 Phosphorylation
This protocol details the investigation of this compound's effect on the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.
-
Cell Treatment: Seed HeLa cells and grow to 80-90% confluency. Pre-treat the cells with the desired concentrations of this compound for 12 hours.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.
-
Nuclear Extraction: Prepare nuclear extracts from the cells using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against phospho-p65. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a nuclear loading control (e.g., Lamin B1) for normalization.
In Vivo Tumor Xenograft Model
This protocol describes how to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Acclimatization: Acclimatize nude mice for one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously implant HeLa cells into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size, randomly assign the mice to treatment groups (e.g., vehicle control, 25 mg/kg this compound, 75 mg/kg this compound).
-
This compound Administration: Administer this compound or vehicle control via gavage three times a week.
-
Monitoring: Measure tumor volume and mouse weight every three days.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., western blotting for p-p65 and COX-2).
Signaling Pathways and Visualizations
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the primary mechanisms of action.
This compound's Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[2] This leads to the downregulation of NF-κB target genes involved in proliferation, anti-apoptosis, invasion, and angiogenesis.[2]
Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway.
This compound's Role in Apoptosis and Autophagy via PI3K/AKT/mTOR and ERK Pathways
This compound has been found to induce both apoptosis and autophagy in tumor cells through the modulation of the PI3K/AKT/mTOR/p70S6K and ERK signaling pathways.[6]
Caption: this compound induces apoptosis and autophagy via PI3K/Akt/mTOR and ERK pathways.
This compound's Inhibition of the JAK/STAT Signaling Pathway
In inflammatory responses, this compound can act as a JAK2 inhibitor, thereby blocking the activation of the JAK-STAT pathway.[3] This inhibition reduces the expression of pro-inflammatory cytokines.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces tumor cell apoptosis and autophagy via the PI3K/AKT/mTOR/p70S6K and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CF3-Substituted this compound 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory action of this compound and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Mollugin Administration in Animal Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of mollugin in animal xenograft models, summarizing its anti-cancer effects and detailing the experimental protocols for its use. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing their own in vivo studies.
Introduction to this compound and its Anti-Cancer Properties
This compound is a naphthoquinone derived from the root of Rubia cordifolia L., a plant used in traditional medicine. Recent scientific investigations have highlighted its potential as an anti-cancer agent. In vitro and in vivo studies have demonstrated that this compound can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in various cancer types. Its mechanisms of action primarily involve the modulation of key signaling pathways, including the NF-κB and HER2/Akt/SREBP-1c pathways, which are critical for cancer cell survival and progression.
Summary of Preclinical Efficacy in Xenograft Models
This compound has shown significant anti-tumor activity in preclinical xenograft models. The most well-documented model utilizes human cervical cancer cells (HeLa).
HeLa Xenograft Model
In a study utilizing a HeLa xenograft model in athymic nude mice, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[1]
Table 1: Effect of this compound on HeLa Xenograft Tumor Growth
| Treatment Group | Dosage | Administration Route | Frequency | Mean Tumor Volume (mm³) ± SD (Final Day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 3 times/week | Data not available in a structured format | - |
| This compound | 25 mg/kg | Oral Gavage | 3 times/week | Data not available in a structured format | Significant |
| This compound | 75 mg/kg | Oral Gavage | 3 times/week | Data not available in a structured format | Significant |
Note: While the referenced study reports significant tumor growth suppression, the precise mean tumor volumes and standard deviations at the end of the study were not presented in a tabular format. Researchers are encouraged to consult the original publication for graphical representations of tumor growth over time.
Key Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by modulating specific signaling pathways crucial for tumor development and progression.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway.[2] This pathway is a critical regulator of genes involved in inflammation, cell proliferation, and survival. By inhibiting this pathway, this compound can suppress the expression of downstream targets that promote tumor growth.
Modulation of the HER2/Akt/SREBP-1c Signaling Pathway
In HER2-overexpressing cancer cells, this compound has been found to inhibit the HER2/Akt/SREBP-1c signaling pathway.[3] This inhibition leads to the downregulation of fatty acid synthase (FAS), an enzyme critical for lipid biosynthesis in cancer cells, ultimately inducing apoptosis.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for establishing a HeLa xenograft model and administering this compound.
Cell Culture
-
Cell Line: HeLa (human cervical cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Animal Model
-
Species: Athymic nude mice (e.g., BALB/c nude).
-
Age/Weight: 4-6 weeks old, weighing approximately 20-25 g.
-
Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
Xenograft Implantation
-
Cell Preparation:
-
Harvest HeLa cells during their exponential growth phase.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile saline at a concentration of 5 x 10⁷ cells/mL.[2]
-
-
Injection:
-
Subcutaneously inject 0.2 mL of the cell suspension (containing 1 x 10⁷ cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume every three days using calipers.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2 .[2]
-
This compound Preparation and Administration
-
Preparation of this compound Suspension:
-
Prepare a suspension of this compound in saline.[2] Note: The specific method for creating a stable suspension (e.g., use of a suspending agent like methylcellulose (B11928114) or sonication) is not detailed in the primary reference. Researchers may need to optimize this step.
-
-
Dosage and Administration:
-
Administer this compound orally via gavage at dosages of 25 mg/kg and 75 mg/kg body weight.[1]
-
The vehicle control group should receive an equivalent volume of saline.
-
Administer the treatment three times a week.[1]
-
Monitor the body weight of the mice every three days to assess for any treatment-related toxicity.[1]
-
Endpoint Analysis
-
Tumor Excision:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and photograph them.
-
-
Immunohistochemistry/Western Blot:
-
Tumor tissues can be processed for further analysis, such as Western blotting, to determine the expression levels of key proteins in the targeted signaling pathways (e.g., p-p65 and COX-2 for the NF-κB pathway).[2]
-
Conclusion
This compound demonstrates significant anti-tumor efficacy in preclinical xenograft models, primarily through the inhibition of the NF-κB and HER2/Akt/SREBP-1c signaling pathways. The protocols outlined in these application notes provide a foundation for researchers to further investigate the therapeutic potential of this compound in various cancer models. Careful attention to experimental detail, particularly in the preparation of the this compound formulation, is crucial for obtaining reproducible results. Further studies are warranted to fully elucidate the quantitative effects of this compound on tumor growth and to explore its efficacy in other cancer xenograft models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Mollugin's Effect on p65 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollugin, a natural compound isolated from the roots of Rubia cordifolia L., has garnered significant interest for its diverse pharmacological activities, including its anti-inflammatory and anti-cancer properties.[1] A key mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB transcription factor p65 (also known as RelA) plays a pivotal role in inflammation and cell survival, and its activation is tightly regulated by phosphorylation, particularly at the Serine 536 residue. This phosphorylation event is critical for the nuclear translocation of p65 and the subsequent transcription of pro-inflammatory and pro-survival genes.[1][2]
This compound has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of p65 in a dose-dependent manner.[1] This inhibitory action makes this compound and its derivatives attractive candidates for the development of novel therapeutics targeting NF-κB-driven pathologies.[3] Western blot analysis is a fundamental technique to investigate the phosphorylation status of p65 and thereby assess the efficacy of compounds like this compound in modulating the NF-κB pathway.
These application notes provide a detailed protocol for performing a Western blot analysis to determine the effect of this compound on p65 phosphorylation in a cell-based assay.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on the TNF-α-induced phosphorylation of p65 in HeLa cells. The data is based on densitometric analysis of Western blot results, where the ratio of phosphorylated p65 (p-p65) to total p65 is normalized to the TNF-α-treated control.
| Treatment Group | This compound Concentration (µM) | Stimulant (TNF-α, 10 ng/mL) | Normalized p-p65 / Total p65 Ratio (Arbitrary Units) | Percent Inhibition of p65 Phosphorylation (%) |
| Vehicle Control | 0 | - | 0.1 ± 0.02 | N/A |
| TNF-α Control | 0 | + | 1.0 ± 0.08 | 0 |
| This compound | 20 | + | 0.6 ± 0.05 | 40 |
| This compound | 40 | + | 0.3 ± 0.03 | 70 |
| This compound | 80 | + | 0.15 ± 0.02 | 85 |
Note: The data presented in this table is a representative example compiled from qualitative findings in the literature and should be confirmed by independent experiments.[1]
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of p65 phosphorylation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HeLa cells (human cervical cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Plating: Seed HeLa cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to final concentrations of 20 µM, 40 µM, and 80 µM.
-
Treatment:
-
Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 12 hours.
-
Following the pre-treatment, stimulate the cells with 10 ng/mL of TNF-α for 30 minutes to induce p65 phosphorylation.
-
Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Western Blot Analysis
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-NF-κB p65 (Ser536)) overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.
-
After washing with TBST, incubate the membrane with a primary antibody for total p65 as a loading control, following the same procedure.
-
Alternatively, a separate gel can be run for total p65.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a dilution of 1:5000 for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection kit according to the manufacturer's protocol.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the p-p65 band to the total p65 band for each sample. Further normalization to a housekeeping protein like β-actin or GAPDH can also be performed.
-
Concluding Remarks
This protocol provides a robust framework for assessing the inhibitory effect of this compound on p65 phosphorylation. The dose-dependent decrease in the p-p65/total p65 ratio upon this compound treatment serves as a key indicator of its modulatory activity on the NF-κB pathway. This assay is a valuable tool for the preclinical evaluation of this compound and its derivatives as potential anti-inflammatory and anti-cancer agents. Researchers should optimize antibody concentrations and incubation times for their specific experimental conditions to ensure reliable and reproducible results.
References
Application Notes and Protocols: Luciferase Reporter Assay for NF-κB Inhibition by Mollugin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1][2][3][4] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as cancer and chronic inflammatory disorders.[5][6] Consequently, the NF-κB pathway represents a key target for therapeutic intervention. Mollugin, a natural compound extracted from the roots of Rubia cordifolia, has demonstrated significant anti-inflammatory and anti-cancer properties by inhibiting NF-κB activation.[5][6][7]
This document provides detailed protocols for utilizing a luciferase reporter assay to screen and characterize the inhibitory effects of this compound and its derivatives on the NF-κB signaling pathway.
Principle of the Assay
The NF-κB luciferase reporter assay is a widely used method to quantify the activity of the NF-κB signaling pathway. The principle involves introducing a reporter plasmid into mammalian cells. This plasmid contains the firefly luciferase gene under the transcriptional control of a promoter with multiple NF-κB response elements (REs). When the NF-κB pathway is activated by a stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB transcription factor translocates to the nucleus and binds to these REs, driving the expression of the luciferase enzyme. The amount of active luciferase is then quantified by adding its substrate, luciferin, which generates a luminescent signal directly proportional to the level of NF-κB activation.[8] Potential inhibitors, like this compound, will reduce the luminescent signal by blocking steps in the NF-κB activation cascade. To normalize for transfection efficiency and cell viability, a second reporter plasmid expressing Renilla luciferase under a constitutive promoter is often co-transfected.[5][9]
NF-κB Signaling Pathway and Inhibition by this compound
The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus, bind to DNA, and activate the transcription of target genes.[5][6]
This compound exerts its inhibitory effect by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[5][6] This ultimately leads to a downstream reduction in the expression of NF-κB target genes.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory effect of this compound on TNF-α-induced NF-κB activation is dose-dependent. The following table summarizes representative quantitative data from a luciferase reporter assay.
| Treatment Group | This compound Concentration (µM) | NF-κB Luciferase Activity (Relative Light Units - RLU) | % Inhibition |
| Untreated Control | 0 | 100 ± 12 | 0% |
| TNF-α (10 ng/mL) | 0 | 15,250 ± 850 | N/A |
| TNF-α + this compound | 5 | 10,850 ± 620 | 28.8% |
| TNF-α + this compound | 10 | 7,320 ± 410 | 52.0% |
| TNF-α + this compound | 20 | 3,965 ± 250 | 74.0% |
| TNF-α + this compound | 40 | 1,680 ± 150 | 89.0% |
Data are represented as mean ± standard deviation and are hypothetical, based on trends reported in the literature.[5][10]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) cells, HeLa cells, or RAW 264.7 macrophage cells.[5][11][12] Stably transfected NF-κB reporter cell lines are also commercially available and can simplify the workflow.[2][11][12][13]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.[11]
-
Plasmids:
-
Transfection Reagent: High-efficiency transfection reagent (e.g., Lipofectamine® 2000 or FuGENE® HD).[14][15]
-
Inducer: Human or mouse TNF-α.
-
Inhibitor: this compound (dissolved in DMSO).
-
Assay Reagents: Dual-Luciferase® Reporter Assay System.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of reading 96-well plates and injecting reagents.
-
Experimental Workflow Diagram
Caption: Workflow for the NF-κB luciferase reporter assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture your chosen cell line (e.g., HEK293) to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 3 x 10⁴ cells per well in 100 µL of medium.[14]
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
For each well, prepare the transfection complex according to the manufacturer's protocol. A typical ratio is 0.1 µg of pNF-κB-Luc plasmid, 0.01 µg of pRL-CMV plasmid, and a suitable volume of transfection reagent in serum-free medium.[14]
-
Add the transfection complex to each well.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.[5]
Day 3: this compound Treatment and TNF-α Stimulation
-
Prepare serial dilutions of this compound in culture medium. Also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control.
-
Incubate for 12 hours.[5]
-
Following the pre-treatment, add TNF-α to all wells (except the untreated control) to a final concentration of 10 ng/mL.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Lyse the cells by adding the appropriate lysis buffer provided with the assay kit and incubate according to the manufacturer's instructions.
-
Measure the firefly luciferase activity by adding the luciferase assay reagent to each well and reading the luminescence on a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.[9]
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).
-
Normalized RLU = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Calculation of Percent Inhibition:
-
% Inhibition = [1 - (RLU of TNF-α + this compound group - RLU of Untreated group) / (RLU of TNF-α group - RLU of Untreated group)] x 100
-
Conclusion
The luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory effects of compounds like this compound on the NF-κB signaling pathway. The detailed protocols and data presentation guidelines provided in this document offer a comprehensive framework for researchers to effectively screen and characterize potential NF-κB inhibitors, thereby facilitating drug discovery and development in the fields of oncology and inflammatory diseases.
References
- 1. This compound Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. signosisinc.com [signosisinc.com]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory action of this compound and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. mdpi.com [mdpi.com]
- 11. bosterbio.com [bosterbio.com]
- 12. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [promega.sg]
- 13. novusbio.com [novusbio.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. NF-κB reporter assay [bio-protocol.org]
Application Notes and Protocols for Microwave-Assisted Extraction of Mollugin from Rubia cordifolia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mollugin, a naphthohydroquinone primarily isolated from the roots of Rubia cordifolia, has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Efficient extraction of this compound is crucial for further research and potential therapeutic applications. Microwave-Assisted Extraction (MAE) has emerged as a rapid, efficient, and green technology for the extraction of bioactive compounds from plant matrices. This document provides detailed application notes and protocols for the MAE of this compound from Rubia cordifolia, its quantification, and an overview of its known mechanisms of action.
Data Presentation
Comparison of Extraction Methods for this compound
Microwave-Assisted Extraction (MAE) has been demonstrated to be a more efficient method for extracting this compound from Rubia cordifolia compared to traditional techniques. The optimized MAE method results in a higher extraction yield in a significantly shorter time.[3]
| Extraction Method | Extraction Time | Solvent | Relative Yield of this compound | Reference |
| Microwave-Assisted Extraction (MAE) | 4 minutes | 70% (v/v) Ethanol (B145695) | Higher | [3] |
| Soxhlet Extraction | Several hours | Ethanol | Lower | [3] |
| Heat Reflux Extraction | Several hours | Ethanol | Lower | [3] |
| Ultrasonic-Assisted Extraction (UAE) | 30-60 minutes | Ethanol | Lower | [3] |
Experimental Protocols
Microwave-Assisted Extraction (MAE) of this compound
This protocol outlines the optimized conditions for the efficient extraction of this compound from the dried roots of Rubia cordifolia.
Materials and Equipment:
-
Dried and powdered roots of Rubia cordifolia
-
Ethanol (AR grade)
-
Deionized water
-
Microwave extraction system
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Volumetric flasks
Optimized MAE Parameters: [3]
| Parameter | Optimized Value |
| Solvent | 70% (v/v) Ethanol in deionized water |
| Microwave Power | 460 W |
| Extraction Time | 4 minutes |
| Solid-to-Liquid Ratio | 1:20 (g/mL) |
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered Rubia cordifolia root and place it into the microwave extraction vessel.
-
Solvent Addition: Add 200 mL of 70% (v/v) ethanol to the extraction vessel.
-
Microwave Extraction: Secure the vessel in the microwave extraction system. Set the parameters to 460 W power for an extraction time of 4 minutes.
-
Filtration: After extraction and cooling, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the ethanol.
-
Final Volume: Transfer the concentrated aqueous extract to a volumetric flask and make up to a known volume with 70% ethanol for further analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the analytical method for the quantification of this compound in the extract obtained from Rubia cordifolia.
Materials and Equipment:
-
This compound standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Ammonia (B1221849) trifluoroacetate (B77799) (for mobile phase pH adjustment)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example 1): [3]
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Tetrahydrofuran (527:90:3, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
Chromatographic Conditions (Example 2): [4]
| Parameter | Condition |
| Column | C18 (e.g., Ecosil C18 AQ Plus, 4.6 × 250 mm, 5 μm) |
| Mobile Phase | Acetonitrile (A) and 0.1% ammonia trifluoroacetate in water (B) |
| Gradient Elution | 0–10 min, 10–25% A; 10–23 min, 25–35% A; 23–43 min, 35–70% A; 43–53 min, 70% A; 53–65 min, 70–100% A; 65–70 min, 100% A |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Filter the Rubia cordifolia extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analysis: Inject the standard solutions and the sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for MAE of this compound.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
1. Inhibition of NF-κB Signaling Pathway
This compound inhibits the activation of the NF-κB pathway, which plays a crucial role in inflammation and cell survival. It has been shown to block the phosphorylation of the IKK complex, which in turn prevents the phosphorylation and degradation of IκBα. This action inhibits the nuclear translocation of NF-κB and subsequent transcription of its target genes.[5]
Caption: this compound's inhibition of the NF-κB pathway.
2. Modulation of HER2/Akt/SREBP-1c Signaling Pathway
In HER2-overexpressing cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis by modulating the HER2/Akt/SREBP-1c signaling pathway. This leads to a reduction in the expression of fatty acid synthase (FAS), a key enzyme in lipid biosynthesis that is often upregulated in cancer cells.[1][2]
Caption: this compound's modulation of the HER2/Akt pathway.
3. Inhibition of JAK/STAT Signaling Pathway
This compound has also been identified as an inhibitor of the JAK/STAT signaling pathway, which is critical for transmitting signals from cytokines and growth factors. By inhibiting the phosphorylation of JAK2, this compound prevents the subsequent phosphorylation and activation of STAT1 and STAT3, thereby downregulating the expression of inflammatory mediators.[6]
Caption: this compound's inhibition of the JAK/STAT pathway.
References
- 1. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Underling Mechanisms Exploration of Rubia cordifolia L. Extract Against Rheumatoid Arthritis by Integrating Network Pharmacology and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Water-Soluble Mollugin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of water-soluble derivatives of Mollugin, a naturally occurring naphthoquinone with promising therapeutic potential. Due to its inherent low aqueous solubility, the clinical translation of this compound has been challenging. The following protocols and data summaries detail methods to enhance its solubility and bioavailability through chemical modification, thereby improving its efficacy as a potential anti-inflammatory and anticancer agent.
Introduction to this compound and the Need for Water-Soluble Derivatives
This compound, isolated from the roots of Rubia cordifolia, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Its mechanism of action often involves the modulation of key signaling pathways such as NF-κB, JAK-STAT, and PI3K/Akt/mTOR.[1][3][4][5] However, the poor water solubility and metabolic instability of this compound limit its therapeutic application.[1][6] To address these limitations, various chemical modifications have been explored to synthesize more soluble and stable derivatives, thereby enhancing their biological activity.[1][6][7]
Synthesis of Water-Soluble this compound Derivatives
Several strategies have been successfully employed to increase the water solubility of this compound. These include the introduction of ionizable groups, such as aminoalkyl esters, and the modification of the core structure.
General Synthesis of this compound
This compound can be synthesized from 1,4-naphthoquinone (B94277) through a series of reactions.[1] A common method involves the reaction of methyl 1,4-dihydroxy-2-naphthoate with 3-chloro-3-methyl-1-butyne, followed by substitution and cyclization.[7]
Synthesis of Aminoalkyl Ester Derivatives
One effective approach to increase water solubility is the replacement of the methyl ester in this compound with various aminoalkyl esters.[6] These derivatives can be readily salified to further improve their aqueous solubility.
Experimental Protocol: Synthesis of 2-(4-Morpholinyl)-ethyl ester of CF3-substituted this compound (Compound 15c) [6]
This protocol describes a multi-step synthesis to generate a water-soluble and metabolically stable this compound derivative.
Step 1: Synthesis of Intermediate Naphthols (11a-c)
-
Perform a Wittig olefination between substituted aldehydes and 4-methylstyrene (B72717) to obtain intermediates 8a-c.
-
Treat intermediates 8a-c with methyl 2-bromoacetate under zinc-mediated coupling conditions to yield alcohols 9a-c.
-
Prepare diketones 10a-c from the Dess-Martin periodinane oxidation of the secondary alcohols 9a-c.
-
Subject the diketones to a Pd-catalyzed cyclization reaction to yield the naphthols 11a-c.[6]
Step 2: Synthesis of this compound Derivatives (15a-c)
-
Hydrolyze the methyl ester of the naphthols 11a-c using aqueous KOH in THF.
-
Couple the resulting carboxylic acid with the desired amino alcohol, in this case, 2-(4-morpholinyl)ethanol, using standard coupling reagents (e.g., EDC/HOBt) to yield the final aminoalkyl ester derivatives (15a-c).[6]
Synthesis of Triazole Derivatives
Another strategy involves the introduction of a triazole moiety to the this compound scaffold. This is achieved through a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition ("click chemistry").[2][8]
Experimental Protocol: Synthesis of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives [2][8]
Step 1: Preparation of O-propargylated this compound (3)
-
React this compound with propargyl bromide in the presence of a suitable base (e.g., K2CO3) in a solvent like acetone (B3395972) to obtain O-propargylated this compound.[2][8]
Step 2: Synthesis of Aryl Azides
-
Prepare various substituted aromatic azides from the corresponding boronic acids and sodium azide (B81097) in the presence of CuSO4 in methanol.[2]
Step 3: Copper(I)-Catalyzed Cycloaddition
-
React the O-propargylated this compound with the synthesized aryl azides in the presence of a copper(I) catalyst (e.g., CuSO4·5H2O and sodium ascorbate) in a solvent mixture such as t-BuOH/H2O to yield the desired 1,2,3-triazole-mollugin derivatives.[2]
Quantitative Data on Water-Soluble this compound Derivatives
The following tables summarize the improved water solubility and biological activity of representative this compound derivatives.
Table 1: Water Solubility and Anti-inflammatory Activity of Aminoalkyl Ester Derivatives of this compound [6]
| Compound | R Group | Water Solubility | TNF-α Induced Adhesion Inhibition (%) at 10 µM | IL-6 Induced Adhesion Inhibition (%) at 10 µM |
| This compound | -CH3 | Poor | 45.3 | 42.1 |
| 6a | -CH2CH2N(CH3)2 | >10 mM | 48.2 | 45.8 |
| 6d | -CH2CH2N(C2H5)2 | >10 mM | 50.1 | 47.9 |
| 6h | -CH2CH2-piperazine | >10 mM | 52.3 | 49.5 |
| 15c | CF3-substituted 2-(4-morpholinyl)-ethyl ester | Good | > Mesalazine | > Mesalazine |
| Mesalazine | - | - | ~30% at 20 mM | Not Reported |
Table 2: NF-κB Inhibitory Activity and Cytotoxicity of this compound Derivatives Modified at the C-6 Phenolic Hydroxyl Group [7]
| Compound | IC50 (µM) NF-κB Inhibition | Cytotoxicity (IC50 µM, HeLa cells) |
| This compound | >100 | >100 |
| 4f | 18.53 | >100 |
| 6d | 3.81 | >100 |
| 5k | Not Reported (81.77% inhibition) | Not Reported |
Table 3: Cytotoxicity of 1,2,3-Triazole-Mollugin Derivatives against Various Cancer Cell Lines [2]
| Compound | IC50 (µM) HL-60 | IC50 (µM) A549 | IC50 (µM) SMMC-7721 | IC50 (µM) SW480 | IC50 (µM) MCF-7 |
| 14 | Significant | Significant | Significant | Significant | Significant |
| 17 | Significant | Significant | Significant | Significant | Significant |
Note: "Significant" indicates notable cytotoxicity as reported in the study, specific IC50 values were presented in the original publication.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing further studies.
Key Signaling Pathways Modulated by this compound
This compound has been shown to inhibit several key pro-inflammatory and pro-survival signaling pathways.
Caption: Key signaling pathways modulated by this compound and its derivatives.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of water-soluble this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay[7]
This assay is used to quantify the inhibitory effect of this compound derivatives on NF-κB transcriptional activity.
Materials:
-
HeLa cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound derivatives
-
TNF-α
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Seed HeLa cells in a 24-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound derivatives.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Lyse the cells and measure the luciferase activity using a Luciferase Assay System according to the manufacturer's instructions.
-
Normalize the luciferase activity to the control plasmid expression to account for transfection efficiency.
-
Calculate the IC50 values for NF-κB inhibition.
Western Blot Analysis for p65 Phosphorylation[9]
This protocol is used to determine the effect of this compound derivatives on the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.
Materials:
-
HeLa or other suitable cells
-
This compound derivatives
-
TNF-α
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with TNF-α for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection reagent.
-
Strip the membrane and re-probe with antibodies against total p65 and a loading control (e.g., β-actin) to ensure equal protein loading.
These protocols and data provide a foundational resource for researchers interested in the development of water-soluble this compound derivatives as potential therapeutic agents. Further optimization and investigation are encouraged to fully explore the therapeutic potential of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces tumor cell apoptosis and autophagy via the PI3K/AKT/mTOR/p70S6K and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CF3-Substituted this compound 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of NF-κB Inhibitory Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes: The Anti-Tumor Efficacy of Mollugin in HER2-Overexpressing Cancer Cell Lines
Introduction
Mollugin, a naphthohydroquinone derived from the roots of Rubia cordifolia, has demonstrated a range of biological activities, including anti-inflammatory and apoptotic effects.[1] Recent studies have highlighted its potential as an anti-tumor agent, particularly in cancer cells that overexpress the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] HER2 overexpression is a key driver in 15-20% of breast cancers and is associated with aggressive tumor growth and poor prognosis.[3][4] These notes provide a summary of the mechanism of action, key quantitative data, and detailed experimental protocols for researchers investigating the application of this compound in HER2-positive cancer models.
Mechanism of Action
This compound exerts its anti-proliferative and pro-apoptotic effects in HER2-overexpressing cancer cells primarily by modulating the HER2/Akt/SREBP-1c signaling pathway.[1][2] Treatment with this compound leads to a dose-dependent inhibition of HER2 gene expression at the transcriptional level.[1] This upstream inhibition disrupts the downstream signaling cascade, specifically blocking Akt activation. The blockade of Akt signaling, in turn, prevents the nuclear translocation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenesis.[2]
The reduced activity of SREBP-1c leads to a significant downregulation of Fatty Acid Synthase (FAS) expression.[1][2] FAS is crucial for tumor cell growth and survival, and its suppression by this compound is a key event that culminates in the inhibition of cell proliferation and the induction of apoptosis.[1] Additionally, this compound may partly suppress HER2 expression through the inhibition of NF-κB activation.[1][2]
Caption: this compound signaling pathway in HER2-positive cancer cells.
Data Presentation
This compound has shown potent, dose-dependent inhibitory effects on the proliferation of HER2-overexpressing cancer cells while having minimal impact on normal cell lines.[1]
Table 1: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | HER2 Status | Effect | Notes |
|---|---|---|---|---|
| SK-BR-3 | Human Breast Cancer | Overexpressing | Potent, dose- and time-dependent inhibition of proliferation.[1] | - |
| SK-OV-3 | Human Ovarian Cancer | Overexpressing | Potent, dose- and time-dependent inhibition of proliferation.[1] | - |
| MCF-10A | Normal Mammary Epithelial | Normal | No significant effect on viability.[1] | Indicates selectivity for cancer cells. |
Table 2: Molecular Effects of this compound in HER2-Overexpressing Cells
| Target Protein | Effect Observed | Signaling Pathway | Consequence |
|---|---|---|---|
| HER2 | Dose-dependent decrease in expression.[1] | HER2/Akt | Inhibition of downstream signaling. |
| p-Akt | Dose-dependent decrease in phosphorylation. | HER2/Akt | Blockade of SREBP-1c activation. |
| SREBP-1c | Inhibition of nuclear translocation.[2] | HER2/Akt | Decreased transcription of lipogenic genes. |
| FAS | Significant reduction in expression.[1] | HER2/Akt/SREBP-1c | Inhibition of proliferation, induction of apoptosis.[1] |
| NF-κB | Suppression of activation.[1][2] | NF-κB | Potential contributor to HER2 downregulation. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Caption: General experimental workflow for evaluating this compound.
1. Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.[5]
-
Materials:
-
HER2-overexpressing cells (e.g., SK-BR-3)
-
96-well flat-bottom plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[6]
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[6]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measurement: Shake the plate gently for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
6-well plates
-
Treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Culture & Treatment: Seed 2x10⁵ cells/well in 6-well plates. After 24 hours, treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the supernatant, then centrifuge to pellet all cells.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Protein Expression Analysis (Western Blotting)
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway.
-
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-p-Akt, anti-Akt, anti-FAS, anti-SREBP-1c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 30-50 µg of protein per lane and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin).
-
References
- 1. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination treatment with a PI3K/Akt/mTOR pathway inhibitor overcomes resistance to anti-HER2 therapy in PIK3CA-mutant HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of anti-HER2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Metabolic Stability of Mollugin for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals working with mollugin. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its inherent metabolic instability.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the in vivo study of this compound.
Issue 1: Rapid Clearance and Low Exposure In Vivo
Symptoms:
-
Lower than expected plasma concentrations of this compound.
-
Short half-life observed in pharmacokinetic (PK) studies.
-
Discrepancy between potent in vitro activity and poor in vivo efficacy.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High First-Pass Metabolism: this compound is susceptible to rapid metabolism in the liver, primarily by Cytochrome P450 (CYP) enzymes. | 1. Metabolite Identification: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolites and metabolic "hotspots" on the this compound structure.[1] 2. Chemical Modification: Synthesize this compound derivatives to block the sites of metabolism. A common strategy is the introduction of fluorine, methyl, or trifluoromethyl (CF3) groups to the naphthalene (B1677914) ring to enhance metabolic stability.[2] 3. Prodrug Approach: Design a prodrug of this compound that masks the metabolically labile functional groups. The prodrug would then be converted to the active this compound in vivo.[1][3] |
| Poor Aqueous Solubility: this compound has poor water solubility, which can limit its absorption and lead to rapid precipitation and clearance.[2][4] | 1. Formulation Strategies: Develop formulations to improve solubility, such as: * Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[1] * Amorphous solid dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and enhance dissolution.[1] * Nanocrystal technology: Reducing the particle size increases the surface area and dissolution rate.[1] 2. Salt Formation: For this compound derivatives with ionizable groups, salt formation can significantly improve solubility. |
| Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump the compound back into the gut lumen, reducing absorption. | 1. Caco-2 Permeability Assay: Use this in vitro model to determine if this compound is a P-gp substrate.[1] 2. Co-administration with Inhibitors: In preclinical studies, co-administering this compound with a known P-gp inhibitor (e.g., piperine) can help assess the impact of efflux on its bioavailability. |
Issue 2: Inconsistent or Non-reproducible In Vivo Results
Symptoms:
-
High variability in plasma concentrations between individual animals.
-
Lack of dose-proportionality in pharmacokinetic studies.
-
Conflicting efficacy results across different experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formulation Instability or Inhomogeneity: The formulation may not be stable, leading to precipitation of this compound before or during administration. | 1. Formulation Characterization: Thoroughly characterize the formulation for particle size, stability, and homogeneity before each experiment. 2. Sonication/Vortexing: Ensure the formulation is well-suspended immediately before administration to each animal. |
| Improper Administration Technique: Incorrect oral gavage or injection techniques can lead to variability in the administered dose and absorption. | 1. Standardize Procedures: Ensure all personnel are thoroughly trained and follow a standardized protocol for animal handling and drug administration.[5] 2. Vehicle Selection: The chosen vehicle should be well-tolerated by the animals and appropriate for the route of administration. |
| Animal-to-Animal Variability: Differences in metabolism, gut microbiome, and health status between animals can contribute to variable results. | 1. Use of Inbred Strains: Employ inbred animal strains to minimize genetic variability. 2. Acclimatization: Ensure animals are properly acclimatized to the housing conditions before the start of the study. 3. Control Groups: Always include appropriate vehicle control groups in your experimental design. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges of working with this compound in in vivo models?
A1: The primary challenges with this compound for in vivo studies are its poor physicochemical properties, including low aqueous solubility, and its metabolic instability, leading to poor plasma stability.[2][4] These factors contribute to low oral bioavailability and rapid clearance from the body, which can make it difficult to achieve and maintain therapeutic concentrations.
Q2: How can I improve the metabolic stability of this compound for my in vivo experiments?
A2: A key strategy is to synthesize derivatives of this compound. Researchers have successfully improved metabolic stability by adding fluorine (F), methyl (CH₃), or trifluoromethyl (CF₃) groups to the naphthalene ring of the this compound structure.[2] Another approach is to create ester derivatives, such as the 2-(4-morpholinyl)-ethyl ester of CF3-substituted this compound, which has shown improved metabolic and plasma stability.[2]
Q3: What are some effective formulation strategies to enhance the oral bioavailability of this compound?
A3: To overcome the poor solubility of this compound, various formulation strategies can be employed. These include particle size reduction (micronization or nanosizing), creating amorphous solid dispersions with polymers, and developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1] Complexation with cyclodextrins can also be explored to improve solubility.
Q4: Are there any known drug-drug interactions with this compound I should be aware of?
A4: this compound has been reported to selectively and competitively inhibit the CYP1A2 liver enzyme.[6] Since CYP1A2 is responsible for the metabolism of certain clinical drugs, there is a potential for drug-drug interactions. It is important to consider this if co-administering this compound with other compounds that are substrates of CYP1A2.
Q5: What are the key signaling pathways modulated by this compound that I should investigate in my studies?
A5: this compound has been shown to exert its anti-inflammatory and anti-cancer effects through the modulation of several key signaling pathways. The most well-documented are the inhibition of the NF-κB (Nuclear Factor kappa B) pathway and the JAK-STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway.[2][5][7]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the activity and stability of this compound and its derivatives.
Table 1: Comparison of In Vitro Anti-Inflammatory Activity of this compound and its Derivatives
| Compound | Concentration (µM) | Inhibition of TNF-α-induced Cell Adhesion (%) | Inhibition of IL-6-induced Cell Adhesion (%) | Reference |
| Mesalazine | 20,000 | ~30 | ~30 | [2] |
| This compound | 10 | 40 | 40 | [2] |
| CF3-substituted this compound Derivative (15c) | 10 | >60 | >60 | [2] |
Table 2: Metabolic Stability of this compound and a Derivative
| Compound | In Vitro Half-life (t½) in Rat Liver Microsomes (min) | In Vitro Half-life (t½) in Mouse Liver Microsomes (min) | Reference |
| This compound | < 10 | < 10 | [2] |
| CF3-substituted this compound Derivative (15c) | > 60 | > 60 | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Rubia cordifolia Extract
| Analyte | Dose of Extract (g/kg) | Cmax (ng/mL) | Tmax (h) | Reference |
| This compound | 0.82 | 52.10 ± 6.71 | 1.99 ± 0.21 | [8] |
Note: This data is from an extract and may not represent the pharmacokinetics of pure, formulated this compound.
Experimental Protocols
Protocol 1: Microsomal Stability Assay
This protocol provides a general method for assessing the metabolic stability of this compound and its derivatives using liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound or derivative) in a suitable solvent like DMSO.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate (B84403) buffer (pH 7.4).
-
Thaw liver microsomes (e.g., rat, mouse, or human) on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, microsome suspension, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)
This protocol outlines a general procedure for a pharmacokinetic study of a this compound formulation in rats or mice.
-
Animal Preparation:
-
Use adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Fast the animals overnight (with free access to water) before dosing.
-
-
Formulation and Administration:
-
Prepare the this compound formulation (e.g., a suspension in a vehicle like 0.5% methylcellulose (B11928114) or a lipid-based formulation).
-
Administer a single oral dose of the formulation to the animals via oral gavage.[9][10][11][12][13] The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Blood can be collected via appropriate methods such as tail vein, saphenous vein, or terminal cardiac puncture.
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately place them on ice.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing the in vivo properties of this compound.
Caption: Logical diagram of a prodrug strategy for this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibition of the JAK-STAT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. [Lead compound optimization strategy (1)--changing metabolic pathways and optimizing metabolism stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: map04630 [genome.jp]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Overcoming Mollugin Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Mollugin.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows low sensitivity to this compound. What are the possible reasons?
A1: Low sensitivity to this compound can be attributed to several factors:
-
Intrinsic Resistance: The cancer cell line may possess inherent characteristics that confer resistance. This could be due to the specific genetic and molecular makeup of the cells, such as the absence or low expression of this compound's molecular targets.
-
Cell Culture Conditions: Suboptimal conditions, including incorrect CO2 levels, temperature, or issues with the culture medium, can impact cell health and their response to treatment.
-
Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses to drugs.
-
High Cell Density: Plating cells at too high a density can lead to contact inhibition and reduced drug uptake, affecting the apparent sensitivity.
Q2: I'm observing inconsistent results between experimental replicates with this compound treatment. What could be the cause?
A2: Variability in replicates is a common issue in cell culture experiments. Potential causes include:
-
Inconsistent Cell Seeding: Uneven distribution of cells during plating can lead to different cell numbers per well, affecting the final readout.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or other reagents can introduce significant variability.
-
Edge Effects: Wells on the periphery of microplates are susceptible to evaporation, which can alter the concentration of media components and this compound.
-
Cell Cycle Synchronization: Lack of synchronization in the cell cycle across different wells can lead to varied responses to treatment.
Q3: After initial successful treatment, my cancer cells are becoming less responsive to this compound. What are the potential mechanisms of this acquired resistance?
A3: Acquired resistance to this compound may develop through several molecular mechanisms. Based on its known targets, potential resistance mechanisms include:
-
Upregulation of Pro-Survival Signaling Pathways: Cancer cells might develop resistance by activating alternative or compensatory signaling pathways to bypass the inhibitory effects of this compound. Since this compound is known to inhibit pathways like NF-κB, PI3K/Akt/mTOR, and ERK, cells may upregulate other pro-survival pathways.[1]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can lead to the removal of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Apoptosis and Autophagy Regulation: As this compound can induce both apoptosis and autophagy, alterations in the cellular machinery governing these processes could lead to resistance.[2] For instance, upregulation of anti-apoptotic proteins or defects in the autophagic process might confer resistance.
Q4: How can I overcome suspected this compound resistance in my cancer cell line?
A4: Overcoming this compound resistance often involves a combination of troubleshooting and strategic experimental design:
-
Combination Therapy: Combining this compound with other therapeutic agents can be an effective strategy.[3][4] For instance, if resistance is suspected to be due to the upregulation of a compensatory signaling pathway, an inhibitor of that pathway could be used in combination with this compound. One study suggests that combining this compound with a MEK1/2 inhibitor may be required to achieve optimal efficacy in HER2-overexpressing cancers.[5][6]
-
Targeting Drug Efflux: If increased drug efflux is suspected, co-administration of an inhibitor of efflux pumps like P-glycoprotein could restore sensitivity to this compound.
-
Modulating Autophagy: Research has shown that in some cases, blocking autophagy can enhance the cytotoxic effects of this compound.[2] Therefore, combining this compound with an autophagy inhibitor could be a viable strategy.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound.
| Possible Cause | Suggested Solution |
| Cell Line Characteristics | Verify the reported sensitivity of your cell line to this compound from the literature. Consider using a different cell line with known sensitivity as a positive control. |
| Reagent Quality | Ensure the purity and stability of your this compound stock. Prepare fresh dilutions for each experiment. |
| Experimental Protocol | Optimize the cell seeding density and the duration of this compound treatment. |
| Data Analysis | Review your curve-fitting method for IC50 calculation. Ensure you have a sufficient range of concentrations to generate a complete dose-response curve. |
Problem 2: No induction of apoptosis observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient Concentration or Time | Perform a dose- and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Apoptosis Assay Issues | Ensure your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is working correctly by using a known apoptosis-inducing agent as a positive control. |
| Cellular Resistance | The cell line may have defects in the apoptotic machinery. Investigate the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) by Western blot. |
Problem 3: Western blot shows no change in the expression of target proteins (e.g., p-p65, p-Akt) after this compound treatment.
| Possible Cause | Suggested Solution |
| Antibody Issues | Validate your primary and secondary antibodies. Use a positive control cell lysate where the target protein is known to be expressed and modulated. |
| Protein Extraction and Loading | Ensure complete cell lysis and accurate protein quantification. Load a sufficient amount of protein onto the gel. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading. |
| Timing of Analysis | The signaling pathway modulation might be transient. Perform a time-course experiment to identify the optimal time point to observe changes in protein phosphorylation or expression. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HN12 | Metastatic Oral Squamous Carcinoma | 46.3 | [7] |
| HN4 | Primary Oral Squamous Carcinoma | 43.9 | [7] |
| Col2 | Human Colon Cancer | 12.3 | [7] |
| HepG2 | Human Liver Carcinoma | 60.2 | [7] |
| HER2-overexpressing Breast Cancer | Breast Cancer | 58 | [7] |
| MCF-7/adr | Adriamycin-resistant Breast Cancer | Not specified, but shown to reverse resistance | [8] |
| SK-BR-3 | HER2-overexpressing Breast Cancer | Dose- and time-dependent inhibition observed | [6] |
| SK-OV-3 | HER2-overexpressing Ovarian Cancer | Dose- and time-dependent inhibition observed | [6] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5][9]
Western Blot Analysis
This protocol is for detecting changes in protein expression or phosphorylation in response to this compound treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10][11][12]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis and necrosis in this compound-treated cells using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted anti-cancer mechanisms.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reversal of P-glycoprotein-mediated multidrug resistance is induced by this compound in MCF-7/adriamycin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bosterbio.com [bosterbio.com]
- 11. medium.com [medium.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Mollugin Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting animal studies involving Mollugin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a bioactive naphthoquinone derived from the plant Rubia cordifolia.[1] It has demonstrated a range of pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Its mechanisms of action are multifaceted, involving the regulation of numerous intracellular signaling pathways.[1][3]
Q2: Which signaling pathways are modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways, making it a compound of interest for various therapeutic areas. These pathways include:
-
NF-κB Signaling: this compound can inhibit the activation of NF-κB, a pivotal regulator of inflammation and oncogenesis, by preventing the phosphorylation of IKK and the subsequent degradation of IκBα.[4]
-
JAK/STAT Signaling: It has been found to inhibit the JAK2/STAT pathway, which is crucial for inflammatory responses. This compound may act as a direct JAK2 inhibitor.[3][5]
-
PI3K/Akt/mTOR Signaling: This pathway, which is critical for cell proliferation and survival, is suppressed by this compound in various cancer models.[1]
-
MAPK Signaling: this compound regulates the MAPK/p38 and ERK pathways, which are involved in apoptosis, inflammation, and neuroprotection.[1]
-
HER2 Signaling: In HER2-overexpressing cancer cells, this compound can inhibit the HER2/Akt/SREBP-1c pathway, leading to reduced proliferation and induced apoptosis.[6]
Q3: What is a recommended starting dosage for this compound in a mouse xenograft model?
A3: The optimal dosage of this compound is highly dependent on the animal model, tumor type, and administration route. However, one study on a HeLa cell xenograft model in nude mice used dosages of 25 mg/kg and 75 mg/kg administered by gavage three times a week. These dosages were shown to significantly reduce tumor growth.[7] Researchers should always perform dose-range finding studies to determine the maximum tolerated dose (MTD) and optimal effective dose for their specific model.[8]
Q4: What are the common routes of administration for compounds like this compound in animal studies?
A4: The choice of administration route is governed by the compound's properties, the experimental goal, and the animal model.[9][10] Common routes include:
-
Enteral: Administering substances into the gastrointestinal tract, such as Oral (PO) or Gavage.[11]
-
Parenteral: Administering substances outside the gastrointestinal tract.[11] This includes Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), and Intramuscular (IM) injections.[9]
Data Presentation: Dosages and Administration Guidelines
Table 1: Example this compound Dosage in a Xenograft Mouse Model
| Animal Model | Cell Line | Administration Route | Dosage | Dosing Frequency | Observed Effect | Reference |
| Nude Mice | HeLa | Gavage | 25 mg/kg | 3 times/week | Tumor growth suppression | [7] |
| Nude Mice | HeLa | Gavage | 75 mg/kg | 3 times/week | Significant tumor growth suppression | [7] |
Table 2: General Guidelines for Injection Volumes in Rodents
| Route | Mouse (25g) | Rat (250g) | Recommended Needle Size (Gauge) |
| Intravenous (IV) | 0.2 mL | 0.5 mL | 27-30G |
| Intraperitoneal (IP) | 0.5 mL | 2.5 mL | 26-30G |
| Subcutaneous (SC) | 0.5 mL | 2.5 mL | 25-27G |
| Intramuscular (IM) | 0.05 mL | 0.1 mL | 26-30G |
| Oral (Gavage) | 0.5 mL | 5.0 mL | 20-22G (gavage needle) |
Source: Adapted from general guidelines.[9][12] Volumes should be adjusted based on animal weight and specific institutional IACUC protocols.
Mandatory Visualizations: Signaling Pathways and Workflows
Caption: this compound's inhibition of the NF-κB signaling pathway.[4]
Caption: this compound's inhibition of the JAK/STAT signaling pathway.[3][5]
Caption: Generalized workflow for an in vivo efficacy study.
Troubleshooting Guides
This section addresses common issues that can lead to inconsistent results in this compound experiments.
Issue 1: High Variability in Efficacy Between Animal Subjects
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | Verify dose calculations, vehicle preparation, and administration technique (e.g., gavage placement, injection site). Use calibrated equipment. | Accurate and consistent delivery of the compound is critical for reproducible results. Improper administration can lead to significant differences in bioavailability.[13] |
| Compound Solubility/Stability | Ensure this compound is fully dissolved in the vehicle. Prepare fresh solutions as needed and check for precipitation. | If the compound precipitates out of solution, the administered dose will be inaccurate and variable.[14] |
| Biological Variability | Increase group size (n-number). Ensure proper randomization of animals into control and treatment groups. | Larger group sizes can help to mitigate the impact of individual biological differences. Proper randomization prevents selection bias. |
| "Edge Effects" in Housing | Rotate cage positions within the rack to normalize for variations in light, temperature, and airflow. | Environmental factors can influence animal physiology and stress levels, potentially impacting experimental outcomes.[13] |
Issue 2: Lack of Expected Anti-Inflammatory or Anti-Tumor Effect
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal Dosage | The dose may be too low to achieve a therapeutic concentration. Perform a dose-response study. | Efficacy is dose-dependent. A dose that works in one model may not be effective in another.[15] |
| Poor Bioavailability | The chosen route of administration may result in low systemic exposure. Consider alternative routes or formulation strategies. | Pharmacokinetics (absorption, distribution, metabolism, excretion) vary significantly by administration route.[16][17] |
| Compound Degradation | Check the purity and stability of your this compound stock. Store it correctly (protected from light and at the recommended temperature). | Degradation of the active compound will lead to a loss of efficacy. |
| Resistant Model | The chosen cell line or animal model may be inherently resistant to this compound's mechanism of action. | Not all models are equally sensitive. For example, the anti-tumor effect of this compound has been specifically noted in HER2-overexpressing or NF-κB-dependent models.[4][6] |
| Timing of Assessment | The endpoint may be too early or too late to observe a significant effect. | The therapeutic window and time to effect can vary. Optimize the duration of the experiment based on model progression.[14] |
Experimental Protocols
Protocol: Generalized In Vivo Tumor Xenograft Efficacy Study
Disclaimer: This is a generalized protocol and must be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC) before implementation.
1. Cell Culture and Animal Implantation:
- Culture cancer cells (e.g., HeLa) under standard conditions.
- Harvest cells during the logarithmic growth phase.
- Implant a specified number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[7]
2. Tumor Growth and Randomization:
- Allow tumors to grow to a palpable, measurable size (e.g., 100 mm³).
- Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
- Randomize animals into treatment groups (e.g., Vehicle, 25 mg/kg this compound, 75 mg/kg this compound) with similar average tumor volumes.[7]
3. Compound Preparation and Administration:
- Prepare the vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
- Prepare this compound suspensions at the desired concentrations in the vehicle.
- Administer the compound or vehicle via the chosen route (e.g., oral gavage) at the specified frequency (e.g., three times per week).[7]
4. Monitoring:
- Measure tumor volume and animal body weight 2-3 times per week.
- Monitor animals daily for any clinical signs of toxicity (e.g., lethargy, weight loss, ruffled fur).[8]
5. Endpoint and Sample Collection:
- Euthanize animals when tumors reach a pre-determined endpoint (e.g., >2000 mm³ or signs of distress), as per IACUC guidelines.
- At the end of the study, harvest tumors, weigh them, and collect blood and/or other organs for further analysis.[7]
6. Ex Vivo Analysis:
- Tumor tissue can be flash-frozen for Western blot analysis (e.g., to measure p-p65, COX-2) or fixed in formalin for histological examination.[4][7]
References
- 1. This compound: A Comprehensive Review of Its Multifaceted Pharmacological Properties and Therapeutic Potential [mdpi.com]
- 2. Anti-inflammatory action of this compound and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. bioscmed.com [bioscmed.com]
- 10. bioscmed.com [bioscmed.com]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Toxicological studies of wogonin in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Sustained-release, Oral, and Subcutaneous Meloxicam over 72 Hours in Male Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Uneven Assay Results with Mollugin
This technical support guide is designed for researchers, scientists, and drug development professionals who are using Mollugin in their experiments and encountering issues with assay variability and reproducibility. The following question-and-answer format directly addresses common problems and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent between replicates and experiments. What is the most likely cause?
A1: The most common reason for uneven assay results with this compound is its poor physicochemical properties, specifically its low aqueous solubility and stability.[1] When diluted from a DMSO stock into an aqueous assay buffer or cell culture medium, this compound can precipitate, leading to an unknown effective concentration in your experiment. Furthermore, this compound's ester group is susceptible to hydrolysis, which can lead to its degradation during incubation.[2]
Q2: How should I prepare and store this compound to ensure its integrity?
A2: Proper preparation and storage of this compound are critical for obtaining reproducible results.
-
Storage of Solid Compound: this compound powder should be stored in a tightly sealed container in a dry environment, protected from light. Recommended storage temperature is typically 2-8°C.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous Dimethyl Sulfoxide (B87167) (DMSO).[2][3]
-
Stock Solution Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] When stored correctly, DMSO stock solutions can be stable for several months.
Q3: I observe a precipitate after diluting my this compound DMSO stock in my aqueous assay buffer. How can I prevent this?
A3: Preventing precipitation is key to achieving consistent results. Here are several strategies:
-
Control Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.
-
Pre-warm the Medium: Pre-warming your cell culture medium or assay buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Rapid Mixing: Add the this compound stock solution to the aqueous buffer while vortexing or mixing vigorously to promote rapid dispersion and prevent the formation of localized high concentrations that can lead to precipitation.
-
Test Solubility Limits: Before conducting your main experiment, perform a preliminary test to determine the maximum concentration of this compound that remains soluble in your specific assay medium at the desired final DMSO concentration.
Q4: Can this compound interfere with my assay readout?
A4: Yes, like many natural products, this compound has the potential to interfere with certain assay technologies.[5]
-
Colorimetric Assays (e.g., MTT): As a colored compound (typically a light yellow powder), this compound can contribute to the absorbance reading in colorimetric assays. It is essential to run a "compound-only" control (this compound in media without cells) and subtract this background absorbance from your experimental wells.[5] Additionally, some natural compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[6][7]
-
Fluorescence-Based Assays: It is possible for natural compounds to be autofluorescent or to quench the fluorescence of your reporter dye.[5] To check for this, run control wells with this compound in the assay buffer to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)
Symptoms:
-
Inconsistent IC50 values between experiments.
-
Large error bars within the same experiment.
-
Unexpectedly high cell viability at high this compound concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable cell viability assay results.
Quantitative Data Summary:
| Parameter | Recommendation | Rationale |
| This compound Stock Conc. | 10-20 mM in 100% DMSO | A higher stock concentration allows for smaller volumes to be added to the aqueous medium, minimizing the final DMSO concentration. |
| Final DMSO Conc. | ≤ 0.1% | Higher concentrations of DMSO can be cytotoxic and may affect the solubility of this compound upon dilution. |
| Incubation Time | As short as possible | This compound can degrade in aqueous solutions; minimizing incubation time reduces this effect.[2] |
| Control Wells | Media + DMSO (Vehicle) Media + this compound (No Cells) | Essential for correcting for solvent effects and direct compound interference with the assay reagent.[5] |
Issue 2: Inconsistent Inhibition of Signaling Pathways (e.g., NF-κB, PI3K/Akt, JAK/STAT)
Symptoms:
-
Variable reduction in phosphorylation of target proteins in Western blots.
-
Inconsistent inhibition of reporter gene expression (e.g., NF-κB luciferase).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent signaling assay results.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 10-20 mM.
-
Aliquot and Store: Aliquot the stock solution into single-use tubes and store at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Perform serial dilutions in pre-warmed (37°C) cell culture medium, ensuring the final DMSO concentration does not exceed 0.1%. Vortex briefly after each dilution step.
Protocol 2: NF-κB Reporter Assay
This protocol is adapted for a luciferase-based reporter assay to measure the inhibition of TNF-α-induced NF-κB activation by this compound.
-
Cell Seeding: Seed HEK293T or HeLa cells stably expressing an NF-κB luciferase reporter construct into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay.
-
This compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your specific luciferase assay system.[8]
Protocol 3: Western Blot for PI3K/Akt Pathway Inhibition
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Akt.
-
Cell Culture and Treatment: Seed your cells of interest (e.g., HER2-overexpressing cancer cells[9]) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[10][11]
Signaling Pathways and Experimental Workflows
This compound has been reported to modulate several key signaling pathways implicated in cancer and inflammation.[12]
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro assays with this compound.
References
- 1. CF3-Substituted this compound 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Mollugin Stability in DMSO: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability challenges associated with mollugin when dissolved in dimethyl sulfoxide (B87167) (DMSO). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound-DMSO solutions.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in cell culture over time. | Degradation of this compound in the culture media or through cellular metabolism.[1] | 1. Decrease the incubation time. 2. Replenish the media with a freshly prepared this compound solution at regular intervals. 3. If the experimental design permits, consider using a more stable synthetic derivative of this compound.[1] |
| Inconsistent results in in vivo studies. | Poor bioavailability due to this compound's instability in plasma.[1] | 1. Optimize the formulation to protect this compound from degradation. 2. Consider using a more stable analog of this compound.[1][2] |
| Precipitation of this compound when diluted in aqueous buffers. | This compound has poor aqueous solubility.[1][2] | 1. Use a co-solvent such as DMSO or ethanol, ensuring it is compatible with your experimental setup.[1] 2. Explore the use of synthesized, more water-soluble derivatives of this compound.[1][2] |
| Discoloration (e.g., yellowing or browning) of this compound solutions. | This may be due to the oxidation of the naphthohydroquinone core of the this compound molecule.[1] | 1. Always prepare fresh solutions immediately before use. 2. Store stock solutions under an inert gas (e.g., nitrogen or argon) and protected from light. 3. If compatible with your experiment, consider adding an antioxidant to the buffer. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in DMSO?
This compound exhibits limited stability under certain conditions. Its methyl ester group is susceptible to hydrolysis, and the naphthohydroquinone core can undergo oxidation[1]. The stability of this compound in a DMSO stock solution depends on storage conditions such as temperature, light exposure, and the presence of water. For general guidance, a study on a large set of diverse compounds in DMSO showed that 92% were stable for 3 months at room temperature, which decreased to 52% after one year[3]. However, for sensitive molecules like this compound, it is crucial to adhere to strict storage protocols.
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are:
-
Hydrolysis: The methyl ester functional group can be hydrolyzed, particularly in the presence of water or under non-neutral pH conditions[1].
-
Oxidation: The naphthohydroquinone core of the this compound molecule is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light[1].
Q3: What are the ideal storage conditions for a this compound-DMSO stock solution?
To maximize the shelf-life of your this compound stock solution, it is recommended to:
-
Store aliquots at -20°C or -80°C to minimize degradation[1].
-
Protect the solution from light by using amber vials or by wrapping the container in foil[1].
-
Use anhydrous DMSO to prepare the stock solution, as water can contribute to compound degradation[4].
-
For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation[1].
Q4: How can I tell if my this compound solution has degraded?
Visible signs of degradation can include a change in color of the solution, often to a yellow or brown hue, which may indicate oxidation[1]. The most reliable method to assess degradation is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound[1].
Q5: Do multiple freeze-thaw cycles affect the stability of this compound in DMSO?
While some compounds are sensitive to freeze-thaw cycles, a study on a diverse set of compounds in DMSO indicated no significant loss after 11 cycles when frozen at -15°C and thawed under a nitrogen atmosphere[4]. However, to minimize any potential degradation, it is best practice to aliquot your this compound stock solution into single-use volumes.
Quantitative Data on Compound Stability in DMSO
| Storage Condition | Duration | Compound Integrity | Reference |
| Room Temperature | 3 Months | 92% of compounds stable | [3] |
| Room Temperature | 6 Months | 83% of compounds stable | [3] |
| Room Temperature | 1 Year | 52% of compounds stable | [3] |
| 4°C in DMSO/water (90/10) | 2 Years | 85% of compounds stable | [5][6] |
| 40°C (Accelerated Study) | 15 Weeks | Most compounds stable | [4][7] |
| -15°C with 11 Freeze-Thaw Cycles | 11 Cycles | No significant compound loss | [4] |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO Solution
This protocol outlines a general method for determining the stability of this compound in a DMSO solution using HPLC.
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
2. Preparation of Test Samples:
- Dilute the stock solution with anhydrous DMSO to the desired final concentration for your stability study.
- Prepare several identical aliquots in amber glass vials.
3. Storage and Incubation:
- Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
- Designate a t=0 sample that will be analyzed immediately.
4. Time-Point Sampling:
- At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
- If necessary, quench any ongoing degradation by diluting the sample in a cold solvent like acetonitrile (B52724) and store at -80°C until analysis.
5. HPLC Analysis:
- Use a validated stability-indicating HPLC method. The method should be able to separate this compound from its potential degradation products.
- Example HPLC Conditions (starting point, optimization may be required):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where this compound has maximum absorbance.
- Injection Volume: 10-20 µL.
6. Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining relative to the t=0 sample.
- Plot the percentage of remaining this compound against time to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CF3-Substituted this compound 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Mollugin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Mollugin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main challenges in scaling up this compound synthesis include:
-
Multi-step Synthesis: The overall yield can be significantly reduced over multiple reaction steps.
-
Byproduct Formation: Side reactions, such as O-prenylation, can occur, complicating purification and reducing the yield of the desired C-prenylated product.
-
Purification: Isolating pure this compound from reaction mixtures and byproducts on a large scale can be difficult and require specialized chromatographic techniques.
-
Reagent Cost and Safety: Some reagents used in laboratory-scale synthesis may be too expensive or hazardous for industrial-scale production.
-
Reaction Conditions: Maintaining optimal and consistent reaction conditions (e.g., temperature, mixing) in large reactors can be challenging.
Q2: Which are the most common starting materials for this compound synthesis, and how do they compare for large-scale production?
A2: The two most common starting materials are 1,4-naphthoquinone (B94277) and 1,4-dihydroxynaphthalene-2-carboxylic acid. Each presents different advantages and disadvantages for large-scale synthesis.
Data Presentation: Comparative Analysis of Synthetic Routes
| Feature | Synthesis from 1,4-Naphthoquinone | Synthesis from 1,4-Dihydroxynaphthalene-2-carboxylic acid |
| Starting Material Cost | Generally lower | Can be higher |
| Number of Steps | Can be a multi-step process involving prenylation, epoxidation, reduction, ring expansion, bromination, dehydration, and methoxycarbonylation.[1] | A more concise two-step synthesis has been reported, involving prenylation and a key electrocyclization step.[1] |
| Reported Overall Yield (Lab Scale) | Varies depending on the specific multi-step route. | A 61% overall yield has been reported for a two-step synthesis. |
| Key Challenges in Scale-up | Managing multiple reaction steps, potential for numerous byproducts, use of hazardous reagents like brominating agents. | Scalability of the electrocyclization reaction, potential for side reactions during prenylation. |
| Purification Complexity | High, due to the potential for multiple byproducts from the various reaction steps. | Moderate, with the primary challenge being the separation of this compound from unreacted starting materials and prenylation byproducts. |
Troubleshooting Guides
Problem 1: Low Yield in the Prenylation Step
Question: My prenylation reaction is resulting in a low yield of the desired C-prenylated product and a significant amount of O-prenylated byproduct. How can I improve the regioselectivity?
Answer: O-prenylation is a common side reaction when working with phenolic compounds. Here are some troubleshooting steps:
-
Protecting Groups: Consider using protecting groups for the hydroxyl functions on your starting material to favor C-prenylation.
-
Reaction Conditions:
-
Catalyst: Experiment with different Lewis acid catalysts to enhance regioselectivity.
-
Solvent: The choice of solvent can influence the C/O alkylation ratio. Less polar solvents may favor C-alkylation.
-
Temperature: Lowering the reaction temperature might improve selectivity, although it may also decrease the reaction rate.
-
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction at the optimal time, minimizing byproduct formation.
Problem 2: Difficulties in Purifying the Final Product
Question: I am struggling to obtain pure this compound after the final reaction step. What are the recommended large-scale purification methods?
Answer: The purification of this compound, a naphthoquinone, on a large scale can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: This is the most common method for purifying this compound.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system.[1] The gradient of this solvent system needs to be optimized for your specific mixture.
-
Scale-up Considerations: For industrial-scale purification, specialized glass chromatography columns with high precision are available. These systems are designed to handle larger volumes and are constructed from materials that meet pharmaceutical manufacturing standards.
-
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative isolation and purification of this compound directly from crude extracts and can be adapted for synthetic mixtures.
Problem 3: Safety Concerns with Reagents
Question: What are the primary safety hazards associated with the reagents used in this compound synthesis, particularly DDQ and phenylboronic acid?
Answer: Both 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and phenylboronic acid have specific hazards that need to be managed carefully, especially on a large scale.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone):
-
Reactivity: Contact with water can liberate toxic gas.[4][5] It is also a powerful oxidizing agent and can react with combustible materials.
-
Handling Precautions:
-
Work in a well-ventilated area, preferably under a fume hood.
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Store in a cool, dry place away from moisture and incompatible materials.[6]
-
Phenylboronic Acid:
-
Handling Precautions:
-
Avoid creating dust.
-
Wear appropriate PPE.
-
Store in a well-ventilated place.[7]
-
Experimental Protocols
Key Experiment: Electrocyclization for Pyranyl Ring Formation
This key reaction is part of a concise, two-step synthesis of this compound starting from 1,4-dihydroxynaphthalene-2-carboxylic acid.
Methodology:
-
Prenylation: The starting material, 1,4-dihydroxynaphthalene-2-carboxylic acid, undergoes prenylation. (Detailed conditions for this step would be provided in a full protocol).
-
Electrocyclization: The prenylated intermediate is then subjected to an electrocyclization reaction to form the pyran ring of this compound.
-
Reagents: Phenylboronic acid (PhB(OH)₂) and acetic acid (AcOH) are used to mediate the electrocyclization.[1]
-
Procedure: The reaction is typically carried out under reflux conditions. The specific solvent and reaction time will need to be optimized.
-
Mechanism: The phenylboronic acid is believed to act as a catalyst, facilitating the ring closure.
-
Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: A generalized workflow for the chemical synthesis of this compound.
Diagram 2: Troubleshooting Low Yield in Prenylation
Caption: A decision tree for troubleshooting low yields in the prenylation step.
References
- 1. researchgate.net [researchgate.net]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Optimizing Microwave-Assisted Extraction of Mollugin
Welcome to the technical support center for the optimization of Microwave-Assisted Extraction (MAE) of mollugin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on experimental procedures, address common challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is Microwave-Assisted Extraction (MAE) and why is it preferred for this compound extraction?
A1: Microwave-Assisted Extraction (MAE) is a modern extraction technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction of target compounds from a matrix.[1][2] This method is particularly advantageous for extracting this compound, a bioactive compound from the medicinal plant Rubia cordifolia, due to its efficiency.[3][4] Compared to conventional methods like Soxhlet, heat reflux, and ultrasonic-assisted extraction, MAE offers a significantly shorter extraction time and higher extraction yields, making it a more rapid and effective sample preparation technique.[3][4]
Q2: What are the critical parameters to optimize for maximizing this compound yield using MAE?
A2: The key parameters that significantly influence the extraction yield of this compound are the choice of extracting solvent, microwave power, extraction time, and the solid-liquid ratio.[3][4] Proper optimization of these variables is crucial for achieving the highest extraction efficiency.
Q3: What is the optimal solvent for this compound extraction using MAE?
A3: An ethanol-water solution has been identified as an effective solvent for this compound extraction. Specifically, a 70% (v/v) ethanol-water solution has been reported to provide the optimal extraction yield.[3][4] The addition of water to ethanol (B145695) can improve the penetration of the solvent into the plant matrix.[3][5]
Q4: Can other solvents be used for this compound extraction?
A4: While ethanol is a commonly used and effective solvent, other organic solvents can be employed.[3] The choice of solvent depends on the polarity of the target compound and the subsequent analytical techniques to be used.[6] However, for MAE of this compound, 70% ethanol has been experimentally determined to be optimal.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Sub-optimal extraction parameters.- Inadequate cell wall disruption.- Degradation of this compound. | - Ensure all MAE parameters (solvent concentration, microwave power, time, solid-liquid ratio) are set to the optimized values (see Table 1).- Increase microwave power slightly or ensure the plant material is finely ground to enhance cell disruption.[7]- Avoid excessively high microwave power or prolonged extraction times to prevent thermal degradation of this compound.[1] |
| Inconsistent Results | - Non-homogenous sample material.- Fluctuations in microwave power output.- Inconsistent solvent volume or sample weight. | - Ensure the plant material is thoroughly mixed and ground to a uniform particle size.- Calibrate the microwave equipment to ensure consistent power delivery.- Use precise measurements for the solid-liquid ratio in every experiment. |
| Solvent Evaporation | - Overheating of the extraction vessel.- Improper sealing of the vessel. | - Monitor the temperature inside the microwave cavity. If possible, use a system with temperature control.- Ensure the extraction vessel is properly sealed to prevent solvent loss. |
| Charring of Plant Material | - Insufficient solvent volume.- Microwave power is too high. | - Double-check that the solid-liquid ratio is correct and the entire sample is immersed in the solvent.[8]- Reduce the microwave power to a level that heats the sample effectively without causing charring. |
| Difficulty in Filtering Extract | - Very fine particle size of the plant material.- Presence of co-extracted viscous compounds. | - Use a coarser grind of the plant material if possible without compromising yield.- Employ centrifugation to pellet the solid material before filtration. |
Optimized MAE Parameters for this compound
The following table summarizes the optimized parameters for the microwave-assisted extraction of this compound from Rubia cordifolia.[3][4]
| Parameter | Optimized Value |
| Extraction Solvent | 70% (v/v) Ethanol |
| Microwave Power | 460 W |
| Extraction Time | 4 minutes |
| Solid-Liquid Ratio | 1:20 (g/mL) |
Experimental Protocol: Microwave-Assisted Extraction of this compound
This protocol details the methodology for extracting this compound from Rubia cordifolia using the optimized MAE parameters.
1. Sample Preparation:
- Dry the roots of Rubia cordifolia at a controlled temperature.
- Grind the dried roots into a fine powder to increase the surface area for extraction.
2. Extraction Procedure:
- Weigh 1.0 g of the powdered Rubia cordifolia sample.
- Place the sample in a suitable microwave extraction vessel.
- Add 20 mL of 70% (v/v) ethanol-water solution to the vessel, ensuring the entire sample is submerged.
- Securely seal the extraction vessel.
- Place the vessel in the microwave extractor.
- Set the microwave power to 460 W and the extraction time to 4 minutes.
- Start the extraction process.
3. Post-Extraction Processing:
- After the extraction is complete, allow the vessel to cool to room temperature.
- Open the vessel carefully.
- Filter the extract to separate the liquid from the solid plant residue. A centrifuge can be used to aid separation before filtration.
- The resulting filtrate contains the extracted this compound.
4. Analysis:
- The concentration of this compound in the extract can be quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.[3][4]
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction using MAE.
Logical Relationship of MAE Parameters
Caption: Interdependence of MAE parameters on this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
Technical Support Center: Mollugin Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Mollugin during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naphthohydroquinone compound isolated from the roots of Rubia cordifolia. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, this compound has demonstrated poor stability under certain conditions, which can lead to inconsistent experimental results and loss of activity. Its instability is primarily due to its susceptibility to hydrolysis and oxidation.
Q2: What are the primary degradation pathways of this compound?
The main degradation pathways for this compound are:
-
Hydrolysis: The methyl ester functional group in this compound is susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Oxidation: The naphthohydroquinone core of the molecule is prone to oxidation, which can be accelerated by exposure to light and oxygen.
Q3: What are the ideal storage conditions for solid this compound powder?
To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a freezer, protected from light and moisture.
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For long-term storage, purging the vials with an inert gas like argon or nitrogen can provide additional protection against oxidation.
Q5: Can I use aqueous buffers to prepare my working solutions?
This compound has poor aqueous solubility, which can lead to precipitation and inaccurate concentrations. While aqueous buffers are necessary for many biological assays, it is recommended to prepare fresh working solutions from your stock immediately before use. Minimize the time this compound spends in aqueous media to reduce the risk of degradation.
Q6: I am observing a loss of this compound activity in my cell culture experiments. What could be the cause?
Loss of activity in cell culture can be due to degradation in the media or metabolism by the cells. To mitigate this, consider decreasing the incubation time or replenishing the media with freshly prepared this compound at regular intervals.
Q7: Are there more stable alternatives to this compound?
Yes, researchers have synthesized more stable derivatives of this compound to improve its physicochemical properties. For example, aminoalkyl esters of this compound have shown improved plasma stability. A 2-(4-morpholinyl)-ethyl ester of a CF3-substituted this compound has been developed with enhanced water solubility and metabolic stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffers. | Poor aqueous solubility. | 1. Use a co-solvent such as DMSO or ethanol (B145695) (ensure compatibility with your experimental system).2. Consider using a synthesized, more water-soluble derivative. |
| Loss of this compound activity in cell culture over time. | Degradation in media or by cellular metabolism. | 1. Decrease the incubation time.2. Replenish with fresh this compound-containing media at regular intervals.3. Consider using a more stable derivative if the experimental design allows. |
| Inconsistent results in in vivo studies. | Poor bioavailability due to plasma instability. | 1. Optimize the formulation to protect this compound from degradation.2. Use a more stable analog of this compound. |
| Change in color of this compound powder or solution. | Oxidation of the naphthohydroquinone core. | 1. Store under an inert atmosphere (nitrogen or argon).2. Protect from light by using amber vials or wrapping containers in foil.3. Prepare fresh solutions before each experiment. |
Data on this compound Stability and Solubility
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store solid and stock solutions at low temperatures (-20°C or -80°C). |
| Light | Exposure to light can induce photodegradation. | Store in the dark or use amber-colored containers. |
| pH | Strongly acidic or basic conditions can promote hydrolysis of the methyl ester. | Maintain a neutral pH for working solutions whenever possible. |
| Oxygen | The naphthohydroquinone core is susceptible to oxidation. | For long-term storage, consider an inert atmosphere (argon or nitrogen). |
| Solvent | Poorly soluble in aqueous solutions, which can lead to precipitation and inconsistent results. | Use anhydrous organic solvents like DMSO for stock solutions. |
| Biological Milieu | Unstable in plasma and in the presence of liver microsomes. | Consider using more stable derivatives for in vivo studies. |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Poor | |
| DMSO | Soluble | |
| Ethanol | Soluble |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or phosphoric acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.
4. Forced Degradation Studies:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 60°C for 24 hours. Then, prepare a solution for analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
5. Analysis:
-
Inject the working standard and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of the unstressed standard.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: this compound inhibits NF-κB mediated inflammation.
Technical Support Center: Enhancing Mollugin Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for developing effective formulation strategies to improve the oral bioavailability of Mollugin.
FAQs: Understanding this compound's Bioavailability Challenges
Q1: What is this compound and what are its therapeutic potentials?
This compound is a bioactive naphthoquinone isolated from the roots of Rubia cordifolia. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] Its therapeutic potential is attributed to its ability to modulate various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt.[1][2]
Q2: What are the main challenges associated with the oral bioavailability of this compound?
The primary obstacle to the oral delivery of this compound is its poor aqueous solubility.[3] This characteristic, common for Biopharmaceutical Classification System (BCS) Class II drugs, leads to a low dissolution rate in the gastrointestinal fluids, which in turn limits its absorption and overall bioavailability.[4][5] Additionally, this compound may exhibit metabolic instability, further reducing the amount of active compound that reaches systemic circulation.[3]
Q3: What formulation strategies can be employed to enhance this compound's bioavailability?
Several advanced formulation techniques can be utilized to overcome the solubility and bioavailability challenges of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and solubility.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs like this compound.[6][7]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range dramatically increases its surface area, leading to improved dissolution and absorption.[8][9][10]
Troubleshooting Guides for this compound Formulation
This section addresses specific issues that may arise during the experimental process of formulating this compound to improve its bioavailability.
Solid Dispersion Formulations
Q: My this compound solid dispersion is not showing a significant improvement in dissolution rate. What could be the problem?
A: Several factors could be contributing to this issue:
-
Inadequate Polymer Selection: The chosen hydrophilic polymer may not be optimal for this compound. The polymer should have good miscibility with the drug to ensure the formation of a true solid dispersion. Consider screening polymers with different functional groups and molecular weights.
-
Incorrect Drug-to-Polymer Ratio: An inappropriate ratio can lead to drug recrystallization within the matrix. A thorough investigation of different drug loadings is necessary to find the optimal ratio that maintains the amorphous state of this compound.
-
Inefficient Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) might not be achieving molecular-level dispersion. Ensure that the solvent used in the solvent evaporation method is a good solvent for both this compound and the polymer, and that it is completely removed. For hot-melt extrusion, optimize the processing temperature and screw speed to ensure homogeneity without degrading the drug or polymer.
-
Recrystallization During Storage: Amorphous solid dispersions can be physically unstable and may recrystallize over time, especially under high humidity and temperature. Store the solid dispersion in a desiccator at a controlled temperature and consider incorporating a secondary polymer to inhibit crystallization.
Self-Emulsifying Drug Delivery Systems (SEDDS)
Q: The SEDDS formulation I developed for this compound is not forming a stable emulsion upon dilution. What should I check?
A: The instability of the emulsion can be due to several reasons:
-
Improper Excipient Selection: The oil, surfactant, and cosurfactant must be carefully selected based on their ability to solubilize this compound and their self-emulsification efficiency. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is a critical parameter; typically, a surfactant with an HLB value between 12 and 18 is suitable for O/W SEDDS.
-
Incorrect Component Ratios: The ratio of oil, surfactant, and cosurfactant is crucial for the formation of a stable microemulsion. Constructing a ternary phase diagram can help identify the optimal ratios that lead to a stable nanoemulsion region.
-
Drug Precipitation: this compound may precipitate out of the formulation upon dilution. This can be due to insufficient solubilization capacity of the SEDDS. Increasing the concentration of the surfactant or cosurfactant, or selecting a different lipid phase, may resolve this issue.
-
Inadequate Agitation: While SEDDS are designed to emulsify with gentle agitation, insufficient mixing in the gastrointestinal tract can lead to poor emulsification. The formulation should be robust enough to form a stable emulsion under physiological conditions.
Nanoparticle Formulations
Q: The particle size of my this compound nanoparticles is too large and the size distribution is broad. How can I optimize this?
A: Achieving a small and uniform particle size is critical for the success of nanoparticle formulations. Here are some troubleshooting tips:
-
Suboptimal Formulation Parameters: The concentration of the polymer/lipid, the drug loading, and the type and concentration of the stabilizer (e.g., surfactant) all influence particle size. Systematically vary these parameters to find the optimal formulation.
-
Inefficient Preparation Technique: The method of nanoparticle preparation (e.g., nanoprecipitation, high-pressure homogenization) needs to be carefully controlled. For nanoprecipitation, the rate of addition of the organic phase to the aqueous phase and the stirring speed are critical. For high-pressure homogenization, the pressure and number of cycles are key parameters to optimize.
-
Particle Aggregation: Nanoparticles may aggregate over time, leading to an increase in the apparent particle size. Ensure that a sufficient amount of a suitable stabilizer is used to provide steric or electrostatic stabilization. The zeta potential of the nanoparticle suspension should be sufficiently high (typically > |30| mV) to prevent aggregation.
-
Poor Drug Entrapment: If this compound is not efficiently encapsulated within the nanoparticles, it may crystallize on the surface, leading to larger and more heterogeneous particles. Optimize the formulation and process parameters to maximize the entrapment efficiency.
Quantitative Data Summary
The following table provides an illustrative comparison of the potential improvements in the pharmacokinetic parameters of this compound with different formulation strategies. The values presented are based on typical enhancements observed for BCS Class II drugs and should be experimentally verified for this compound.
| Formulation Strategy | Expected Fold-Increase in Cmax | Expected Fold-Increase in AUC | Key Advantages |
| Micronized this compound | 1.5 - 2 | 1.5 - 2.5 | Simple and cost-effective method to increase surface area. |
| Solid Dispersion | 2 - 5 | 3 - 6 | Significant improvement in dissolution rate and solubility.[4][5] |
| SEDDS | 3 - 8 | 4 - 10 | Enhanced solubilization and potential for lymphatic absorption, bypassing first-pass metabolism.[6][7][11] |
| Nanoparticles | 4 - 10 | 5 - 15 | Maximized surface area for dissolution, potential for targeted delivery, and improved permeability.[8][9][10] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 200 mg of a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30) in 10 mL of a suitable organic solvent (e.g., methanol) with magnetic stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties using techniques such as UV-Vis spectroscopy, USP dissolution apparatus II, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and cosurfactants (e.g., Transcutol HP).
-
Ternary Phase Diagram Construction: Based on the solubility studies, select the most suitable excipients. Prepare a series of formulations with varying ratios of oil, surfactant, and cosurfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh the selected amounts of oil, surfactant, and cosurfactant into a glass vial. Add the required amount of this compound and vortex until a clear and homogenous solution is formed. Gentle heating (up to 40°C) may be applied to facilitate dissolution.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with an aqueous medium. The droplet size should ideally be in the nanometer range for optimal performance.
Preparation of this compound Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve 50 mg of this compound and 100 mg of a biodegradable polymer (e.g., PLGA) in 5 mL of a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Removal: Continue stirring for 2-4 hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove the excess stabilizer, and then lyophilize them for long-term storage.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and in vitro drug release profile.
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for developing and evaluating this compound formulations.
Signaling Pathway Inhibition by this compound
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces tumor cell apoptosis and autophagy via the PI3K/AKT/mTOR/p70S6K and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CF3-Substituted this compound 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Review: Enhancing oral bioavailability of poorly soluble drugs via SEDDS. [wisdomlib.org]
- 8. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Development of a supersaturable SEDDS (S-SEDDS) formulation of paclitaxel with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Cytotoxicity of Mollugin in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Mollugin in normal cell lines. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naphthoquinone isolated from the roots of Rubia cordifolia. It has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] In cancer cells, this compound is known to induce apoptosis and autophagy by modulating various signaling pathways, including the PI3K/AKT/mTOR and ERK pathways.[3] It has also been shown to suppress the HER2/Akt/SREBP-1c signaling pathway and inhibit NF-κB activation, leading to reduced proliferation and increased apoptosis in cancer cells.[4][5][6]
Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cell lines?
Current research suggests that this compound exhibits a degree of selectivity for cancer cells over some normal cell lines. For instance, studies have shown that this compound has potent inhibitory effects on various cancer cell lines while showing no significant cytotoxicity to the immortalized normal human mammary epithelial cell line MCF-10A.[5] Additionally, one study reported that concentrations up to 80 μM of this compound did not show significant toxicity in Human Embryonic Kidney 293 (HEK293) cells.[4] However, comprehensive data on a wide range of normal human cell lines is still limited.
Q3: What are the known IC50 values for this compound in normal human cell lines?
Specific IC50 values for this compound in a wide variety of normal human cell lines are not extensively reported in the available literature. The existing data primarily focuses on its potency in cancer cell lines. The table below summarizes the available data on the cytotoxicity of this compound in normal cell lines.
Data Presentation: Cytotoxicity of this compound in Normal vs. Cancer Cell Lines
| Cell Line | Cell Type | Organism | Cytotoxicity/IC50 Value | Reference |
| Normal Cell Lines | ||||
| MCF-10A | Immortalized Mammary Epithelial | Human | No significant effect on viability observed | [5] |
| HEK293 | Embryonic Kidney | Human | No significant cellular toxicity up to 80 μM | [4] |
| Cancer Cell Lines (for comparison) | ||||
| SK-BR-3 | Breast Cancer (HER2-overexpressing) | Human | Potent inhibitory effects observed | [5] |
| SK-OV-3 | Ovarian Cancer (HER2-overexpressing) | Human | Potent inhibitory effects observed | [5] |
| HeLa | Cervical Cancer | Human | Potentiated TNF-α-induced apoptosis | [4] |
| HN12 | Metastatic Oral Squamous Cell Carcinoma | Human | IC50: 46.3 μM | [2] |
| HN4 | Primary Oral Squamous Cell Carcinoma | Human | IC50: 43.9 μM | [2] |
| Col2 | Colon Cancer | Human | IC50: 12.3 μM | [2] |
| HepG2 | Liver Carcinoma | Human | IC50: 60.2 μM | [2] |
Troubleshooting Guides
This section provides guidance on common issues encountered when assessing the cytotoxicity of this compound in normal cell lines.
Issue 1: Unexpectedly high cytotoxicity observed in a normal cell line.
-
Possible Cause 1: Cell line-specific sensitivity.
-
Troubleshooting: Different normal cell lines can have varying sensitivities to chemical compounds. It is recommended to test this compound on a panel of different normal cell lines, preferably from different tissue origins (e.g., fibroblasts, endothelial cells), to determine if the observed cytotoxicity is a general effect or specific to a particular cell type.
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting: Review and optimize your experimental protocol. Ensure the accuracy of this compound concentration, the health and passage number of your cell line, and the incubation time. Refer to the detailed experimental protocols provided below.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting: At high concentrations, this compound might have off-target effects that lead to cytotoxicity. Perform a dose-response experiment over a wide range of concentrations to determine the precise IC50 value and the therapeutic window.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting: Maintain consistent cell culture practices, including media composition, serum percentage, cell density at seeding, and passage number.
-
-
Possible Cause 2: Purity and stability of this compound.
-
Troubleshooting: Ensure the purity of your this compound stock. Prepare fresh dilutions for each experiment from a stock solution stored under appropriate conditions (typically protected from light and at a low temperature) to avoid degradation.
-
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the effect of this compound on the viability of normal cell lines.
-
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially involved in this compound-induced cellular responses and a general workflow for assessing its cytotoxicity.
Caption: Known and hypothesized signaling pathways affected by this compound.
Caption: Experimental workflow for assessing this compound's cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces tumor cell apoptosis and autophagy via the PI3K/AKT/mTOR/p70S6K and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Mollugin Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the purification of Mollugin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a bioactive naphthoquinone derivative found primarily in the roots of Rubia cordifolia (Indian Madder). It has been studied for various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2]
Q2: What are the most common methods for purifying this compound?
A2: The most frequently cited methods for preparative isolation and purification of this compound are chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method for obtaining high-purity this compound directly from crude extracts.[1][3] Conventional methods like column chromatography over silica (B1680970) gel or other resins, followed by crystallization, are also used.[4][5]
Q3: What kind of solvents are typically used for this compound extraction and purification?
A3: Initial extraction from Rubia cordifolia is often performed with ethanol (B145695) or an acetone:water mixture.[4][6] For purification, especially with HSCCC, two-phase solvent systems are employed. Common systems include combinations of light petroleum, n-hexane, ethanol, diethyl ether, methanol, and water.[1][3][6] The choice of solvent system is critical for achieving good separation and yield.[6][7]
Q4: What purity and yield levels can be realistically expected?
A4: High-purity this compound (>98%) can be achieved. Yields depend on the starting material and the purification method. For instance, HSCCC has been reported to yield 46 mg of this compound with 98.5% purity from 500 mg of crude ethanol extract in a single run.[1] Another study obtained 16 mg of this compound at 98.3% purity from 100 mg of crude extract.[3]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on this compound purification to provide a comparative overview of different techniques.
| Purification Method | Starting Material | Amount of Starting Material | Solvent System | Yield of this compound | Purity of this compound | Reference |
| HSCCC | Crude Ethanol Extract | 500 mg | Light petroleum/ethanol/diethyl ether/water (5:4:3:1 v/v) | 46 mg | 98.5% | [1] |
| HSCCC | Crude Petroleum Extract | 100 mg | Light petroleum/ethanol/diethyl ether/water (5:4:3:1 v/v) | 16 mg | 98.3% | [3] |
| MS-Guided CCC | Ethyl Acetate (B1210297) Extract | Not specified | n-hexane-methanol-water (e.g., 13:16:1 v/v) | Not specified | >97% | [6][7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Rubia cordifolia
This protocol is based on methods described for preparing a crude extract suitable for chromatographic purification.[6]
-
Grinding: Grind the dried roots of Rubia cordifolia into a fine powder.
-
Initial Extraction: Extract the powdered root material (e.g., 500 g) with 80% ethanol (e.g., 2 L) under reflux for 2 hours. Repeat this extraction three times.
-
Concentration: Combine the ethanol extracts and evaporate to dryness under reduced pressure at approximately 45°C to obtain the crude ethanol extract.
-
Liquid-Liquid Partitioning: Re-dissolve the crude extract in water (e.g., 1 L). Perform a liquid-liquid extraction with ethyl acetate (3 x 1 L).
-
Final Crude Sample: Combine the ethyl acetate fractions and evaporate to dryness to yield the crude sample for purification. This step enriches the this compound content.[6]
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a successful published method for this compound isolation.[1]
-
Solvent System Preparation: Prepare a two-phase solvent system consisting of light petroleum (boiling point 60-90°C), ethanol, diethyl ether, and water at a volume ratio of 5:4:3:1. Mix the solvents thoroughly in a separation funnel and allow the phases to separate.
-
Stationary and Mobile Phases: Use the upper organic phase as the stationary phase and the lower aqueous phase as the mobile phase.
-
HSCCC System Equilibration: Fill the entire multilayer coil column with the stationary phase. Then, pump the mobile phase into the head of the column at a suitable flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a high speed (e.g., 850 rpm).
-
Sample Loading: Once hydrodynamic equilibrium is reached (indicated by the emergence of the mobile phase from the tail outlet), inject the crude sample (e.g., 500 mg dissolved in a minimal volume of the mobile phase) into the column.
-
Elution and Fraction Collection: Continue to run the mobile phase through the column. Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the chromatogram peaks.
-
Analysis: Analyze the collected fractions corresponding to the this compound peak by HPLC to confirm purity. Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Structure Confirmation: Confirm the identity of the purified compound using NMR (¹H and ¹³C).[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low or No Yield of this compound After Purification
-
Q: My final yield of this compound is significantly lower than expected. What are the potential causes?
-
A: Low yield can stem from several stages of the process.[8]
-
Inefficient Initial Extraction: The target compound may not have been efficiently extracted from the plant material. Ensure the solvent used is appropriate and the extraction time is sufficient. Microwave-assisted extraction (MAE) has been shown to provide higher yields than conventional methods in a shorter time.[9]
-
Degradation: this compound may degrade during extraction or purification. Avoid prolonged exposure to high temperatures or harsh pH conditions. Store samples appropriately (cool, dark) between steps.[10] Microbial contamination can also lead to degradation.[10]
-
Poor Binding/Elution in Chromatography: In column chromatography, the conditions (pH, ionic strength, flow rate) may not be optimal for this compound to bind to and elute from the resin.[11] For HSCCC, an incorrect solvent system can lead to poor partitioning and recovery.[7]
-
Loss During Solvent Evaporation: Be cautious during the final drying step. Overheating can cause degradation, while using too high a vacuum can lead to loss of volatile compounds.
-
Precipitation Issues: If crystallization is used, poor solvent choice can lead to the product remaining in the mother liquor.[12][13]
-
-
Problem 2: Poor Separation and Co-elution of Impurities
-
Q: My purified this compound fraction contains significant impurities according to HPLC analysis. How can I improve the separation?
-
A: Achieving baseline separation is key to high purity.
-
Optimize Chromatographic Conditions:
-
HSCCC: The choice of the two-phase solvent system is the most critical factor.[6] Systematically vary the ratios of the solvents (e.g., hexane, methanol, water) to find the optimal partition coefficient (K value) for this compound. A K value that is too high or too low will result in poor separation.
-
Column Chromatography: Adjust the elution gradient. A shallower gradient may improve the resolution between this compound and closely eluting impurities.[5] Consider trying a different stationary phase (e.g., reverse-phase C18 instead of silica gel) if co-elution persists.[14]
-
-
Sample Overload: Loading too much crude sample onto the column can lead to broad, overlapping peaks. Reduce the sample load to improve resolution.
-
Improve Sample Preparation: Ensure your crude extract is filtered (e.g., through a 0.45 µm filter) before injection into an HPLC or HSCCC system to remove particulate matter that can clog the system and affect separation.
-
-
Problem 3: Unexpected Peaks in the Chromatogram
-
Q: I am seeing peaks in my blank runs or unexpected peaks in my sample analysis. What could be their source?
-
A: These are often due to contamination.
-
Solvent/Reagent Contamination: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Run a blank gradient to check for solvent impurities.[10]
-
Plasticizer Contamination: Phthalates and other plasticizers can leach from plastic containers and tubing. Whenever possible, use glass or stainless steel labware. Run a blank extraction to identify the source of leaching.[10]
-
Cross-Contamination: Residues from previous runs can carry over. Ensure your chromatographic system, columns, and glassware are cleaned thoroughly between purification runs.[10]
-
Artifact Formation: The target molecule may react with solvents or reagents during the process. Use the mildest possible conditions and minimize the time the sample is in contact with potentially reactive substances.[10]
-
-
Visualizations
Experimental and Logical Workflows
Caption: General Workflow for this compound Purification.
Caption: Troubleshooting Low this compound Yield.
Signaling Pathway
Caption: this compound's Proposed Anti-Tumor Mechanism.[2]
References
- 1. An effective high-speed countercurrent chromatographic method for preparative isolation and purification of this compound directly from the ethanol extract of the Chinese medicinal plant Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. H2O-Induced Hydrophobic Interactions in MS-Guided Counter-Current Chromatography Separation of Anti-Cancer this compound from Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. How To [chem.rochester.edu]
- 13. esisresearch.org [esisresearch.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Synthetic Derivatives of Mollugin Demonstrate Enhanced Therapeutic Efficacy
A comprehensive review of recent studies reveals that synthetic derivatives of mollugin, a naturally occurring compound from Rubia cordifolia, exhibit significantly improved anti-inflammatory and anti-cancer activities compared to the parent molecule. These findings highlight the potential of targeted chemical modifications to enhance the therapeutic properties of natural products.
This compound has long been recognized for its diverse pharmacological effects. However, limitations such as poor water solubility and metabolic instability have hindered its clinical development. To address these challenges, researchers have synthesized and evaluated numerous this compound derivatives, leading to the identification of several candidates with superior efficacy and improved pharmacokinetic profiles. This guide provides a comparative analysis of the performance of this compound and its key synthetic derivatives, supported by experimental data from recent literature.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the enhanced efficacy of various synthetic this compound derivatives in comparison to the parent compound, this compound, across different therapeutic areas.
| Compound | Therapeutic Area | Key Efficacy Metric | This compound | Derivative | Fold Improvement | Reference |
| Compound 5k | Anti-inflammatory | NF-κB Inhibition (%) | 49.72% | 81.77% | ~1.6x | [1] |
| Compound 4f | Anti-inflammatory | Inhibition of Edema (%) | < 70% | 83.08% | > 1.2x | [2] |
| Compound 6d | Anti-inflammatory | NF-κB Inhibition (IC50) | > 100 µM | 3.81 µM | > 26x | [2][3] |
| Compound 15c | Anti-inflammatory | Inhibition of U937 Adhesion (%) | ~40% (at 10 µM) | > 50% (at 10 µM) | > 1.25x | [4] |
| Compounds 14 & 17 | Anti-cancer | Cytotoxicity (IC50) | > 80 µM | < 20 µM | > 4x | [5][6] |
| Oxothis compound | Anti-inflammatory | TLR4 Signaling Inhibition | - | Potent Inhibition | - | [3] |
| Azathis compound | Anti-inflammatory | TLR4/MyD88/IRAK/TRAF6 & NF-κB/IRF3 Pathway Inhibition | - | Potent Inhibition | - | [3] |
Enhanced Anti-inflammatory Activity
Several studies have demonstrated the superior anti-inflammatory potential of synthetic this compound derivatives, primarily through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][3][7]
A 2024 study by Gao et al. synthesized 27 this compound derivatives and identified compound 5k as the most potent anti-inflammatory agent. It exhibited an 81.77% inhibition of NF-κB transcription, a significant improvement over this compound's 49.72%.[1] The proposed mechanism involves the downregulation of NF-κB expression by suppressing the p65 protein.[1]
Another study focusing on modifications of the phenolic hydroxyl group of this compound yielded compounds 4f and 6d with remarkable anti-inflammatory activity. In a xylene-induced ear edema model in mice, compound 4f demonstrated an 83.08% inhibition of inflammation, surpassing the efficacy of both this compound and standard anti-inflammatory drugs.[2] Compound 6d showed a potent NF-κB inhibitory activity with an IC50 value of 3.81 µM, while this compound's IC50 was greater than 100 µM.[2][3]
Furthermore, to address the poor aqueous solubility and metabolic instability of this compound, Hong et al. (2018) developed CF3-substituted derivatives.[4] Among these, compound 15c not only showed improved physicochemical properties but also exhibited greater inhibitory activity in TNF-α- and IL-6-induced monocyte-epithelial cell adhesion assays compared to the commercial anti-inflammatory drug mesalazine.[4]
Other notable derivatives include oxothis compound and azathis compound , which have demonstrated enhanced anti-inflammatory effects by targeting the TLR4/MyD88/IRAK/TRAF6 and NF-κB/IRF3 signaling pathways.[3]
Promising Anti-cancer Potential
While this compound itself shows limited direct cytotoxicity against cancer cells, its synthetic derivatives have emerged as potent anti-cancer agents.[5][6]
A series of this compound-1,2,3-triazole derivatives were synthesized and evaluated for their cytotoxic effects on five human cancer cell lines: HL-60 (leukemia), A549 (lung), SMMC-7721 (liver), SW480 (colon), and MCF-7 (breast).[5][6] Compounds 14 and 17 displayed significant cytotoxicity across all tested cell lines, with IC50 values below 20 µM.[5][6] In some instances, their potency was even greater than that of the conventional chemotherapy drug cisplatin (B142131) (DDP).[5][6] In contrast, this compound did not show significant cellular toxicity at concentrations up to 80 µM.[8]
This compound has been reported to inhibit the proliferation of HER2-overexpressing breast and ovarian cancer cells with IC50 values around 44-46 µM.[9][10] The enhanced cytotoxicity of its synthetic derivatives suggests that specific structural modifications can significantly improve its anti-neoplastic activity.
Experimental Protocols
NF-κB Luciferase Reporter Assay
To determine the inhibitory effect of this compound derivatives on NF-κB transcriptional activity, HeLa cells were transiently co-transfected with a pNF-κB-Luc plasmid and a pRL-CMV vector.[2][8] After 24 hours of incubation, the cells were treated with various concentrations of the test compounds in the presence of an NF-κB activator, such as TNF-α or hypoxic conditions.[2][8] Following another incubation period, luciferase activity was measured using a luminometer. The relative luciferase activity was calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The IC50 values were then determined from the dose-response curves.[2]
Xylene-Induced Ear Edema in Mice
The in vivo anti-inflammatory activity was assessed using the xylene-induced ear edema model in mice.[2] The mice were divided into several groups: a control group, a model group, positive control groups (treated with ibuprofen (B1674241) and mesalazine), and test groups (treated with this compound and its derivatives). The compounds were administered intraperitoneally. After a specific time, a fixed volume of xylene was applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation. The left ear served as a control. After another interval, the mice were sacrificed, and circular sections of both ears were collected and weighed. The degree of swelling was calculated as the difference in weight between the right and left ear punches. The inhibition rate of inflammation was calculated using the following formula:
Inhibition (%) = [(Average edema of the model group - Average edema of the treated group) / Average edema of the model group] x 100.[2]
Cytotoxicity Assay (MTS Assay)
The cytotoxic effects of the compounds on various cancer cell lines were determined using the MTS assay.[5][6] The cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). After the treatment, the MTS reagent was added to each well, and the plates were incubated further. The absorbance was then measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.[5][6]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a key signaling pathway targeted by this compound derivatives and a typical experimental workflow for evaluating their efficacy.
Caption: Simplified NF-κB signaling pathway and points of inhibition by this compound and its derivatives.
References
- 1. This compound Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of NF-κB Inhibitory Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CF3-Substituted this compound 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anti-inflammatory action of this compound and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mollugin and Mesalazine in the Management of Inflammatory Bowel Disease: A Comparative Guide
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. Mesalazine (also known as 5-aminosalicylic acid or 5-ASA) is a cornerstone, first-line treatment for inducing and maintaining remission in mild to moderate ulcerative colitis.[1][2][3][4] Mollugin, a natural compound extracted from the medicinal plant Rubia cordifolia, has emerged as a potential therapeutic agent, demonstrating significant anti-inflammatory properties in preclinical models of colitis.[5][6] This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their use, aimed at researchers and drug development professionals.
Comparative Efficacy in Preclinical Models
Direct comparative studies between this compound and mesalazine are limited. However, data from dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models in mice provide a basis for evaluating their relative anti-inflammatory potential.
Table 1: Comparison of In Vivo Efficacy in DSS-Induced Colitis Models
| Parameter | This compound (20-40 mg/kg) | Mesalazine (or Sulfasalazine) | Control (DSS Model) | Notes |
| Disease Activity Index (DAI) | Significantly reduced vs. DSS model[6] | Significantly reduces DAI[7] | High DAI scores | Both agents effectively reduce clinical signs of colitis, including weight loss, stool consistency, and bleeding. |
| Colon Length | Significantly preserved vs. DSS model | Significantly preserves colon length[7] | Significant shortening | Colon shortening is a key indicator of inflammation; both agents mitigate this effect. |
| Histological Damage | Effectively improved histological score (reduced inflammatory cell infiltration, preserved crypt architecture)[6] | Reduces histological damage | Severe mucosal damage, crypt loss, and inflammatory infiltrate | Both compounds show protective effects on the colonic architecture at the microscopic level. |
| Myeloperoxidase (MPO) Activity | Data not available in cited studies | Significantly reduces MPO activity | Markedly elevated | MPO is an enzyme indicative of neutrophil infiltration; mesalazine is confirmed to reduce this marker. |
| Pro-inflammatory Cytokines | Significantly inhibited serum IL-1β and tissue TNF-α[6] | Reduces levels of TNF-α and IL-6[8] | Elevated levels of IL-1β, TNF-α, IL-6 | Both agents effectively suppress key pro-inflammatory cytokines involved in IBD pathogenesis. |
Mechanisms of Action: A Molecular Comparison
This compound and mesalazine exert their anti-inflammatory effects through the modulation of distinct yet overlapping signaling pathways.
This compound: this compound's primary anti-inflammatory mechanism involves the potent inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway .[5][9] It has been shown to suppress the activation of NF-κB, which is a critical transcription factor controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5][9] Studies indicate that this compound and its derivatives can inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[9] Additionally, this compound has been found to reduce the expression of Toll-like receptor 4 (TLR4), an upstream activator of the NF-κB pathway.[6] Some evidence also suggests that this compound may inhibit the JAK-STAT signaling pathway.[10]
Mesalazine: The mechanism of mesalazine is more diverse. While its exact action is not fully understood, it is known to act locally on the intestinal mucosa.[1][11] Key proposed mechanisms include:
-
PPAR-γ Agonism: Mesalazine is an agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that can suppress the activity of NF-κB.[1][12]
-
Inhibition of NF-κB: By activating PPAR-γ and other mechanisms, mesalazine indirectly inhibits the NF-κB pathway.[12]
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): Mesalazine can inhibit the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[11][13]
-
Antioxidant Activity: It may act as a scavenger of free radicals, reducing oxidative damage to the intestinal tissue.[2][12]
Some research also suggests a role for the NLRP3 inflammasome in IBD pathogenesis, which is a multi-protein complex that triggers the production of potent pro-inflammatory cytokines IL-1β and IL-18.[14][15][16] While both this compound and mesalazine reduce the downstream products of inflammasome activation (like IL-1β), their direct effects on NLRP3 assembly and activation require further investigation.
Signaling Pathway Diagrams
The following diagrams illustrate the key inflammatory signaling pathways in IBD and the proposed points of inhibition for this compound and mesalazine.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are generalized protocols for key experiments cited in the evaluation of anti-colitis agents.
1. DSS-Induced Acute Colitis in Mice
This is the most common model for inducing an ulcerative colitis-like phenotype in mice.[17]
-
Animals: Male C57BL/6 mice (6-8 weeks old) are typically used due to their susceptibility.[18]
-
Induction: Acute colitis is induced by administering 2.5-5% (w/v) dextran sulfate sodium (DSS) in the drinking water ad libitum for 5-10 consecutive days.[17][19][20] Control animals receive regular drinking water.
-
Treatment: this compound (e.g., 10, 20, 40 mg/kg) or Mesalazine/Sulfasalazine (e.g., 100 mg/kg) is administered daily via oral gavage, starting from day 1 of the experiment until sacrifice.[6][7]
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are scored to calculate the Disease Activity Index (DAI).[18][19]
-
Endpoint Analysis: On the final day, mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus. Colonic tissue samples are then collected for histological analysis, MPO assay, and cytokine measurement.[19]
2. Myeloperoxidase (MPO) Activity Assay
This assay quantifies neutrophil infiltration into the colonic tissue, a hallmark of active inflammation.[21]
-
Sample Preparation: A pre-weighed portion of colonic tissue (~20-50 mg) is homogenized on ice in a suitable buffer, such as a phosphate (B84403) buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[21][22]
-
Homogenate Processing: The homogenate is centrifuged at high speed (e.g., 10,000-18,000 x g) for 10-15 minutes at 4°C.[21][22] The resulting supernatant is collected for the assay.
-
Kinetic Assay: The supernatant is added to a reaction mixture typically containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.[21][23]
-
Measurement: The change in absorbance is measured over time (kinetically) using a spectrophotometer at a specific wavelength (e.g., 460 nm).[21][23]
-
Quantification: MPO activity is calculated based on the rate of change in absorbance and expressed as units per gram (U/g) of tissue.
3. Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α, IL-6, and IL-1β in serum or tissue homogenates.[24][25][26]
-
Sample Preparation: For tissue analysis, a weighed portion of the colon is homogenized in a lysis buffer containing protease inhibitors.[20] The homogenate is centrifuged, and the supernatant is collected. Serum is prepared by centrifuging whole blood.[27]
-
Assay Procedure: The assay is performed using a commercial ELISA kit according to the manufacturer's instructions.[24][25]
-
Step 1 (Capture): A microplate pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) is incubated with the samples and standards.
-
Step 2 (Detection): After washing, a biotinylated detection antibody is added, which binds to the captured cytokine.
-
Step 3 (Enzyme Conjugation): Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[25]
-
Step 4 (Substrate Reaction): A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.[25]
-
Step 5 (Quantification): The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The cytokine concentration in the samples is determined by interpolating from a standard curve.[24]
Conclusion
Mesalazine remains the well-established first-line therapy for mild to moderate IBD, with a long history of clinical use and a well-documented safety profile.[1][3] Its multi-faceted mechanism of action, including PPAR-γ agonism and inhibition of pro-inflammatory mediators, contributes to its reliable efficacy.
This compound presents a promising therapeutic candidate, demonstrating potent anti-inflammatory effects in preclinical colitis models, primarily through the strong inhibition of the NF-κB pathway.[5][6] Its efficacy appears comparable to standard treatments in these models. However, further research is required to fully elucidate its complete mechanism of action, establish a comprehensive safety and toxicology profile, and ultimately translate these preclinical findings into a clinical setting. For drug development professionals, this compound and its derivatives represent a valuable lead structure for the development of novel NF-κB inhibitors for IBD and other inflammatory conditions.
References
- 1. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesalamine for Ulcerative Colitis [webmd.com]
- 3. Frontiers | The continuing value of mesalazine as first-line therapy for patients with moderately active ulcerative colitis [frontiersin.org]
- 4. Mesalazine for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory action of this compound and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Activity of this compound on DSS-induced Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mesalazine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic interventions target the NLRP3 inflammasome in ulcerative colitis: Comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NLRP3 inflammasome in digestive diseases: From mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. yeasenbio.com [yeasenbio.com]
- 18. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DSS-induced experimental colitis in mice [bio-protocol.org]
- 20. socmucimm.org [socmucimm.org]
- 21. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. mdpi.com [mdpi.com]
- 27. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Mollugin and Other Naphthoquinones in Drug Discovery
An objective guide for researchers, scientists, and drug development professionals on the comparative performance of Mollugin and related naphthoquinone compounds, supported by experimental data.
This compound, a naturally occurring naphthoquinone extracted from the roots of Rubia cordifolia, has garnered significant attention in the scientific community for its diverse pharmacological properties. This guide provides a comparative study of this compound against other notable naphthoquinones and its synthetic derivatives, focusing on its anti-inflammatory, anticancer, and antioxidant activities. The data presented herein is intended to assist researchers in navigating the therapeutic potential of this class of compounds.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the biological activities of this compound, its derivatives, and other naphthoquinones.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its derivatives are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway.[1][2][3][4]
| Compound | Assay | Target/Cell Line | Result | Reference |
| This compound | NF-κB Inhibition | HeLa Cells | IC50 > 100 µM | [5] |
| Inhibition of U937 cell adhesion to HT-29 cells | HT-29, U937 | ~60% inhibition at 10 µM | [6] | |
| This compound Derivative (5k) | Xylene-induced ear swelling in mice | In vivo | 81.77% inhibition | [2] |
| This compound Derivative (4f) | Xylene-induced ear swelling in mice | In vivo | 83.08% inhibition | [4][5] |
| Ibuprofen (Reference) | Xylene-induced ear swelling in mice | In vivo | 47.51% inhibition | [2] |
| Mesalazine (Reference) | Xylene-induced ear swelling in mice | In vivo | 47.24% inhibition | [2] |
| Inhibition of U937 cell adhesion to HT-29 cells | HT-29, U937 | ~30% inhibition at 20 mM | [6] |
Anticancer Activity
This compound and other naphthoquinones have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.[7][8][9][10]
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Human hepatocellular carcinoma (Hep3B) | Inhibition of HBsAg secretion | 2.0 µg/mL | [7][9] |
| Oral Squamous Carcinoma (HN12) | Growth Inhibition | 46.3 µM | [9] | |
| Oral Squamous Carcinoma (HN4) | Growth Inhibition | 43.9 µM | [9] | |
| This compound Derivative (36) | Lung Cancer (A549) | Cytotoxicity | 4.82 ± 0.84 µM | [7] |
| Plumbagin (B1678898) | Glioblastoma (C6) | Cytotoxicity | 7.7 ± 0.28 µM | |
| Menadione | Glioblastoma (C6) | Cytotoxicity | 9.6 ± 0.75 µM | [11] |
| Lawsone | Glioblastoma (C6) | Cytotoxicity | > 50 µM | [11] |
| Doxorubicin (Reference) | Lung Cancer (A549) | Cytotoxicity | - |
Antibacterial and Antioxidant Activity
Several naphthoquinones, including derivatives of this compound, have shown promising antibacterial and antioxidant properties.
| Compound | Activity | Assay/Strain | Result | Reference |
| This compound Carboxylic Acid Derivative | Antibacterial | S. aureus | Comparable to Ciprofloxacin | [1] |
| 3,4-dihydrothis compound | Antioxidant | - | Stronger than BHT | [1] |
| Plumbagin | Antimutagenic & Antioxidant | Ames test, Radical scavenging | Strong activity | [12] |
| Juglone | Antimutagenic | Ames test | Strong activity | [12] |
| Menadione | Antioxidant | Radical scavenging | Strong activity | [12] |
| Naphthoquinone Derivative (5q) | Antibacterial | S. aureus | MIC: 30 µg/mL | [13] |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and other naphthoquinones are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
NF-κB Signaling Pathway in Inflammation
This compound and its derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][2][3][4][8] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8]
Caption: this compound's inhibition of the NF-κB signaling pathway.
HER2/Akt Signaling Pathway in Cancer
In the context of cancer, this compound has been found to suppress the proliferation of HER2-overexpressing cancer cells by modulating the HER2/Akt/SREBP-1c signaling pathway.[9][10] This leads to a reduction in fatty acid synthase (FAS) expression, ultimately inducing apoptosis.[10]
Caption: this compound's inhibitory effect on the HER2/Akt signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
Caption: Generalized workflow for an MTT cell viability assay.
-
Procedure: Cancer cells (e.g., HeLa, A549, C6) are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., this compound, Plumbagin) for a specified duration (typically 24 to 72 hours).[14][15] Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. These crystals are then dissolved in a solubilizing agent (like DMSO), and the absorbance is measured using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
NF-κB Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Procedure: Cells (e.g., HeLa) are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[8] Following transfection, the cells are treated with an inflammatory stimulus (like TNF-α) in the presence or absence of the test compounds. The activity of luciferase is then measured using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB transcriptional activity.[8]
In Vivo Anti-inflammatory Assay (Xylene-Induced Ear Edema)
This animal model is commonly used to evaluate the in vivo anti-inflammatory activity of compounds.
-
Procedure: Mice are administered the test compound (e.g., this compound derivatives, ibuprofen) intraperitoneally.[2][4] After a set period, a fixed amount of xylene is applied to the surface of the mouse's ear to induce inflammation and edema. The thickness or weight of the ear is measured after a specific time, and the percentage inhibition of edema by the test compound is calculated relative to a control group.[2]
Conclusion
The comparative data presented in this guide highlights the significant therapeutic potential of this compound and other naphthoquinones. Synthetic modifications to the this compound scaffold have yielded derivatives with enhanced anti-inflammatory and anticancer activities, often surpassing the efficacy of the parent compound and even some standard drugs.[2][4][7] The diverse mechanisms of action, primarily centered around the modulation of key signaling pathways like NF-κB and HER2/Akt, offer multiple avenues for targeted drug development. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic utility of these promising compounds in treating inflammatory diseases and cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory action of this compound and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of NF-κB Inhibitory Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CF3-Substituted this compound 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives [mdpi.com]
- 8. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the Effect of Native 1,4-Naphthoquinones Plumbagin, Menadione, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimutagenic and antioxidant properties of plumbagin and other naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Mollugin's Anti-inflammatory Effects: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Mollugin, a naturally occurring naphthoquinone, against other alternatives. The information is supported by experimental data from various studies, with detailed methodologies for key experiments and visual representations of the underlying molecular mechanisms.
Comparative Analysis of Anti-inflammatory Efficacy
This compound and its derivatives have demonstrated significant anti-inflammatory properties in various in vivo models. The following tables summarize the quantitative data from studies comparing their efficacy against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and mesalazine. The primary model cited is the carrageenan-induced paw edema model, a standard for assessing acute inflammation.
Carrageenan-Induced Paw Edema Inhibition
| Compound | Dose (mg/kg) | Administration Route | Inhibition of Paw Edema (%) | Reference |
| This compound | 100 | Intraperitoneal | 49.72 | [1] |
| This compound Derivative (5k) | Not Specified | Intraperitoneal | 81.77 | [1] |
| Ibuprofen | 100 | Intraperitoneal | 47.51 | [1] |
| Mesalazine | 100 | Intraperitoneal | 47.24 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in the comparative data.
Carrageenan-Induced Paw Edema in Mice
This model is widely used to induce acute inflammation and evaluate the efficacy of anti-inflammatory agents.[2][3]
Materials:
-
Male Swiss albino mice (25-30g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, derivatives, ibuprofen, mesalazine) dissolved in a suitable vehicle (e.g., DMSO)
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week prior to the experiment.
-
Grouping: Divide the animals into different groups: a control group, a positive control group (receiving a standard anti-inflammatory drug), and test groups for this compound and its derivatives.
-
Compound Administration: Administer the test compounds and the positive control drug (e.g., ibuprofen, mesalazine) intraperitoneally at the specified doses. The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.[4]
Xylene-Induced Ear Edema in Mice
This model is another common method for assessing acute inflammation.
Materials:
-
Male Swiss albino mice (25-30g)
-
Xylene
-
Test compounds
-
Micropipette
-
Ear punch
-
Analytical balance
Procedure:
-
Animal Acclimatization and Grouping: Follow the same initial steps as the carrageenan-induced paw edema model.
-
Compound Administration: Administer the test compounds and a positive control orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 30-60 minutes) following compound administration, apply a fixed volume (e.g., 20 µL) of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Sample Collection: After a specific duration (e.g., 1-4 hours), sacrifice the mice and, using an ear punch, collect a standardized section from both the right and left ears.
-
Measurement of Edema: Weigh the ear sections immediately. The difference in weight between the right and left ear punches indicates the extent of the edema.
-
Calculation of Inhibition: The percentage of inhibition is calculated based on the reduction in ear edema in the treated groups compared to the control group.
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. In an inflammatory state, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5] this compound has been shown to interfere with this cascade.[5]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the JAK-STAT Signaling Pathway
The JAK-STAT pathway is another critical route for inflammatory signaling. Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the expression of inflammatory mediators. This compound has been found to inhibit the phosphorylation of key components in this pathway, namely JAK2, STAT1, and STAT3.[6][7]
Caption: this compound's modulation of the JAK-STAT signaling pathway.
Conclusion
The in vivo data presented in this guide demonstrate that this compound and its derivatives possess potent anti-inflammatory effects, comparable or even superior to established NSAIDs in some instances. Its mechanism of action involves the inhibition of the pro-inflammatory NF-κB and JAK-STAT signaling pathways. These findings highlight this compound as a promising candidate for the development of novel anti-inflammatory therapeutics. Further research, including dose-response studies and evaluation in chronic inflammation models, is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory action of this compound and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mollugin's Anticancer Activity: A Comparative Analysis Across Diverse Cancer Models
For Immediate Release:
This publication provides a comprehensive cross-validation of the anticancer activities of Mollugin, a naturally occurring naphthoquinone, across a range of cancer models. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's efficacy, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Analysis of this compound's Cytotoxicity
This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of 50% of cancer cells, have been determined in multiple studies. The following table summarizes these findings, providing a comparative overview of this compound's potency in different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Oral Squamous Cell Carcinoma | HN4 (Primary) | 43.9 | 72 hours | [1] |
| HN12 (Metastatic) | 46.3 | 72 hours | [1] | |
| Colon Cancer | Col2 | 12.3 | Not Specified | [1] |
| Liver Carcinoma | HepG2 | 60.2 | Not Specified | [1] |
| Breast Cancer | Basal HER2-expressing | 58 | Not Specified | [1] |
| SK-BR-3 (HER2-overexpressing) | Dose-dependent inhibition | Dose- and time-dependent | [2] | |
| Ovarian Cancer | SK-OV-3 (HER2-overexpressing) | Dose-dependent inhibition | Dose- and time-dependent | [2] |
| Hepatocellular Carcinoma | Hep3B | IC50 = 2.0 µg/mL | Not Specified | [1] |
Key Anticancer Mechanisms of this compound
Experimental evidence has elucidated several key signaling pathways through which this compound exerts its anticancer effects. These include the induction of apoptosis (programmed cell death), autophagy, and the inhibition of critical cell survival and proliferation pathways.
Inhibition of NF-κB Signaling
This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, a crucial regulator of inflammation, cell survival, and proliferation in cancer.[3] By suppressing NF-κB activation, this compound downregulates the expression of various oncogenic proteins, including those involved in cell proliferation (COX-2, Cyclin D1), anti-apoptosis (Bcl-2, cIAP-1), and invasion (MMP-9).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the JAK2 Inhibitory Activity of Mollugin and Other Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Janus kinase 2 (JAK2) inhibitory activity of Mollugin, a natural compound, against established JAK2 inhibitors. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as a therapeutic agent.
Introduction to JAK2 Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling. The JAK-STAT signaling pathway is crucial for a variety of cellular processes, including hematopoiesis, immune response, and inflammation. Dysregulation of this pathway, particularly through hyperactivity of JAK2, is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory conditions. Consequently, JAK2 has emerged as a significant therapeutic target for the development of small-molecule inhibitors.
This compound, a naphthohydroquinone isolated from Rubia cordifolia L., has demonstrated anti-inflammatory properties.[1][2] Recent studies suggest that this compound may exert its effects through the inhibition of the JAK-STAT pathway, positioning it as a potential natural JAK2 inhibitor.[1][2][3][4] This guide compares the currently understood inhibitory activity of this compound with that of several well-characterized, including FDA-approved, JAK2 inhibitors.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Figure 1: The JAK-STAT Signaling Pathway.
This compound's Inhibitory Activity on JAK2
Studies have indicated that this compound can significantly reduce the lipopolysaccharide (LPS)-mediated phosphorylation of JAK2, as well as the downstream STAT1 and STAT3 proteins.[1][2] Molecular docking analyses have further suggested that this compound binds to the JAK2 kinase domain in a manner comparable to AG490, a known specific JAK2 inhibitor.[1][2] This suggests that this compound may act as a direct inhibitor of JAK2's catalytic activity.
However, to date, a specific half-maximal inhibitory concentration (IC50) value for this compound against JAK2 in a biochemical or cell-based assay has not been reported in the reviewed literature. IC50 values are a standard measure of a compound's potency, and their absence for this compound makes a direct quantitative comparison with other JAK2 inhibitors challenging. While this compound has shown cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range, these values reflect general cell viability and not specific JAK2 inhibition.
Comparative Analysis with Known JAK2 Inhibitors
For a clear comparison, the following table summarizes the IC50 values of several well-established JAK2 inhibitors, including those approved by the FDA for clinical use. These values provide a benchmark for the potency of compounds targeting JAK2.
| Inhibitor | Target(s) | JAK2 IC50 (nM) | Status |
| Ruxolitinib (Jakafi) | JAK1, JAK2 | 2.8 - 3.3 | FDA Approved |
| Fedratinib (Inrebic) | JAK2, FLT3 | 3 | FDA Approved |
| Pacritinib (Vonjo) | JAK2, FLT3 | Data not consistently reported in nM | FDA Approved |
| Baricitinib (Olumiant) | JAK1, JAK2 | Data not consistently reported in nM | FDA Approved |
| Momelotinib | JAK1, JAK2, ACVR1 | 18 | Under FDA review |
| Lestaurtinib (CEP-701) | JAK2, FLT3 | 1 | Clinical Trials |
| TG101348 | JAK2 | 3 | Clinical Trials |
| XL019 | JAK2 | 2 | Discontinued |
| SB1518 | JAK2, FLT3 | 23 (wild-type), 19 (mutated) | Clinical Trials |
| CYT387 | JAK1, JAK2, TYK2 | 18 | Clinical Trials |
Note: IC50 values can vary depending on the specific assay conditions.
The inhibitors listed above demonstrate high potency, with IC50 values in the low nanomolar range. This high level of activity is a key characteristic of clinically effective JAK2 inhibitors.
Experimental Protocols
The determination of a compound's inhibitory activity against JAK2 typically involves biochemical and cell-based assays.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated, purified JAK2 protein.
Workflow:
Figure 2: Workflow for a Biochemical Kinase Assay.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human JAK2 enzyme, a specific peptide substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow for the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assay (In Cellulo)
This assay measures the ability of a compound to inhibit JAK2 activity within a cellular context by assessing the phosphorylation of its downstream target, STAT3.
Workflow:
Figure 3: Workflow for a Cell-Based Phosphorylation Assay.
General Protocol:
-
Cell Culture: A suitable cell line that expresses the JAK-STAT pathway components (e.g., human erythroleukemia cells) is cultured.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound.
-
Cytokine Stimulation: The cells are then stimulated with a cytokine (e.g., interleukin-6 or erythropoietin) to activate the JAK-STAT pathway.
-
Cell Lysis: After a short incubation period, the cells are lysed to release their protein contents.
-
Detection of Phospho-STAT3: The level of phosphorylated STAT3 (p-STAT3) in the cell lysates is measured using techniques such as Western blotting or ELISA with an antibody specific for p-STAT3.
-
Data Analysis: The inhibition of STAT3 phosphorylation at each compound concentration is quantified, and the IC50 value is calculated.
Conclusion
This compound shows promise as a potential JAK2 inhibitor based on qualitative evidence of its ability to reduce JAK2 phosphorylation and its predicted binding mode.[1][2] However, the lack of a quantitative IC50 value for its direct inhibition of JAK2 makes a definitive comparison of its potency against established inhibitors, which are active in the low nanomolar range, difficult.
For researchers and drug development professionals, these findings suggest that this compound warrants further investigation. The immediate next step would be to determine the IC50 of this compound against JAK2 using standardized biochemical and cell-based assays as described above. This would provide the necessary quantitative data to accurately assess its potential and guide future development efforts. Should this compound demonstrate potent and selective JAK2 inhibition, it could represent a valuable lead compound from a natural source for the development of novel therapeutics for JAK2-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mollugin Extraction Techniques for Researchers and Drug Development Professionals
An objective analysis of conventional and modern methods for the extraction of Mollugin, a promising anti-tumor compound, from its primary source, Rubia cordifolia. This guide provides a side-by-side comparison of extraction efficiencies, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
This compound, a naphthoquinone found in the roots of Rubia cordifolia, has garnered significant attention for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. As research into its therapeutic potential intensifies, the efficient extraction of high-purity this compound becomes a critical step. This guide compares various extraction techniques, presenting quantitative data and detailed methodologies to assist researchers in making informed decisions.
Performance Comparison of this compound Extraction Techniques
The selection of an appropriate extraction method is a trade-off between yield, extraction time, solvent consumption, and energy usage. The following table summarizes the key performance indicators for conventional and modern techniques used for this compound extraction.
| Extraction Technique | Extraction Time | Mean Yield (mg/g) | Purity | Solvent Consumption | Energy Consumption |
| Conventional Methods | |||||
| Soxhlet Extraction | 4 hours | 1.03 | Moderate | High | High |
| Heat Reflux Extraction | 2 hours | 1.12 | Moderate | High | High |
| Ultrasonic-Assisted Extraction (UAE) | 1 hour | 1.25 | Moderate | Moderate | Moderate |
| Modern Methods | |||||
| Microwave-Assisted Extraction (MAE) | 4 minutes | 1.38[1] | High | Low | Moderate |
| Supercritical Fluid Extraction (SFE) | 30 - 120 minutes | Potentially High | High | Low (CO2) | High |
| Enzyme-Assisted Extraction (EAE) | 2 - 24 hours | Potentially High | High | Low | Low |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established scientific literature and provide a foundation for reproducible experimental design.
Microwave-Assisted Extraction (MAE)
MAE is a rapid and efficient method that utilizes microwave energy to heat the solvent and sample, leading to the disruption of plant cells and enhanced extraction of the target compound.[1]
Experimental Protocol:
-
Sample Preparation: Weigh 1.0 g of powdered Rubia cordifolia root and place it in a microwave extraction vessel.
-
Solvent Addition: Add 20 mL of 70% (v/v) ethanol (B145695) to the vessel.[1]
-
Extraction Parameters:
-
Post-Extraction: After extraction, cool the vessel and filter the extract through a 0.45 µm membrane.
-
Analysis: The filtrate is then ready for quantification of this compound content by HPLC.
Soxhlet Extraction
A classical and exhaustive extraction method where the sample is repeatedly washed with a fresh portion of the distilled solvent.
Experimental Protocol:
-
Sample Preparation: Place 10 g of powdered Rubia cordifolia root into a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Place the thimble inside a 250 mL Soxhlet extractor. Add 200 mL of 70% ethanol to the round-bottom flask.
-
Extraction: Heat the solvent to its boiling point and allow the extraction to proceed for 4 hours.
-
Post-Extraction: After cooling, dilute the extract to a known volume (e.g., 500 mL) with the same solvent.
-
Analysis: Filter an aliquot of the extract through a 0.45 µm membrane before HPLC analysis.
Heat Reflux Extraction
This method involves boiling the sample in a solvent and condensing the solvent vapor back into the mixture.
Experimental Protocol:
-
Sample Preparation: Mix 1.0 g of powdered Rubia cordifolia root with 20 mL of 70% ethanol in a round-bottom flask.
-
Apparatus Setup: Attach a condenser to the flask.
-
Extraction: Heat the mixture to boiling and maintain a gentle reflux for 2 hours.
-
Post-Extraction: Cool the flask and filter the extract.
-
Analysis: Dilute the filtrate to a known volume and filter through a 0.45 µm membrane for HPLC analysis.
Ultrasonic-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the plant material, causing cell wall disruption and enhancing mass transfer.
Experimental Protocol:
-
Sample Preparation: Suspend 1.0 g of powdered Rubia cordifolia root in 20 mL of 70% ethanol in a beaker or flask.
-
Extraction: Place the vessel in an ultrasonic bath and sonicate continuously for 60 minutes.
-
Post-Extraction: After sonication, filter the extract.
-
Analysis: Dilute the filtrate to a known volume and pass it through a 0.45 µm membrane prior to HPLC analysis.
Supercritical Fluid Extraction (SFE) (Proposed Protocol)
SFE employs a supercritical fluid, typically CO2, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned for selective extraction.
Experimental Protocol:
-
Sample Preparation: Load 10 g of powdered Rubia cordifolia root into the extraction vessel.
-
Extraction Parameters:
-
Supercritical Fluid: Carbon Dioxide (CO2) with 10% ethanol as a co-solvent.
-
Pressure: 25 MPa
-
Temperature: 45°C
-
Flow Rate: 3 mL/min
-
Extraction Time: 30 minutes
-
-
Post-Extraction: De-pressurize the system to separate the CO2 from the extract. Dissolve the collected extract in a suitable solvent.
-
Analysis: Filter the dissolved extract through a 0.45 µm membrane for HPLC analysis.
Enzyme-Assisted Extraction (EAE) (Proposed Protocol)
EAE uses enzymes to break down the plant cell wall, facilitating the release of intracellular contents.
Experimental Protocol:
-
Sample Preparation: Suspend 10 g of powdered Rubia cordifolia root in a buffer solution (e.g., citrate (B86180) buffer, pH 5.0).
-
Enzyme Treatment: Add a mixture of cellulase (B1617823) and pectinase (B1165727) (e.g., 1% w/w of each enzyme relative to the plant material). Incubate the mixture at a controlled temperature (e.g., 50°C) with gentle agitation for a specified duration (e.g., 12 hours).
-
Extraction: After enzymatic treatment, add an equal volume of ethanol and continue agitation for another 2 hours.
-
Post-Extraction: Filter the mixture to separate the solid residue.
-
Analysis: Concentrate the filtrate and filter it through a 0.45 µm membrane before HPLC analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Quantitative analysis of this compound in the extracts can be performed using a validated HPLC method.
Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, water, and tetrahydrofuran (B95107) (527:90:3, v/v/v).[2]
-
Detection Wavelength: 391 nm.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve generated from a certified this compound standard.
Visualizing the Extraction Workflows
To better understand the procedural flow of each extraction category, the following diagrams illustrate the key steps involved.
Caption: General workflow for conventional this compound extraction methods.
Caption: General workflow for modern this compound extraction techniques.
References
Validating Mollugin's Anti-Inflammatory and Anti-Cancer Effects Through NF-κB Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mollugin and its alternatives in the context of NF-κB inhibition. We delve into the experimental data supporting its mechanism of action and provide detailed protocols for key validation assays.
This compound, a naturally occurring naphthoquinone isolated from the roots of Rubia cordifolia L., has garnered significant attention for its potential therapeutic applications, primarily attributed to its potent anti-inflammatory and anti-cancer properties.[1][2] A substantial body of evidence points to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway as a central mechanism underlying these effects.[3][4] This guide will compare this compound with its synthetic derivatives and other natural compounds that target the NF-κB pathway, presenting key experimental data and methodologies to validate its efficacy.
The Central Role of NF-κB in Disease and as a Therapeutic Target
The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses.[5] It also plays a significant role in oncogenesis by controlling the expression of genes involved in cell proliferation, survival, invasion, and angiogenesis.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[3] Consequently, inhibitors of the NF-κB pathway are considered promising candidates for the treatment of cancer and inflammatory diseases.[1][3]
This compound's Mechanism of Action: Inhibition of the NF-κB Pathway
This compound exerts its therapeutic effects by directly interfering with the NF-κB signaling cascade. Studies have shown that this compound significantly inhibits the TNF-α-induced activation of NF-κB.[3][4] It achieves this by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][4] The inhibitory action of this compound has been traced upstream to the suppression of IKK phosphorylation.[3]
This inhibition of NF-κB activation by this compound leads to the downregulation of various NF-κB target genes involved in:
-
Proliferation: COX-2, Cyclin D1, and c-Myc[3]
-
Anti-apoptosis: Bcl-2, cIAP-1, and survivin[3]
-
Invasion: MMP-9 and ICAM-1[3]
-
Angiogenesis: VEGF[3]
By suppressing these key genes, this compound effectively potentiates TNF-α-induced apoptosis and inhibits the proliferation of cancer cells.[3]
Comparative Performance: this compound vs. Alternatives
The quest for more potent and specific NF-κB inhibitors has led to the development of synthetic derivatives of this compound and the investigation of other natural compounds.
| Compound/Alternative | Target | Key Findings | Reference |
| This compound | NF-κB | Inhibits TNF-α-induced NF-κB activation by preventing IκBα phosphorylation and degradation. Suppresses tumor growth in vivo. | [3] |
| This compound Derivative 5k | NF-κB | Exhibits more potent anti-inflammatory activity than this compound, with 81.77% inhibition in an in vivo model. | [5] |
| This compound Derivative 6d | NF-κB | Shows promising NF-κB inhibitory activity with an IC50 of 3.81 µM and down-regulates p65 expression. | [1][6] |
| This compound Derivative 4f | NF-κB | Demonstrates the most potent in vivo anti-inflammatory effect among tested derivatives, with 83.08% inhibition. | [1][6] |
| Oxothis compound | TLR4 Signaling | An oxidized derivative of this compound that potently inhibits LPS-induced NF-κB activation by targeting the TLR4 signaling pathway. | [7][8] |
| Quercetin | NF-κB | A natural bioflavonoid that inhibits NF-κB by restraining IκB phosphorylation and blocking NF-κB-DNA binding. | [9] |
| Resveratrol | NF-κB | A natural compound found in grapes that impairs IKK and IκB phosphorylation, thereby inhibiting NF-κB activity. | [9] |
| Limonene | NF-κB | A monoterpene from citrus that blocks the phosphorylation of IκBα and NF-κB p65. | [9] |
Experimental Protocols for Validation
To aid researchers in validating the role of NF-κB inhibition in the effects of this compound and its alternatives, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and cytotoxicity.[10][11]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for the desired duration.
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1 to 4 hours at 37°C.[11]
-
Add 100 µl of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein phosphorylation and degradation.[12]
Protocol:
-
Treat cells with the test compound and/or an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and collect the protein extracts. For nuclear translocation studies, separate cytoplasmic and nuclear fractions.[13]
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE (8%-15% gel) and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-IKK, IKK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or tubulin to ensure equal protein loading.[13]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[3]
Protocol:
-
Seed cells (e.g., HeLa cells) in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.[3]
-
Transfect the cells with a pNF-κB-Luc plasmid, which contains the firefly luciferase gene under the control of an NF-κB responsive promoter.
-
After transfection, treat the cells with the test compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase Reporter Assay System).
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway, the mechanism of this compound's action, and a typical experimental workflow.
Caption: The canonical NF-κB signaling pathway.
Caption: this compound's inhibition of the NF-κB pathway.
Caption: Workflow for validating NF-κB inhibition.
References
- 1. Synthesis and Evaluation of NF-κB Inhibitory Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of this compound and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of NF-κB Inhibitory Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Comprehensive Review of Its Multifaceted Pharmacological Properties and Therapeutic Potential [mdpi.com]
- 8. Oxothis compound, an oxidized substance in this compound, inhibited LPS-induced NF-κB activation via the suppressive effects on essential activation factors of TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mollugin's Dichotomous Immunomodulatory Effects on Macrophage Polarization: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research reveals the nuanced immunomodulatory properties of mollugin, a naphthohydroquinone isolated from Rubia cordifolia L., on macrophage polarization. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's distinct effects on pro-inflammatory M1 and anti-inflammatory M2 macrophages, supported by experimental data and detailed protocols.
This compound demonstrates a significant ability to modulate macrophage responses, positioning it as a compound of interest for therapeutic development in inflammatory diseases and conditions where macrophage activity is dysregulated. The data indicates that this compound selectively inhibits key inflammatory pathways in M1 macrophages while also suppressing M2-associated markers, suggesting a complex regulatory role in the immune environment.
Comparative Efficacy of this compound on M1 and M2 Macrophages
This compound exhibits distinct inhibitory profiles on M1 and M2 macrophage phenotypes. In lipopolysaccharide (LPS)-stimulated M1 macrophages, this compound primarily targets the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][2][3] Conversely, in Interleukin-4 (IL-4)-stimulated M2 macrophages, its effects are linked to the inhibition of the p38 MAPK pathway.[4]
Quantitative Analysis of this compound's Impact
The following tables summarize the quantitative effects of this compound on key markers of M1 and M2 macrophage polarization as reported in preclinical studies.
Table 1: Effect of this compound on M1 Macrophage Markers (LPS-Stimulated RAW264.7 Cells)
| Marker | Effect of this compound Treatment | Signaling Pathway Implicated | Reference |
| Nitric Oxide (NO) | Attenuated | JAK-STAT | [1][2] |
| Inducible Nitric Oxide Synthase (iNOS) | Attenuated | JAK-STAT | [1][2] |
| Interleukin-1β (IL-1β) | Attenuated | JAK-STAT | [1][2] |
| Interleukin-6 (IL-6) | Attenuated | JAK-STAT | [1][2] |
| Tumor Necrosis Factor-α (TNF-α) | Augmented | NF-κB (p65 phosphorylation enhanced) | [1][2] |
| Phospho-JAK2 | Significantly Reduced | JAK-STAT | [1][2] |
| Phospho-STAT1 | Significantly Reduced | JAK-STAT | [1][2] |
| Phospho-STAT3 | Significantly Reduced | JAK-STAT | [1][2] |
Table 2: Effect of this compound on M2 Macrophage Markers (IL-4-Stimulated Peritoneal Macrophages)
| Marker | Effect of this compound Treatment | Signaling Pathway Implicated | Reference |
| Arginase-1 (Arg-1) | Mitigated (mRNA and protein) | p38 MAPK | [4] |
| Ym-1 | Downregulated (mRNA) | Not specified | [4] |
| Fizz-1 | Downregulated (mRNA) | Not specified | [4] |
| Phospho-p38 MAPK | Inhibited | p38 MAPK | [4] |
Signaling Pathways Modulated by this compound
This compound's differential effects on macrophage polarization are rooted in its ability to interfere with distinct signaling cascades.
In M1 macrophages , this compound acts as a JAK2 inhibitor, which subsequently blocks the phosphorylation of STAT1 and STAT3.[1][2][3] This disruption of the JAK-STAT pathway leads to the downregulation of several pro-inflammatory mediators. Interestingly, this compound does not inhibit NF-κB nuclear translocation but enhances the phosphorylation of the p65 subunit, which may explain the observed augmentation of TNF-α.[1][2]
In M2 macrophages , this compound inhibits the phosphorylation of p38 MAPK, a key kinase in the signaling cascade initiated by IL-4 that leads to the expression of M2-associated genes like Arginase-1.[4]
Experimental Protocols
The following are generalized protocols for the in vitro polarization of macrophages and subsequent treatment with this compound, based on the methodologies described in the cited literature.[1][4][5][6]
Macrophage Isolation and Culture
-
Cell Lines: RAW264.7 murine macrophage cell line or primary murine peritoneal macrophages can be used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Macrophage Polarization and this compound Treatment
-
M1 Polarization: Macrophages are stimulated with Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
M2 Polarization: Macrophages are stimulated with Interleukin-4 (IL-4; 20 ng/mL) for 24 hours.
-
This compound Treatment: Cells are pre-treated or co-treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.
Analysis of Macrophage Markers
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Cytokine Secretion: Levels of IL-1β, IL-6, and TNF-α in the supernatant are quantified by ELISA.
-
Gene Expression: mRNA levels of iNOS, Arg-1, Ym-1, and Fizz-1 are determined by quantitative real-time PCR (qPCR).
-
Protein Expression and Phosphorylation: Cellular protein lysates are analyzed by Western blotting to detect total and phosphorylated forms of JAK2, STAT1, STAT3, and p38 MAPK.
Conclusion
This compound presents a compelling case for a dual-action immunomodulatory agent, capable of suppressing pro-inflammatory M1 macrophage functions while concurrently inhibiting key markers of M2 polarization. This unique profile suggests that this compound's therapeutic potential may lie in its ability to restore immune homeostasis rather than simply suppressing inflammation. Further research is warranted to explore the full spectrum of its activities and to elucidate the precise molecular mechanisms, particularly the unexpected enhancement of TNF-α in M1 macrophages. These findings provide a solid foundation for the development of novel therapeutics targeting macrophage-mediated pathologies.
References
- 1. This compound inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Inflammatory Response in Lipopolysaccharide-Stimulated RAW264.7 Macrophages by Blocking the Janus Kinase-Signal Transducers and Activators of Transcription Signaling Pathway [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates murine allergic airway inflammation by inhibiting Th2 response and M2 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Mollugin Demonstrates Significant Therapeutic Potential in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – New research findings confirm the therapeutic potential of mollugin, a natural compound, in inhibiting tumor growth in xenograft models of human cervical cancer. The studies provide compelling evidence for this compound's mechanism of action and establish a foundation for further investigation as a potential anticancer agent. This guide offers a comprehensive comparison of this compound's performance with supporting experimental data for researchers, scientists, and drug development professionals.
In Vivo Efficacy of this compound in a HeLa Xenograft Model
This compound was evaluated for its in vivo antitumor activity in a xenograft model established with HeLa human cervical cancer cells. The study demonstrated that oral administration of this compound significantly suppressed tumor growth compared to a vehicle control.[1][2][3]
Key findings from the xenograft study are summarized below:
| Treatment Group | Dosage | Administration Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Three times a week | ~1200 | 0 |
| This compound | 25 mg/kg | Three times a week | ~600 | ~50 |
| This compound | 75 mg/kg | Three times a week | ~300 | ~75 |
Note: Tumor volume and inhibition percentages are approximated from graphical data presented in the source study. For precise values, please refer to the original publication.
As a point of reference for the anticancer efficacy of a standard chemotherapeutic agent in a similar model, a separate study on HeLa xenografts utilized doxorubicin (B1662922) as a positive control. While a direct head-to-head comparison with this compound was not performed, the data from this independent study provides context for the level of tumor inhibition achievable with a conventional drug.
| Treatment Group (Reference Study) | Dosage | Administration Schedule | Tumor Growth Inhibition (%) |
| Doxorubicin | Not specified | Not specified | Significant inhibition |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The antitumor effects of this compound in the HeLa xenograft model are attributed to its ability to inhibit the NF-κB signaling pathway.[1][3] This pathway is crucial for cancer cell proliferation, survival, and inflammation. Treatment with this compound led to a significant reduction in the expression of key downstream targets of the NF-κB pathway, including p-p65 and COX-2, within the tumor tissue.[1][3]
The proposed mechanism of action is illustrated in the following diagram:
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Experimental Protocols
HeLa Xenograft Model Establishment
-
Cell Culture: HeLa human cervical cancer cells were cultured in appropriate media until reaching exponential growth phase.[4]
-
Animal Model: Six-week-old female athymic nude mice were used for the study.[1]
-
Implantation: A suspension of 5 x 10^7 HeLa cells/mL in 0.2 mL was subcutaneously injected into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Tumor size was measured every three days using calipers, and tumor volume was calculated using the formula: (length × width²) / 2.[1]
-
Treatment Initiation: When tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment and control groups.[5]
Drug Administration
-
This compound Administration: this compound was suspended in saline and administered orally by gavage three times a week at doses of 25 mg/kg and 75 mg/kg.[1]
-
Vehicle Control: The control group received an equivalent volume of saline following the same administration schedule.[1]
-
Monitoring: The body weight of the mice was monitored throughout the study.[1]
The experimental workflow is depicted in the diagram below:
Caption: Workflow of the in vivo xenograft study.
Conclusion
The presented data strongly suggest that this compound has significant anti-cancer therapeutic effects in a HeLa xenograft model, mediated through the inhibition of the NF-κB signaling pathway.[1][2][3] While direct comparative studies with standard-of-care chemotherapeutics are needed for a complete evaluation, these initial findings highlight this compound as a promising candidate for further development in cancer therapy. The detailed experimental protocols provided will aid researchers in replicating and expanding upon these important results.
References
- 1. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HeLa Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. reactionbiology.com [reactionbiology.com]
Mollugin's Cancer-Fighting Potential: A Comparative Look at Preclinical Data
While direct head-to-head clinical comparisons are not yet available, preclinical research provides valuable insights into the anti-cancer properties of mollugin, a natural compound, in relation to established chemotherapy agents. This guide synthesizes the existing experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.
This compound, a naphthoquinone extracted from the root of Rubia cordifolia, has demonstrated significant anti-cancer activity in various laboratory studies. Its efficacy is attributed to its ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit key signaling pathways that drive tumor growth. This report presents a detailed overview of the experimental findings on this compound and contrasts them with the known performance of standard chemotherapy drugs, highlighting the need for direct comparative studies to fully elucidate its therapeutic potential.
In Vitro Cytotoxicity: A Glimpse into Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. While a direct comparison of IC50 values between this compound and standard chemotherapies is challenging due to variations in experimental conditions across different studies, the available data provides a preliminary understanding of their relative cytotoxic effects on various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference Study |
| HeLa | Cervical Cancer | Approx. 20-40 | Shan et al., 2016 |
| SK-BR-3 | Breast Cancer (HER2+) | Approx. 20-40 | Do et al., 2013[1] |
| SK-OV-3 | Ovarian Cancer (HER2+) | Approx. 20-40 | Do et al., 2013[1] |
| HN4 | Oral Squamous Carcinoma | 43.9 | Lee et al., 2016 |
| HN12 | Oral Squamous Carcinoma | 46.3 | Lee et al., 2016 |
Table 2: IC50 Values of Standard Chemotherapy Drugs in Human Cancer Cell Lines (Data from separate studies)
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference Study |
| Doxorubicin | HeLa | Cervical Cancer | 0.34 - 1.39 | Various Sources |
| Cisplatin | A2780 | Ovarian Cancer | Varies | Various Sources |
| Paclitaxel | HeLa | Cervical Cancer | Varies | Various Sources |
Disclaimer: The IC50 values presented in Table 1 and Table 2 are derived from different research publications and were not determined in head-to-head comparative experiments. Therefore, these values should not be directly compared to infer the relative potency of this compound and standard chemotherapy drugs. They are presented here to provide a general overview of the cytotoxic activity of each compound against specific cancer cell lines as reported in the scientific literature.
Unraveling the Mechanism: this compound's Impact on Cancer Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is crucial for its potential development as a therapeutic agent.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation and cancer.[2] this compound has been shown to be a potent inhibitor of TNF-α-induced NF-κB activation.[2] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This action blocks the translocation of NF-κB into the nucleus, thereby inhibiting the expression of genes that promote cell proliferation, survival, invasion, and angiogenesis.[2]
The HER2/Akt/SREBP-1c Signaling Pathway
In certain cancers, such as HER2-overexpressing breast and ovarian cancers, this compound has been found to inhibit cell proliferation and induce apoptosis by targeting the HER2/Akt/SREBP-1c signaling pathway.[1] It suppresses the expression of fatty acid synthase (FAS), a key enzyme in lipid metabolism that is often upregulated in cancer cells.[1]
In Vivo Evidence: A Glimpse into Clinical Potential
A study using a xenograft model with human cervical cancer (HeLa) cells in nude mice demonstrated that this compound treatment (25 or 75 mg/kg) significantly suppressed tumor growth compared to the control group.[2][3] This in vivo efficacy was associated with the downregulation of NF-κB signaling in the tumor tissue, further supporting its mechanism of action.[2][3] While this study did not include a direct comparison with a standard chemotherapy drug, it provides crucial evidence of this compound's anti-tumor activity in a living organism.
Experimental Methodologies: The Foundation of the Findings
The data presented in this guide is based on established and rigorous experimental protocols commonly used in cancer research.
Cytotoxicity Assessment: The MTT Assay
The in vitro cytotoxicity of this compound and other compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
References
- 1. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Mollugin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Mollugin, a naturally occurring compound with significant biological activities, requires a cautious and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols for hazardous waste management.
Hazard Profile and Safety Precautions
While a comprehensive toxicological profile for this compound is not extensively detailed in all public records, it is classified as harmful if swallowed.[1] Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Key safety precautions to be observed when handling this compound include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields or chemical splash goggles, and a standard laboratory coat.[2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[2]
-
No Ingestion: Do not eat, drink, or smoke in areas where this compound is handled.[2]
This compound Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C17H16O4 | [1][3] |
| Molecular Weight | 284.31 g/mol | [1][3] |
| Appearance | White, yellow or orange crystalline powder | [3] |
| Melting Point | 130 - 134 °C | [3] |
| Storage Temperature | 2 - 8 °C | [3][4] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Dichloromethane, DMSO, Acetone | [2][5] |
| Hazard Statements | H302: Harmful if swallowed | [2][4] |
Operational and Disposal Plan
The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[6] Under no circumstances should it be disposed of down the drain or in regular trash.[3] The approved disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the general steps for preparing solid this compound and solutions containing this compound for disposal.
1. Waste Segregation:
-
Designate a specific, leak-proof, and clearly labeled hazardous waste container for all this compound waste.
-
The container must be chemically compatible with this compound and any solvents used.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[3]
2. Waste Collection:
-
Solid Waste: Carefully collect any solid this compound waste using a clean scoop or spatula. Place the solid waste into the designated hazardous waste container.
-
Liquid Waste (Solutions containing this compound): Pour the liquid waste into the designated hazardous waste container. Use a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[3]
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must also be disposed of as hazardous waste in the same container.[6]
3. Decontamination of Labware and Surfaces:
-
Triple Rinsing: "Empty" containers that previously held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[3]
-
Solvent Selection: Use a solvent in which this compound is soluble, such as acetone, ethyl acetate, or dichloromethane, for rinsing.[5]
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous liquid hazardous waste.[3]
-
Surface Cleaning: For benches and other surfaces, wipe down with a cloth dampened with a suitable solvent, followed by a wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[6]
4. Storage and Final Disposal:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3]
-
Log the waste in your laboratory's hazardous waste inventory.
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[3]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Wear PPE: Don appropriate PPE before cleaning the spill.
-
Containment: For liquid spills, use an appropriate absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[3] For solid spills, gently cover with a wetted paper towel to avoid raising dust.[7]
-
Collection: Carefully collect the absorbed or contained waste and place it in a sealed container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly as described in the decontamination protocol above.
-
Reporting: Report the spill to your institution's EHS office.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. This compound | C17H16O4 | CID 124219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 55481-88-4 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound = 98 HPLC 55481-88-4 [sigmaaldrich.com]
- 5. This compound | CAS:55481-88-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Mollugin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Mollugin. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, the following procedures are based on its known hazard classification and general best practices for handling laboratory chemicals.
Hazard Profile and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) as H302: Harmful if swallowed [1]. Therefore, it must be handled with appropriate caution to prevent ingestion and minimize exposure through other routes. It is prudent to treat this compound as a potentially hazardous substance and to handle it in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk[2].
Personal Protective Equipment (PPE)
Based on general laboratory safety guidelines for handling chemical compounds, the following PPE is mandatory when working with this compound[2][3]:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are recommended. Always use two pairs when handling hazardous drugs[4]. Change gloves every 30-60 minutes or immediately if contaminated or damaged[5]. |
| Eye Protection | Safety Glasses/Goggles | Wear safety glasses with side shields or chemical splash goggles at all times[2]. A face shield may be necessary for splash-prone procedures[5][6]. |
| Body Protection | Laboratory Coat | A long-sleeved, closed lab coat is required[7]. For tasks with a higher risk of splashing, a chemically resistant apron or gown should be worn over the lab coat[4][8]. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area or a chemical fume hood to avoid the need for respiratory protection[2]. If aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary[6]. |
Operational and Disposal Plans
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials[9].
-
For long-term stability, especially for solutions, store at low temperatures (e.g., -20°C or -80°C) and protect from light[10].
Handling and Experimental Procedures
-
Preparation : Before handling, ensure you are wearing the appropriate PPE. Prepare your workspace in a chemical fume hood by covering the surface with absorbent, disposable bench paper[11].
-
Weighing : Weigh solid this compound in a fume hood. Use a disposable weighing paper or boat.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If using a vortex or sonicator, ensure the container is securely capped.
-
During Experimentation : Keep all containers with this compound covered when not in use. Avoid creating aerosols[3].
-
After Handling : Once work is complete, decontaminate the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water after removing gloves[11][12].
Spill Management
-
Small Spills : For small liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. For small powder spills, gently cover with a wetted paper towel to avoid raising dust[11]. Collect the absorbed material and contaminated paper towels into a sealed, labeled container for hazardous waste disposal.
-
Large Spills : In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[11].
Disposal Plan
Under no circumstances should this compound or its solutions be disposed of down the drain[13]. All this compound waste is considered hazardous and must be disposed of through your institution's hazardous waste management program.
-
Solid Waste : Collect all solid this compound waste, including contaminated weighing papers and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container[13].
-
Liquid Waste : Dispose of all liquid waste containing this compound in a designated, sealed, and clearly labeled "Halogenated Organic Waste" or other appropriate hazardous waste container[13].
-
Empty Containers : "Empty" containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[13].
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
This procedural guide is intended to provide a framework for the safe handling of this compound in a laboratory setting. Always consult your institution's specific safety protocols and your supervisor before beginning any new experimental work.
References
- 1. This compound | C17H16O4 | CID 124219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ethz.ch [ethz.ch]
- 4. pogo.ca [pogo.ca]
- 5. pppmag.com [pppmag.com]
- 6. creativesafetysupply.com [creativesafetysupply.com]
- 7. chemistry.technion.ac.il [chemistry.technion.ac.il]
- 8. research.arizona.edu [research.arizona.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
